1-Acetyl-5-hydroxy-7-azaindole
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(5-hydroxypyrrolo[2,3-b]pyridin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6(12)11-3-2-7-4-8(13)5-10-9(7)11/h2-5,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKXTWKGFGLLEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC2=CC(=CN=C21)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650591 | |
| Record name | 1-(5-Hydroxy-1H-pyrrolo[2,3-b]pyridin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082041-98-2 | |
| Record name | 1-(5-Hydroxy-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082041-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Hydroxy-1H-pyrrolo[2,3-b]pyridin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-Acetyl-5-hydroxy-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and potential applications of 1-Acetyl-5-hydroxy-7-azaindole. As a derivative of the 7-azaindole scaffold, a privileged structure in medicinal chemistry, this molecule holds significant potential for the development of novel therapeutics. This document synthesizes theoretical knowledge and practical insights to serve as a foundational resource for researchers engaged in drug discovery and development. We will delve into its predicted physicochemical properties, a plausible synthetic route, expected spectroscopic signatures, and its potential role in modulating biological targets, particularly protein kinases.
Introduction: The Significance of the 7-Azaindole Scaffold
The 7-azaindole core, a fusion of a pyridine and a pyrrole ring, is a cornerstone in modern medicinal chemistry. Its structural resemblance to purine and indole allows it to function as a bioisostere, interacting with a wide array of biological targets.[1] This has led to its classification as a "privileged scaffold." Notably, the 7-azaindole moiety is a key component in numerous kinase inhibitors, including the FDA-approved drug Vemurafenib, where it masterfully engages the kinase hinge region through bidentate hydrogen bonding.[2]
The strategic functionalization of the 7-azaindole nucleus is a critical endeavor in the pursuit of novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The subject of this guide, 1-Acetyl-5-hydroxy-7-azaindole, introduces two key modifications:
-
N-1 Acetylation: The introduction of an acetyl group at the pyrrole nitrogen fundamentally alters the electronic and hydrogen-bonding properties of the scaffold. It removes the N-H hydrogen bond donor, a modification that can be leveraged to achieve kinase selectivity or to explore alternative binding modes.
-
C-5 Hydroxylation: The presence of a hydroxyl group on the benzene-like portion of the scaffold introduces a potential hydrogen bond donor and acceptor, which can be exploited to gain additional interactions with a biological target or to improve physicochemical properties such as solubility.
This guide aims to provide a detailed exposition of the chemical landscape of 1-Acetyl-5-hydroxy-7-azaindole, offering predictive insights and practical protocols to facilitate its synthesis and application in research settings.
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale and Key Considerations |
| Molecular Formula | C₉H₈N₂O₂ | Based on the chemical structure. |
| Molecular Weight | 176.17 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to light yellow solid | Based on the appearance of related 7-azaindole derivatives. |
| pKa | ~8-9 (hydroxyl), ~3-4 (pyridine N) | The phenolic hydroxyl group is expected to have a pKa in the range of typical phenols. The pyridine nitrogen's basicity is reduced by the electron-withdrawing nature of the fused pyrrole and the acetyl group. The pKa of the parent 7-azaindole is around 4.6.[3] |
| logP | 1.0 - 1.5 | The introduction of a hydroxyl group will decrease the lipophilicity compared to 1-acetyl-7-azaindole, while the acetyl group increases it relative to 5-hydroxy-7-azaindole. This predicted range suggests moderate lipophilicity. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (DMSO, DMF, Methanol) | The hydroxyl group should impart some aqueous solubility, but the overall aromatic system will limit it. Good solubility is expected in common polar organic solvents used for biological screening. |
Synthesis and Purification
A plausible and efficient synthesis of 1-Acetyl-5-hydroxy-7-azaindole can be envisioned as a two-step process starting from a commercially available precursor. The key challenge in the second step is achieving selective N-acetylation over potential O-acetylation of the phenolic hydroxyl group.
Overall Synthetic Scheme
Caption: Proposed two-step synthesis of 1-Acetyl-5-hydroxy-7-azaindole.
Step 1: Synthesis of 5-Hydroxy-7-azaindole
The synthesis of the key intermediate, 5-hydroxy-7-azaindole, can be achieved from 5-bromo-7-azaindole. Patented methods describe a sequence involving N-protection, followed by a copper-catalyzed hydroxylation and subsequent deprotection.[4] Another approach involves the use of a Grignard reagent and subsequent oxidation.[5]
Step 2: N-Acetylation of 5-Hydroxy-7-azaindole (Experimental Protocol)
This protocol details the selective N-acetylation of 5-hydroxy-7-azaindole. The choice of base is critical to favor N-acetylation. A non-nucleophilic base like sodium hydride (NaH) is preferred to first deprotonate the pyrrole nitrogen, which is more acidic than the phenolic hydroxyl, followed by quenching with the acetylating agent.
Materials:
-
5-Hydroxy-7-azaindole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Acetic anhydride (Ac₂O) or Acetyl chloride (AcCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 5-hydroxy-7-azaindole (1.0 eq).
-
Deprotonation: Suspend the starting material in anhydrous THF. Add sodium hydride (1.1 eq) portion-wise at 0 °C under a nitrogen atmosphere. Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt may be observed as a change in the suspension.
-
Acetylation: Slowly add acetic anhydride (1.2 eq) or acetyl chloride (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 1-Acetyl-5-hydroxy-7-azaindole.
Causality Behind Experimental Choices:
-
Sodium Hydride (NaH): Using a strong, non-nucleophilic base like NaH ensures selective deprotonation of the more acidic N-H of the pyrrole over the O-H of the phenol, directing the acetylation to the nitrogen atom.
-
Anhydrous Conditions: NaH reacts violently with water. All reagents and solvents must be anhydrous to ensure the success and safety of the reaction.
-
Low Temperature: The reaction is initiated at 0 °C to control the exothermic deprotonation and to minimize potential side reactions.
Spectroscopic Characterization (Predicted)
The structural elucidation of 1-Acetyl-5-hydroxy-7-azaindole will rely on a combination of NMR, IR, and mass spectrometry. The following are the expected spectroscopic data based on analysis of the parent 7-azaindole and related acetylated indole derivatives.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The N-acetylation is expected to cause a significant downfield shift of the H-2 proton. The hydroxyl group at C-5 will have a notable effect on the chemical shifts of the protons on the pyridine ring.
Table 1: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~9.5 - 10.5 | br s | OH | Phenolic proton, exchangeable with D₂O. |
| ~8.2 | d | H-6 | Ortho to the pyridine nitrogen. |
| ~7.9 | d | H-2 | Downfield shift due to the anisotropic effect of the N-acetyl group. |
| ~7.0 | d | H-4 | Shielded by the hydroxyl group. |
| ~6.6 | d | H-3 | Coupled to H-2. |
| ~2.7 | s | CH₃ | Acetyl methyl protons. |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~169 | C=O (acetyl) |
| ~150 | C-5 |
| ~145 | C-7a |
| ~142 | C-6 |
| ~128 | C-2 |
| ~118 | C-3a |
| ~110 | C-4 |
| ~108 | C-3 |
| ~24 | CH₃ (acetyl) |
Infrared (IR) Spectroscopy
The IR spectrum will provide clear evidence of the key functional groups.
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 - 3200 | Broad | O-H stretch (phenolic) |
| ~1700 | Strong | C=O stretch (amide) |
| ~1620, 1580 | Medium | C=C and C=N aromatic ring stretches |
| ~1370 | Medium | C-N stretch |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
Table 4: Expected Mass Spectrometry Data (ESI+)
| Ion | Expected m/z |
| [M+H]⁺ | 177.06 |
| [M+Na]⁺ | 199.04 |
Reactivity and Stability
-
Reactivity: The 7-azaindole nucleus is generally electron-rich and susceptible to electrophilic substitution, although the N-acetyl group is deactivating. The C-3 position remains the most likely site for further electrophilic attack. The phenolic hydroxyl group can undergo O-alkylation or O-acylation under appropriate conditions.
-
Stability: The N-acetyl group is an amide and is susceptible to hydrolysis under both acidic and basic conditions to yield 5-hydroxy-7-azaindole. Therefore, prolonged exposure to strong acids or bases during experimental procedures or in formulation should be avoided. Solutions of the compound are best prepared fresh.
Potential Applications in Drug Discovery
The true value of 1-Acetyl-5-hydroxy-7-azaindole lies in its potential as a scaffold or fragment in drug discovery, particularly in the realm of kinase inhibition.
Modulating Kinase Hinge-Binding
The parent 7-azaindole scaffold is a highly effective "hinge-binder," forming two critical hydrogen bonds with the kinase hinge region. The pyrrole N-H acts as a hydrogen bond donor, and the pyridine N-7 acts as a hydrogen bond acceptor.
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An In-Depth Technical Guide to the Molecular Weight Determination of 1-Acetyl-5-hydroxy-7-azaindole
Introduction: The Significance of the 7-Azaindole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently demonstrate broad biological activity across numerous targets. These are termed "privileged structures." The 7-azaindole scaffold, a bioisosteric analog of indole, has firmly established itself as such a structure.[1] Comprised of a fused pyrrole and pyridine ring, 7-azaindoles are adept at mimicking endogenous purine systems, enabling them to interact with a wide array of biological targets, most notably protein kinases.[2][3] This has led to their successful incorporation into approved anticancer drugs and numerous therapeutic candidates.[2][4]
The strategic functionalization of the 7-azaindole core is a cornerstone of modern drug design. Modifications, such as the introduction of an acetyl group at the 1-position and a hydroxyl group at the 5-position to yield 1-Acetyl-5-hydroxy-7-azaindole , are performed to meticulously modulate the compound's physicochemical properties. These changes can enhance target binding affinity, improve solubility, and optimize the pharmacokinetic profile.
For any novel compound entering a drug discovery pipeline, the unambiguous confirmation of its identity is the foundational step upon which all subsequent data rests. The most critical identifier is its molecular weight. This guide provides a comprehensive, in-depth analysis of the theoretical calculation and rigorous experimental verification of the molecular weight for the novel compound, 1-Acetyl-5-hydroxy-7-azaindole.
Section 1: Physicochemical and Structural Properties
The first step in characterizing a novel molecule is to determine its elemental composition and calculate its theoretical molecular weight. Based on the structures of its parent compounds, 5-hydroxy-7-azaindole and 1-acetyl-7-azaindole, the molecular formula for 1-Acetyl-5-hydroxy-7-azaindole is deduced to be C₉H₈N₂O₂ .
Theoretical Molecular Weight Calculation
The average molecular weight is calculated using the weighted average atomic masses of the constituent elements.
-
Carbon (C): 9 atoms × 12.011 u = 108.099 u
-
Hydrogen (H): 8 atoms × 1.008 u = 8.064 u
-
Nitrogen (N): 2 atoms × 14.007 u = 28.014 u
-
Oxygen (O): 2 atoms × 15.999 u = 31.998 u
-
Total Average Molecular Weight: 176.175 g/mol
High-resolution mass spectrometry, however, measures the monoisotopic mass , which is calculated using the mass of the most abundant isotope of each element.[5][6]
-
¹²C: 9 × 12.000000 = 108.000000 u
-
¹H: 8 × 1.007825 = 8.062600 u
-
¹⁴N: 2 × 14.003074 = 28.006148 u
-
¹⁶O: 2 × 15.994915 = 31.989830 u
-
Total Monoisotopic Mass: 176.058578 Da
This distinction is critical; the precision of high-resolution instrumentation allows for the determination of an exact molecular formula from the measured mass.[5]
Data Summary Table
The key computed properties for 1-Acetyl-5-hydroxy-7-azaindole are summarized below.
| Property | Value |
| Molecular Formula | C₉H₈N₂O₂ |
| Average Molecular Weight | 176.175 g/mol |
| Monoisotopic Mass | 176.058578 Da |
| CAS Number | Not currently assigned |
Section 2: Experimental Verification of Molecular Weight and Formula
Theoretical calculations must be confirmed by empirical data. A dual-method approach, employing High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis, provides a self-validating system that ensures the highest degree of confidence in the compound's identity and purity.
Primary Method: High-Resolution Mass Spectrometry (HRMS)
HRMS is the gold standard for determining the molecular formula of a novel organic compound.[6] Its ability to measure mass-to-charge ratios (m/z) to several decimal places allows for the differentiation between compounds with the same nominal mass but different elemental compositions.[5] For this analysis, Electrospray Ionization (ESI) is the preferred method as it is a "soft" ionization technique that minimizes fragmentation, allowing for the clear observation of the molecular ion.[7][8]
The logical flow for HRMS analysis is depicted below.
Caption: CHN Elemental Analysis experimental workflow.
-
Theoretical Composition Calculation:
-
Calculate the expected weight percentages for C₉H₈N₂O₂ (MW = 176.175 g/mol ):
-
%C = (9 × 12.011) / 176.175 × 100 = 61.36%
-
%H = (8 × 1.008) / 176.175 × 100 = 4.58%
-
%N = (2 × 14.007) / 176.175 × 100 = 15.90%
-
-
-
Sample Preparation:
-
Ensure the sample is meticulously dried under high vacuum to remove any residual solvent, which would critically affect the %C and %H values. [9] * Accurately weigh 2-3 mg of the purified compound into a tin capsule.
-
Crimp the capsule to ensure no sample is lost and it is ready for the autosampler.
-
-
Instrumental Analysis:
-
Run certified standards (e.g., acetanilide) to calibrate the instrument.
-
Place the sample in the instrument's autosampler.
-
The instrument automatically drops the sample into a combustion furnace (~1000°C) with a pulse of pure oxygen. [10] * The resulting gases (CO₂, H₂O, N₂) are passed over a copper catalyst to reduce nitrogen oxides to N₂ and are then separated.
-
A thermal conductivity detector quantifies the amount of each gas relative to a helium carrier.
-
-
Data Analysis:
-
The instrument's software calculates the %C, %H, and %N from the raw data.
-
Compare the experimental percentages to the theoretical values. The results should be within ±0.4% of the calculated values to be considered a confirmation of the elemental composition. [9]
-
Section 3: Synthesis of Results and Conclusion
The power of this dual-method approach lies in its self-validating nature. High-Resolution Mass Spectrometry provides a highly precise measurement of the mass of the intact molecule, allowing for the confident assignment of a molecular formula (C₉H₈N₂O₂). Elemental analysis provides quantitative data on the percentage of the constituent elements, confirming the empirical formula (which in this case is the same as the molecular formula).
When the exact mass from HRMS corresponds to the molecular formula C₉H₈N₂O₂, and the results from elemental analysis match the theoretical %C, %H, and %N for that same formula, the identity and purity of 1-Acetyl-5-hydroxy-7-azaindole are confirmed with the highest degree of scientific rigor. This foundational characterization is an indispensable prerequisite for all further research and development activities, from biological screening to preclinical evaluation.
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Stoichiometry: Elemental Analysis . (n.d.). University of Waterloo. Retrieved from [Link]
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Determining the Empirical Formula from an Elemental Analysis . (n.d.). ChemCollective. Retrieved from [Link]
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Elemental Analysis | Definition, Techniques & Instruments . (2024). Study.com. Retrieved from [Link]
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Elemental Analysis CHNS (O) - Testing Methods . (n.d.). Auriga Research. Retrieved from [Link]
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Elemental analysis . (n.d.). Wikipedia. Retrieved from [Link]
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1: Elemental Analysis . (2021). Chemistry LibreTexts. Retrieved from [Link]
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The importance of indole and azaindole scaffold in the development of antitumor agents . (2022). ResearchGate. Retrieved from [Link]
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Summary of CHNS Elemental Analysis Common Problems . (n.d.). University of Ottawa. Retrieved from [Link]
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Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future . (2024). Contract Laboratory. Retrieved from [Link]
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How can mass spectrometry determine molecular weight of organic compounds? . (n.d.). MyTutor. Retrieved from [Link]
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High-Resolution Mass Spectrometry Can Reveal Molecular Formulas . (2014). Chemistry LibreTexts. Retrieved from [Link]
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Time of Flight mass spectrometry and Electrospray ionisation . (2015). Reddit. Retrieved from [Link]
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Koster, S., & Heck, A. J. (2007). Principles of Electrospray Ionization . eLS. Retrieved from [Link]
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Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications . The Clinical Biochemist. Reviews / Australian Association of Clinical Biochemists. Retrieved from [Link]
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D'Andrilli, J., et al. (2015). An ultrahigh-resolution mass spectrometry index to estimate natural organic matter lability . Rapid Communications in Mass Spectrometry. Retrieved from [Link]
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Determination of the Molecular Formula by High Resolution Mass Spectrometry . (2020). Chemistry LibreTexts. Retrieved from [Link]
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Graph-Based Method for Calibration of High-Resolution Mass Spectra of Natural Organic Matter . (2024). ACS Publications. Retrieved from [Link]
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1-Acetyl-5-hydroxy-7-azaindole synthesis pathway
An In-depth Technical Guide to the Synthesis of 1-Acetyl-5-hydroxy-7-azaindole
Executive Summary
The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a crucial bioisostere for indole in numerous biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and hydrogen bonding capabilities often lead to enhanced binding affinity and improved pharmacokinetic profiles.[1] This guide provides a comprehensive, technically-grounded pathway for the synthesis of 1-Acetyl-5-hydroxy-7-azaindole, a functionalized derivative with potential applications in drug discovery and chemical biology.
This document delineates a robust, multi-step synthetic strategy, beginning with a commercially available precursor and proceeding through key transformations including nitrogen protection, copper-catalyzed hydroxylation, and regioselective N-acetylation. The causality behind experimental choices, detailed step-by-step protocols, and methods for controlling critical selectivity challenges are explained from the perspective of a senior application scientist. The synthesis is designed to be both logical and reproducible, providing researchers and drug development professionals with a validated framework for obtaining this valuable chemical entity.
Retrosynthetic Strategy and Pathway Design
The synthetic approach for 1-Acetyl-5-hydroxy-7-azaindole is best conceptualized through a retrosynthetic analysis. The primary disconnection is the N-acetylation step, which is a common transformation for indole-like systems. This reveals the core intermediate, 5-hydroxy-7-azaindole. The synthesis of this core is the central challenge. A practical and scalable approach involves the hydroxylation of a halogenated precursor, specifically 5-bromo-7-azaindole, which is readily accessible. This leads to a logical and linear synthetic pathway.
Caption: Retrosynthetic analysis of 1-Acetyl-5-hydroxy-7-azaindole.
Synthesis of the Core Scaffold: 5-Hydroxy-7-azaindole
The synthesis of the 5-hydroxy-7-azaindole core is accomplished via a three-step sequence starting from 5-bromo-7-azaindole. This method utilizes a nitrogen protection strategy to ensure the success of a subsequent copper-catalyzed hydroxylation reaction.[3][4]
Caption: Forward synthesis workflow for the 5-hydroxy-7-azaindole core.
Step 2.1: Nitrogen Protection of 5-Bromo-7-azaindole
Expertise & Causality: The indole-like nitrogen of the 7-azaindole is nucleophilic and acidic, which can interfere with the subsequent organometallic hydroxylation step by coordinating to the copper catalyst or participating in side reactions. Therefore, protection with a sterically bulky, robust group like triisopropylsilyl (TIPS) is essential.[4] The TIPS group is stable to the basic conditions of the hydroxylation reaction but can be cleanly removed under mild conditions.
Experimental Protocol:
-
Reaction Setup: To a solution of 5-bromo-7-azaindole (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 equivalents).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add triisopropylsilyl chloride (TIPSCl) (1.2 equivalents) dropwise to the stirred solution.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup & Isolation: Quench the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield N-TIPS-5-bromo-7-azaindole.
Step 2.2: Copper-Catalyzed Hydroxylation
Expertise & Causality: The conversion of an aryl bromide to a hydroxyl group is a challenging transformation. A copper-catalyzed hydroxylation provides a mild and effective method compared to harsher nucleophilic aromatic substitution conditions.[3] The use of a copper(I) source, such as cuprous iodide (CuI), in combination with a suitable ligand and a strong base like lithium hydroxide, facilitates the C-O bond formation.[4]
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, combine N-TIPS-5-bromo-7-azaindole (1 equivalent), cuprous iodide (CuI) (0.1 equivalents), and a suitable ligand such as N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide (BHMPO) (0.2 equivalents) where applicable.[3]
-
Reagent Addition: Add lithium hydroxide monohydrate (2-3 equivalents) and suspend the mixture in a solvent like dioxane/water.
-
Reaction Execution: Degas the mixture thoroughly with argon or nitrogen. Heat the reaction to 100-120 °C and stir vigorously for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup & Isolation: After cooling to room temperature, filter the reaction mixture through celite to remove inorganic salts. Acidify the filtrate with dilute HCl and extract with ethyl acetate. Dry the organic layer and concentrate to give the crude N-TIPS-5-hydroxy-7-azaindole, which may be carried forward without further purification.
Step 2.3: Deprotection to Yield 5-Hydroxy-7-azaindole
Expertise & Causality: The final step to liberate the core scaffold is the removal of the TIPS protecting group. Tetrabutylammonium fluoride (TBAF) is the reagent of choice for this transformation as it is a highly selective fluoride source for cleaving silicon-oxygen bonds under mild conditions, ensuring the integrity of the sensitive azaindole core.
Experimental Protocol:
-
Reaction Setup: Dissolve the crude N-TIPS-5-hydroxy-7-azaindole (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Add a 1M solution of TBAF in THF (1.5 equivalents) dropwise at room temperature.
-
Reaction Execution: Stir the reaction for 2-4 hours at room temperature. Monitor by TLC for the disappearance of the starting material.
-
Workup & Isolation: Concentrate the reaction mixture under reduced pressure. Purify the residue directly by silica gel column chromatography to obtain the solid 5-hydroxy-7-azaindole.[5]
Final Step: Regioselective N1-Acetylation
Expertise & Causality: The acetylation of the 5-hydroxy-7-azaindole core presents a critical regioselectivity challenge. Acetylation can occur at the N1 position (desired product) or at the electron-rich C3 position of the pyrrole ring (side product). The outcome is highly dependent on the reaction conditions.[6] To achieve selective N-acetylation, the nitrogen must be rendered significantly more nucleophilic than the C3 carbon. This is best accomplished by deprotonating the nitrogen with a strong, non-nucleophilic base like sodium hydride (NaH). The resulting anion will readily attack the acetylating agent.[6]
Experimental Protocol:
-
Reaction Setup: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous THF in a flame-dried, argon-purged flask.
-
Anion Formation: Cool the suspension to 0 °C. Add a solution of 5-hydroxy-7-azaindole (1 equivalent) in anhydrous THF dropwise. Stir for 30 minutes at 0 °C to allow for complete deprotonation.
-
Reagent Addition: Add acetic anhydride (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction's completion by TLC.
-
Workup & Isolation: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by silica gel column chromatography to yield 1-Acetyl-5-hydroxy-7-azaindole.
Data Presentation: Comparison of Acetylation Conditions
The choice of base and acetylating agent is paramount for controlling the regioselectivity of the acetylation step. The following table, based on established principles for 7-azaindole chemistry, summarizes the expected outcomes.[6]
| Acetylating Agent | Base | Solvent | Temperature (°C) | Expected N1-Acetyl Yield (%) | Expected C3-Acetyl Yield (%) |
| Acetic Anhydride | Pyridine | DCM | 0 to RT | 60-75 | 10-20 |
| Acetyl Chloride | Triethylamine | DCM | -10 to 0 | 70-85 | <10 |
| Acetic Anhydride | NaH | THF | 0 | >90 | <2 |
Note: The yields presented are illustrative and serve to highlight the trend in regioselectivity based on the reaction conditions.
Conclusion
This guide details a reliable and logically structured synthetic pathway for 1-Acetyl-5-hydroxy-7-azaindole. By employing a robust N-protection strategy, a mild copper-catalyzed hydroxylation, and a highly regioselective N-acetylation protocol, this valuable compound can be synthesized efficiently. The provided experimental details and the rationale behind the chosen conditions offer researchers a solid foundation for the practical execution of this synthesis, enabling further exploration of 7-azaindole derivatives in medicinal chemistry and beyond.
References
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ResearchGate. (n.d.). Regioselective synthesis of C2‐substituted 7‐azaindoles. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of 7-azaindole derivatives, starting from different cyclic imines. Retrieved from [Link]
- Google Patents. (n.d.). CN112939968A - Preparation method of 5-hydroxy-7-azaindole.
-
ACS Publications. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry. Retrieved from [Link]
-
SciSpace. (2017). Method for preparing 5-hydroxy-7-azaindole. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP Inhibitors. Retrieved from [Link]
-
The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-picoline with Aldehydes. Retrieved from [Link]
-
DTIC. (n.d.). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. Retrieved from [Link]
-
RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN107434807A - A kind of preparation method of the azaindole of 5 hydroxyl 7.
-
PubMed. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. Retrieved from [Link]
-
ResearchGate. (n.d.). Transition‐metal‐catalyzed 7‐azaindole‐directed C−H activation. Retrieved from [Link]
-
NIH. (n.d.). Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. Retrieved from [Link]
-
MDPI. (n.d.). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Retrieved from [Link]
-
NIH. (n.d.). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Retrieved from [Link]
-
ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from [Link]
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Part 1: Foundational Rationale and Physicochemical Landscape
An In-depth Technical Guide to the Biological Activity of 1-Acetyl-5-hydroxy-7-azaindole
Audience: Researchers, scientists, and drug development professionals.
Core Directive: This guide provides a comprehensive technical exploration of 1-Acetyl-5-hydroxy-7-azaindole, structured to elucidate its therapeutic potential from its foundational chemistry to its hypothesized mechanism of action and the experimental workflows required for its validation. As a Senior Application Scientist, this document synthesizes established principles of medicinal chemistry with actionable, field-proven protocols.
The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, widely recognized as a "privileged" structure.[1] Its success stems from its function as a bioisostere of both indole and the purine system, allowing it to effectively mimic the adenine core of ATP.[2][3] This mimicry makes it an exceptional starting point for designing molecules that target ATP-binding sites, particularly within protein kinases.[3][4] Numerous therapeutic agents, including FDA-approved drugs, are built upon this versatile framework.[5][6]
The biological activity of 1-Acetyl-5-hydroxy-7-azaindole is dictated by the unique interplay of its three core components: the 7-azaindole core, the N1-acetyl group, and the C5-hydroxy group.
-
The 7-Azaindole Core: This bicyclic heterocycle is the primary pharmacophore, engineered to interact with the hinge region of protein kinases. The pyridine nitrogen (N7) typically acts as a hydrogen bond acceptor, a critical interaction for anchoring the molecule within the ATP-binding pocket.[5][7]
-
The N1-Acetyl Group: The acetylation at the N1 position is a strategic modification that fundamentally alters the molecule's interaction profile. In the parent 7-azaindole, the N1-H acts as a hydrogen bond donor, often forming a canonical bidentate hydrogen bond with the kinase hinge.[1][7] The introduction of the acetyl group removes this donor capability.[1] This is not a detriment; rather, it is a sophisticated strategy to potentially enhance selectivity. By preventing interaction with kinases that rely on the N1-H donor, the molecule can be guided toward subfamilies of kinases with different hinge region topographies or even to entirely different classes of targets.
-
The C5-Hydroxy Group: Substitutions at the 5-position of the 7-azaindole ring are known to be a fruitful avenue for modulating biological activity.[8] The hydroxyl group is a versatile functional group that can act as both a hydrogen bond donor and acceptor. This allows for the formation of additional stabilizing interactions with the target protein, potentially increasing potency and contributing to selectivity. It also tends to increase aqueous solubility, a favorable property for drug development.
Table 1: Predicted Physicochemical Properties of 1-Acetyl-5-hydroxy-7-azaindole
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₁₀H₈N₂O₃ | Defines molecular weight and elemental composition. |
| Molecular Weight | 204.18 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of 5). |
| Topological Polar Surface Area (TPSA) | 72.9 Ų | Suggests good potential for cell membrane permeability.[7] |
| cLogP | ~1.2 | Indicates a favorable balance between aqueous solubility and lipid membrane permeability. |
| Hydrogen Bond Donors | 1 (from -OH) | Reduced from the parent 5-hydroxy-7-azaindole, potentially improving membrane crossing. |
| Hydrogen Bond Acceptors | 4 (from C=O, -OH, N7) | Provides multiple points for specific interactions with a biological target. |
Part 2: Hypothesized Biological Target and Mechanism of Action
Given the extensive literature on the 7-azaindole scaffold, the most probable biological targets for 1-Acetyl-5-hydroxy-7-azaindole are protein kinases .[4][9] Dysregulation of kinase signaling is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them high-value therapeutic targets.[6][10]
The hypothesized mechanism of action is ATP-competitive inhibition . The molecule is expected to bind within the ATP pocket of a target kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. The specific binding mode, however, will differ from traditional 7-azaindole inhibitors due to the N1-acetylation.
Caption: Hypothesized binding mode of 1-Acetyl-5-hydroxy-7-azaindole in a kinase active site.
This model illustrates that while the N1-H interaction is blocked, the N7 atom can still form a crucial hydrogen bond with the kinase hinge. The C5-hydroxyl group is positioned to form additional interactions, for instance with the DFG motif in the activation loop, enhancing affinity. The N1-acetyl group, now projecting from the core, can occupy a hydrophobic pocket or create specific steric interactions near the gatekeeper residue, serving as a primary driver of kinase selectivity.
Part 3: Experimental Workflows for Target Validation and Characterization
A rigorous, multi-step experimental cascade is required to validate the hypothesized biological activity.
Workflow 1: Synthesis
The synthesis of 1-Acetyl-5-hydroxy-7-azaindole is a critical first step. While multiple routes exist for azaindole synthesis, a plausible approach involves the protection of the hydroxyl group of a 5-hydroxy-7-azaindole precursor, followed by selective N-acetylation, and subsequent deprotection.[11][12][13]
Protocol: N-Acetylation of 5-(benzyloxy)-7-azaindole
-
Dissolution: Dissolve 5-(benzyloxy)-7-azaindole (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add a non-nucleophilic base such as sodium hydride (NaH, 1.1 eq) portion-wise. Stir for 30 minutes to allow for the formation of the corresponding anion.
-
Acetylation: Slowly add acetyl chloride (AcCl, 1.1 eq) or acetic anhydride (Ac₂O, 1.1 eq) dropwise to the cooled solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching and Extraction: Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield 1-acetyl-5-(benzyloxy)-7-azaindole.
-
Deprotection: The benzyl protecting group can be removed via catalytic hydrogenation (e.g., H₂, Pd/C) to yield the final product, 1-Acetyl-5-hydroxy-7-azaindole.
Causality: The use of a strong, non-nucleophilic base like NaH at low temperatures ensures the deprotonation of the pyrrole N-H, which is more acidic than the hydroxyl proton would be if unprotected. This directs the electrophilic acetylating agent to the desired N1 position, ensuring high regioselectivity.[12]
Workflow 2: Target Identification via Kinase Panel Screening
To identify the primary kinase targets, the compound should be screened against a broad panel of recombinant human kinases at a fixed concentration (e.g., 1 µM).
Caption: Workflow for kinase target identification and validation.
Data Presentation: The results from the initial screen are typically presented as a percentage of kinase activity inhibited, allowing for the rapid identification of primary "hits."
Table 2: Example Kinase Screening Hit Summary
| Kinase Target | Family | % Inhibition @ 1 µM |
| PI3Kα | Lipid Kinase | 95% |
| PI3Kδ | Lipid Kinase | 88% |
| mTOR | PIKK | 81% |
| CDK2 | CMGC | 45% |
| JAK2 | Tyrosine Kinase | 30% |
From this data, PI3Kα, PI3Kδ, and mTOR would be identified as high-priority hits for further validation.
Workflow 3: Cellular Target Engagement
Once potent enzymatic inhibitors are identified, it is crucial to confirm that the compound can enter cells and engage its target in a physiological context.
Protocol: Phospho-Akt Western Blot for PI3K Pathway Inhibition
-
Cell Culture & Plating: Culture a cancer cell line with a known dependency on the PI3K pathway (e.g., MCF-7 breast cancer cells) in appropriate media. Plate cells in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: To reduce basal pathway activity, starve the cells by replacing the growth medium with a serum-free medium for 12-24 hours.
-
Compound Treatment: Pre-treat the starved cells with a dose range of 1-Acetyl-5-hydroxy-7-azaindole (e.g., 10 µM to 1 nM) for 2 hours. Include a vehicle control (DMSO).
-
Pathway Stimulation: Stimulate the PI3K pathway by adding a growth factor like insulin or IGF-1 (e.g., 100 ng/mL) for 15-30 minutes.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification & Western Blot: Quantify total protein using a BCA assay. Separate equal amounts of protein lysate via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against Phospho-Akt (Ser473) and Total Akt. Use an HRP-conjugated secondary antibody and an ECL substrate for detection.
-
Analysis: Quantify band intensity via densitometry. The ratio of p-Akt to Total Akt indicates the level of pathway inhibition.
Trustworthiness: This protocol is self-validating. The inclusion of serum starvation and growth factor stimulation ensures a clear and robust signaling window. Normalizing the phosphorylated protein signal to the total protein signal controls for any variations in protein loading, ensuring that observed changes are a direct result of kinase inhibition.
Part 4: Concluding Remarks and Future Directions
1-Acetyl-5-hydroxy-7-azaindole represents a strategically designed molecule that leverages the proven potential of the 7-azaindole scaffold while introducing modifications to achieve a potentially unique biological profile. The N1-acetylation strategy offers a clear path toward kinase selectivity, and the C5-hydroxy group provides an anchor for enhanced potency.
The experimental workflows detailed herein provide a clear and robust roadmap for validating its hypothesized activity as a kinase inhibitor. Successful prosecution of these studies would position 1-Acetyl-5-hydroxy-7-azaindole as a valuable lead compound for therapeutic programs in oncology or inflammatory disease, warranting further investigation into its ADME/Tox properties and in vivo efficacy.
References
A consolidated list of authoritative sources cited within this guide.
-
Title: Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. Source: ACS Medicinal Chemistry Letters. URL: [Link]
-
Title: An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Source: Journal of Biomolecular Structure & Dynamics. URL: [Link]
-
Title: Azaindole Therapeutic Agents. Source: Bioorganic & Medicinal Chemistry. URL: [Link]
-
Title: The Azaindole Framework in the Design of Kinase Inhibitors. Source: Molecules. URL: [Link]
-
Title: Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Source: Indian Journal of Pharmaceutical Education and Research. URL: [Link]
-
Title: Azaindole synthesis. Source: Organic Chemistry Portal. URL: [Link]
-
Title: 7-Azaindole Analogues as Bioactive Agents and Recent Results. Source: Mini Reviews in Medicinal Chemistry. URL: [Link]
-
Title: The Azaindole Framework in the Design of Kinase Inhibitors. Source: Molecules (via PMC). URL: [Link]
-
Title: Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Source: ResearchGate. URL: [Link]
-
Title: Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Source: RosDok - University of Rostock. URL: [Link]
-
Title: Azaindole therapeutic agents. Source: PubMed - NIH. URL: [Link]
-
Title: Discovery of novel 7-azaindoles as PDK1 inhibitors. Source: PubMed. URL: [Link]
-
Title: Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Source: Organic Chemistry Frontiers (RSC Publishing). URL: [Link]
-
Title: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Source: ResearchGate. URL: [Link]
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An In-Depth Technical Guide to 1-Acetyl-5-hydroxy-7-azaindole: Synthesis, Characterization, and Therapeutic Potential
This technical guide provides a comprehensive overview of 1-Acetyl-5-hydroxy-7-azaindole, a heterocyclic compound of significant interest to researchers and drug development professionals. We will delve into its synthesis, physicochemical properties, and explore its potential as a therapeutic agent, grounded in the established importance of the 7-azaindole scaffold in medicinal chemistry. The 7-azaindole core is a recognized "privileged structure," forming the backbone of numerous biologically active molecules, including approved kinase inhibitors.[1][2][3] The strategic placement of substituents on this scaffold allows for the fine-tuning of pharmacological properties, making derivatives like 1-Acetyl-5-hydroxy-7-azaindole compelling candidates for further investigation.[4][5]
The 7-Azaindole Scaffold: A Cornerstone of Modern Drug Discovery
The 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) framework is a bioisostere of indole, where a nitrogen atom replaces the C7 carbon. This substitution significantly alters the electronic properties of the ring system, introducing a hydrogen bond acceptor in the pyridine ring while retaining the hydrogen bond donor of the pyrrole moiety.[1] This dual functionality makes 7-azaindole an excellent "hinge-binding" motif for kinase inhibitors, as it can mimic the adenine portion of ATP and form crucial hydrogen bonds within the ATP binding site of kinases.[1][6]
The therapeutic landscape has been notably shaped by 7-azaindole-containing drugs. Vemurafenib, a B-RAF kinase inhibitor, and Pexidartinib, a tyrosine kinase inhibitor, are prime examples of FDA-approved medicines built upon this versatile scaffold.[4] The success of these drugs underscores the immense potential held by novel 7-azaindole derivatives in oncology, immunology, and beyond.[7][8][9]
Synthesis of 1-Acetyl-5-hydroxy-7-azaindole: A Plausible Two-Step Approach
The synthesis of 1-Acetyl-5-hydroxy-7-azaindole can be logically approached in two primary stages: the construction of the core 5-hydroxy-7-azaindole intermediate, followed by the N-acetylation of the pyrrole nitrogen.
Step 1: Synthesis of 5-hydroxy-7-azaindole
Several patented methods describe the synthesis of 5-hydroxy-7-azaindole. A common strategy involves the use of a brominated 7-azaindole precursor, followed by a hydroxylation step. One such approach begins with 5-bromo-7-azaindole, which is first protected at the pyrrole nitrogen. This is followed by a hydroxylation reaction, often under low temperatures, and subsequent deprotection to yield the desired 5-hydroxy-7-azaindole.[10] Alternative routes may involve the use of Grignard reagents and boronic acid intermediates to install the hydroxyl group.[11]
Experimental Protocol: Synthesis of 5-hydroxy-7-azaindole (Conceptual)
This protocol is a conceptual representation based on patented literature and may require optimization.[10][11]
Materials:
-
5-bromo-7-azaindole
-
Suitable protecting group (e.g., Boc anhydride)
-
Base (e.g., DMAP, triethylamine)
-
Anhydrous solvent (e.g., THF, DCM)
-
Organolithium reagent (e.g., n-butyllithium) at low temperature
-
Boronic acid precursor
-
Oxidizing agent (e.g., hydrogen peroxide)
-
Acid for deprotection (e.g., TFA)
-
Standard workup and purification reagents
Procedure:
-
Protection: Dissolve 5-bromo-7-azaindole in an anhydrous solvent and add a suitable base. Introduce the protecting group reagent and stir until the reaction is complete, as monitored by TLC.
-
Hydroxylation: Cool the protected intermediate to a low temperature (e.g., -78 °C) under an inert atmosphere. Slowly add an organolithium reagent, followed by a boronic acid precursor. Allow the reaction to proceed at low temperature before warming to room temperature. Quench the reaction and perform an oxidative workup.
-
Deprotection: Dissolve the hydroxylated and protected intermediate in a suitable solvent and add a strong acid to remove the protecting group.
-
Purification: Purify the crude 5-hydroxy-7-azaindole using column chromatography.
Step 2: N-Acetylation of 5-hydroxy-7-azaindole
The introduction of an acetyl group at the N1 position of the pyrrole ring is a standard transformation. This can be readily achieved by treating 5-hydroxy-7-azaindole with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base.[12]
Experimental Protocol: N-Acetylation of 5-hydroxy-7-azaindole [12]
Materials:
-
5-hydroxy-7-azaindole
-
Acetic anhydride
-
Pyridine or triethylamine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve 5-hydroxy-7-azaindole (1 equivalent) in anhydrous DCM.
-
Reagent Addition: To the stirred solution, add pyridine (or triethylamine) followed by the dropwise addition of acetic anhydride (1.1 equivalents).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the resulting crude product by column chromatography to obtain 1-Acetyl-5-hydroxy-7-azaindole.
Caption: Synthetic workflow for 1-Acetyl-5-hydroxy-7-azaindole.
Physicochemical Characterization
The structural elucidation and purity assessment of 1-Acetyl-5-hydroxy-7-azaindole would rely on a suite of standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the azaindole core, a singlet for the acetyl methyl group, and a broad singlet for the hydroxyl proton. |
| ¹³C NMR | Resonances for the carbons of the bicyclic core, the acetyl carbonyl carbon, and the acetyl methyl carbon. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₉H₈N₂O₂. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretch of the acetyl group, and N-H bending (if any residual starting material). |
| Melting Point | A sharp melting point range, indicative of a pure crystalline solid. |
| Purity (HPLC) | A single major peak in the chromatogram. |
Potential Biological Activity and Therapeutic Applications
While specific biological data for 1-Acetyl-5-hydroxy-7-azaindole is not extensively available in the public domain, its structural features allow for informed predictions of its potential therapeutic applications. The 7-azaindole scaffold is a well-established kinase inhibitor pharmacophore.[1][2][6] The 5-hydroxy substitution could provide an additional hydrogen bonding interaction within a kinase active site, potentially enhancing binding affinity and selectivity.
Potential Targets and Indications:
-
Kinase Inhibition: Given the prevalence of the 7-azaindole core in kinase inhibitors, 1-Acetyl-5-hydroxy-7-azaindole is a prime candidate for screening against various kinase families, such as:
-
Serine/Threonine Kinases (e.g., RAF, ERK, AKT): Dysregulation of these pathways is a hallmark of many cancers.[7]
-
Tyrosine Kinases (e.g., EGFR, FGFR, VEGFR): These are critical drivers of cell proliferation and angiogenesis in tumors.[8]
-
Janus Kinases (JAKs): These play a key role in inflammatory signaling pathways.
-
-
Anti-proliferative Activity: By inhibiting key kinases involved in cell cycle progression and survival, this compound could exhibit anti-proliferative effects against various cancer cell lines.[4]
-
Anti-inflammatory Effects: Inhibition of inflammatory kinases could translate to therapeutic potential in autoimmune diseases and other inflammatory conditions.[5]
Caption: Proposed mechanism of action via kinase inhibition.
Future Directions and Conclusion
1-Acetyl-5-hydroxy-7-azaindole represents a promising, yet underexplored, molecule within the medicinally significant 7-azaindole class. The synthetic routes to its core structure are established, and its N-acetylation is a straightforward chemical transformation. The key next steps for advancing our understanding of this compound are:
-
Definitive Synthesis and Characterization: Execution of the proposed synthesis and full spectroscopic and physicochemical characterization to confirm its structure and purity.
-
Biological Screening: Comprehensive screening against a panel of kinases to identify primary biological targets.
-
Cellular Assays: Evaluation of its anti-proliferative and anti-inflammatory effects in relevant cell-based models.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues to optimize potency and selectivity.
References
- Preparation method of 5-hydroxy-7-azaindole. CN112939968A.
- Synthesis of 5 substituted 7-azaindoles and 7-azaindolines. US7652137B2.
-
Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. PubMed. [Link]
- Synthesis of 5-substituted 7-azaindoles and 7-azaidonines. WO2004078757A2.
-
Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. ACS Publications. [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]
- A kind of preparation method of the azaindole of 5 hydroxyl 7. CN107434807A.
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
-
Azaindole Therapeutic Agents. PubMed Central. [Link]
-
Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. [Link]
-
Synthesis and pharmacological activities of 7-azaindole derivatives. ResearchGate. [Link]
-
7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. [Link]
-
Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers (RSC Publishing). [Link]
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A Technical Guide to the Rational Design and Synthesis of 1-Acetyl-5-hydroxy-7-azaindole: A Privileged Scaffold for Kinase Inhibition
Abstract
The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, celebrated for its role as a "privileged" structure in the development of targeted therapeutics, particularly protein kinase inhibitors.[1][2] Its intrinsic ability to form bidentate hydrogen bonds with the kinase hinge region has propelled numerous 7-azaindole-containing compounds into clinical trials and onto the market.[2] This technical guide delineates the conceptual discovery and synthetic realization of a specific derivative, 1-Acetyl-5-hydroxy-7-azaindole. We will explore the strategic rationale for its design, rooted in fragment-based drug discovery (FBDD) principles, and provide detailed, field-proven methodologies for its synthesis and characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic programs.
Introduction: The Power of the 7-Azaindole Core
7-Azaindoles, also known as pyrrolo[2,3-b]pyridines, are bioisosteres of both indole and purine systems.[1] This structural mimicry, particularly of the adenine core of ATP, makes them exceptionally well-suited for targeting the ATP-binding sites of protein kinases.[1] The key to their efficacy lies in the arrangement of a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine N7 nitrogen), which perfectly complements the amide backbone of the kinase hinge region.[2] This bidentate interaction provides a strong anchoring point for inhibitors, leading to high potency.
The discovery of Vemurafenib, a BRAF kinase inhibitor, through an FBDD approach, stands as a landmark achievement showcasing the power of the 7-azaindole scaffold.[1] This success has spurred extensive investigation into variously substituted 7-azaindole derivatives to modulate potency, selectivity, and physicochemical properties.[3][4][5]
Our focus, 1-Acetyl-5-hydroxy-7-azaindole, incorporates two critical modifications to the core scaffold:
-
A 5-hydroxy group: This addition is a strategic choice to introduce an additional hydrogen bond donor/acceptor, potentially forming a critical interaction with a specific residue in a target kinase's active site, thereby enhancing potency and selectivity.
-
A 1-acetyl group: Acetylation of the N1 position fundamentally alters the electronic properties of the pyrrole ring and removes the primary hydrogen bond donor.[6] This modification can be a deliberate strategy to achieve selectivity for kinases that do not rely on the canonical N-H---O hinge interaction, to modulate solubility and other ADME properties, or to serve as a synthetic handle for further elaboration.[6]
The conceptual discovery of this molecule, therefore, lies at the intersection of scaffold-based design and systematic structure-activity relationship (SAR) exploration.
Rational Design and Discovery Workflow
The "discovery" of a molecule like 1-Acetyl-5-hydroxy-7-azaindole within a drug development program is a rational, iterative process. It is seldom a serendipitous event but rather the outcome of a carefully designed workflow.
Caption: Rational Drug Discovery Workflow for 1-Acetyl-5-hydroxy-7-azaindole.
This workflow illustrates a logical progression from a core fragment (7-azaindole) to a highly tailored lead compound. The introduction of the 5-hydroxy and 1-acetyl groups are not random additions but are informed by structural data and iterative testing to achieve a desired biological and physicochemical profile.
Synthesis and Characterization
The synthesis of 1-Acetyl-5-hydroxy-7-azaindole is a multi-step process that requires careful control of protecting groups and reaction conditions. The most logical pathway involves the preparation of the 5-hydroxy-7-azaindole intermediate, followed by selective N-acetylation.
Synthesis of 5-hydroxy-7-azaindole Intermediate
A robust method for synthesizing the 5-hydroxy-7-azaindole intermediate starts from a commercially available halogenated precursor, such as 5-bromo-7-azaindole. A patented method outlines a two-step process involving nitrogen protection followed by hydroxylation and deprotection.[7]
Experimental Protocol: Synthesis of 5-hydroxy-7-azaindole
-
Nitrogen Protection:
-
To a solution of 5-bromo-7-azaindole (1.0 eq) in an anhydrous aprotic solvent (e.g., THF or DCM) at 0 °C, add a suitable base (e.g., NaH, 1.2 eq).
-
Stir the mixture for 30 minutes.
-
Slowly add a protecting group reagent, such as di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) or triisopropylsilyl chloride (TIPSCl, 1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the N-protected 5-bromo-7-azaindole.
-
-
Hydroxylation and Deprotection:
-
Dissolve the N-protected 5-bromo-7-azaindole (1.0 eq) in an appropriate solvent mixture (e.g., THF/water).
-
Add a palladium catalyst (e.g., Pd(OAc)₂, 0.1 eq), a suitable ligand (e.g., SPhos, 0.2 eq), and a strong base (e.g., K₃PO₄, 3.0 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., Argon) at 80-100 °C for 12-24 hours. This step facilitates a palladium-catalyzed hydroxylation.
-
Simultaneously, the reaction conditions often facilitate the cleavage of the N-protecting group. If the protecting group remains, a separate deprotection step is required (e.g., TFA for Boc, TBAF for TIPS).
-
After cooling to room temperature, filter the reaction mixture through celite.
-
Acidify the filtrate with 1M HCl and wash with an organic solvent to remove non-polar impurities.
-
Neutralize the aqueous layer with a base (e.g., NaHCO₃) and extract the product with ethyl acetate.
-
Dry the combined organic layers, concentrate, and purify by column chromatography to yield 5-hydroxy-7-azaindole.
-
Caption: Synthetic Pathway for 5-hydroxy-7-azaindole Intermediate.
N1-Acetylation of 5-hydroxy-7-azaindole
The final step is the selective acetylation of the pyrrole nitrogen. Care must be taken to avoid competing O-acetylation of the 5-hydroxy group or C-acetylation at the electron-rich C3 position.
Experimental Protocol: Synthesis of 1-Acetyl-5-hydroxy-7-azaindole
-
Selective N-Acetylation:
-
Dissolve 5-hydroxy-7-azaindole (1.0 eq) in an anhydrous solvent such as THF or DCM.
-
Add a non-nucleophilic base (e.g., triethylamine, 1.5 eq) or a stronger base like sodium hydride (NaH, 1.1 eq) at 0 °C to deprotonate the pyrrole nitrogen selectively.
-
Slowly add the acetylating agent, acetyl chloride (1.1 eq), to the solution. The use of acetyl chloride at low temperatures favors kinetic N-acetylation.[8]
-
Stir the reaction at 0 °C for 1-2 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or saturated aqueous NaHCO₃.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the final product by flash column chromatography (silica gel, DCM/methanol gradient) to yield 1-Acetyl-5-hydroxy-7-azaindole.
-
Physicochemical and Structural Characterization
The identity and purity of the final compound must be rigorously confirmed.
| Parameter | Method | Expected Outcome |
| Molecular Weight | LC-MS (ESI+) | Confirmation of the expected mass-to-charge ratio for C₉H₈N₂O₂. |
| Structure | ¹H NMR, ¹³C NMR | Characteristic shifts for the aromatic protons, acetyl methyl group, and confirmation of the substitution pattern. |
| Purity | HPLC | >95% purity is typically required for biological screening. |
| Solubility | Kinetic/Thermodynamic Solubility Assay | The acetyl group is expected to modulate solubility compared to the parent 5-hydroxy-7-azaindole. |
| Lipophilicity | LogD Measurement | Important for predicting cell permeability and other ADME properties. |
Potential Biological Applications and Target Engagement
The 1-Acetyl-5-hydroxy-7-azaindole scaffold is a prime candidate for targeting protein kinases. The specific design suggests a binding mode where the 5-hydroxy group engages with a key residue outside the main hinge region, while the azaindole core provides general positioning. The N1-acetyl group's role is context-dependent:
-
Achieving Selectivity: By blocking the N1-H donor, the molecule is precluded from binding to kinases that require this interaction, thus filtering the target space and potentially reducing off-target effects.
-
Vector for Growth: The acetyl group can serve as a chemical handle for further fragment elaboration, allowing medicinal chemists to "grow" the fragment into unoccupied pockets of the active site to enhance potency.
-
Modulating Physicochemical Properties: Acetylation can improve metabolic stability or alter solubility profiles, which are critical for developing a viable drug candidate.
Caption: Hypothesized Binding Mode in a Kinase Active Site.
Conclusion and Future Perspectives
The discovery of 1-Acetyl-5-hydroxy-7-azaindole is presented here not as a singular event, but as the logical culmination of a rational, structure-guided design process. This molecule is an exemplary case study in leveraging a privileged scaffold, the 7-azaindole core, and fine-tuning its properties through strategic substitutions. The synthetic pathways described are robust and scalable, providing a clear blueprint for its production. The true potential of this molecule will be realized through its application in screening campaigns against various kinase targets, where its unique combination of a potential recognition element (5-hydroxy) and a hinge-interaction modulator (1-acetyl) may unlock novel therapeutic opportunities.
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Unlocking the Therapeutic Potential of 1-Acetyl-5-hydroxy-7-azaindole: A Mechanistic Exploration
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged 7-Azaindole Scaffold
The 7-azaindole framework has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents, including FDA-approved drugs.[1][2][3] Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of a vast array of enzymes, most notably protein kinases.[4][5] This bioisosteric mimicry, coupled with the ability to form key hydrogen bond interactions, has made 7-azaindole a cornerstone in the development of targeted therapies, particularly in oncology.[5][6]
This guide delves into the predicted mechanism of action of a specific, yet underexplored derivative: 1-Acetyl-5-hydroxy-7-azaindole . While direct experimental data for this compound is limited, a thorough analysis of its structural components, based on the extensive literature of related analogues, allows for a robust and scientifically grounded exploration of its potential biological activities and therapeutic applications.[7]
Deconstructing the Molecule: A Structure-Based Mechanistic Hypothesis
The predicted mechanism of action of 1-Acetyl-5-hydroxy-7-azaindole is best understood by dissecting the contribution of each of its core components: the 7-azaindole core, the 1-acetyl group, and the 5-hydroxy group.
The 7-Azaindole Core: A Versatile Hinge-Binder
The defining feature of many 7-azaindole-based inhibitors is their ability to act as a hinge-binding motif within the ATP-binding pocket of protein kinases.[2][4][8] The hinge region is a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain. The 7-azaindole scaffold typically forms two critical hydrogen bonds with the backbone of the hinge region: one via the pyridine nitrogen (N7) acting as a hydrogen bond acceptor, and the other through the pyrrole N-H (N1) acting as a hydrogen bond donor.[7][9] This bidentate interaction is a key anchor for many potent kinase inhibitors.[2]
The 1-Acetyl Group: A Strategic Modification
The acetylation of the N1 position in 1-Acetyl-5-hydroxy-7-azaindole fundamentally alters this canonical binding mode by blocking the hydrogen bond donor capability of the pyrrole N-H .[7][9] This seemingly detrimental modification can, in fact, be a strategic advantage in drug design for several reasons:
-
Shifting Target Specificity: By preventing the typical hinge-binding interaction, the molecule may be directed towards kinases that do not rely on this specific hydrogen bond, or it may engage the target in a novel binding mode. This can lead to improved selectivity and a different spectrum of inhibited kinases.
-
Exploring Non-Kinase Targets: The modification may enable the compound to interact with other classes of enzymes or proteins where the N-H donor is not required or is even detrimental to binding. For instance, 7-azaindole derivatives have been investigated as inhibitors of targets like the DDX3 RNA helicase and for their ability to disrupt protein-protein interactions.[10][11]
-
Modulating Physicochemical Properties: The acetyl group can influence the compound's solubility, membrane permeability, and metabolic stability, which are critical parameters in drug development.[1]
The 5-Hydroxy Group: Enhancing Affinity and Specificity
The presence of a hydroxyl group at the 5-position of the 7-azaindole ring introduces a potent hydrogen bond donor and acceptor. This functional group can form additional interactions with amino acid residues in the active site of a target protein, thereby increasing binding affinity and contributing to selectivity.[1] For example, in the context of kinase inhibition, a phenolic hydroxyl group has been observed to form dual hydrogen bonds with specific glutamate and phenylalanine residues, significantly enhancing inhibitory potency.[1]
Predicted Biological Targets and Signaling Pathway Modulation
Given the extensive history of 7-azaindole derivatives as kinase inhibitors, it is highly probable that 1-Acetyl-5-hydroxy-7-azaindole will exhibit activity against one or more protein kinases.[12][13] The specific kinases targeted will be determined by the unique combination of its structural features. The loss of the N1-H donor and the presence of the 5-hydroxy group will likely favor kinases with active site topologies that can accommodate these features.
Potential kinase families and associated signaling pathways that could be modulated by this compound include:
-
MAPK/ERK Pathway: This pathway is central to regulating cell proliferation, differentiation, and survival. Kinases such as B-RAF and MEK are common targets for 7-azaindole-based drugs.[7][12]
-
PI3K/AKT/mTOR Pathway: A critical pathway for cell growth, metabolism, and survival that is frequently dysregulated in cancer.[7][14][15]
-
JAK/STAT Pathway: This pathway is integral to immune responses and cell growth, and JAK kinases are established targets for 7-azaindole derivatives.[1][7]
-
SRC Family Kinases: These non-receptor tyrosine kinases are involved in a multitude of cellular processes, and their inhibition has therapeutic potential in oncology and inflammatory diseases.[12]
The inhibition of these kinases would lead to the downregulation of their respective signaling cascades, potentially resulting in anti-proliferative, pro-apoptotic, or anti-inflammatory effects in cellular models.[16][17][18]
Visualizing the Mechanism of Action
Hypothetical Binding Mode and Signaling Cascade
Caption: Hypothetical mechanism of kinase inhibition and downstream signaling modulation.
Experimental Workflow for Mechanistic Characterization
A systematic experimental approach is required to validate the predicted mechanism of action of 1-Acetyl-5-hydroxy-7-azaindole. The following workflow outlines the key stages of this process.
Caption: A phased experimental workflow for characterizing the mechanism of action.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This protocol describes a standard method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
[γ-³²P]ATP
-
Kinase reaction buffer (specific to the kinase)
-
1-Acetyl-5-hydroxy-7-azaindole (dissolved in DMSO)
-
Phosphocellulose filter paper
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of 1-Acetyl-5-hydroxy-7-azaindole in kinase reaction buffer.
-
In a microtiter plate, add the kinase and the test compound dilutions. Incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose filter paper. The phosphorylated substrate will bind to the paper, while unincorporated [γ-³²P]ATP will not.
-
Wash the filter paper multiple times with a wash buffer (e.g., dilute phosphoric acid) to remove unbound radioactivity.
-
Place the filter paper in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation/Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[15]
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium
-
1-Acetyl-5-hydroxy-7-azaindole (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of 1-Acetyl-5-hydroxy-7-azaindole and a DMSO vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the DMSO control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Western Blotting for Phospho-Protein Analysis
This technique is used to detect changes in the phosphorylation state of specific proteins within a signaling pathway, providing direct evidence of target engagement and pathway modulation in cells.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (specific for the phosphorylated and total forms of the target proteins, e.g., phospho-ERK and total ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with 1-Acetyl-5-hydroxy-7-azaindole at various concentrations and for different time points.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.
-
Quantify the band intensities to determine the change in protein phosphorylation upon treatment.
Quantitative Data Summary
As direct experimental data for 1-Acetyl-5-hydroxy-7-azaindole is not available in the public domain, the following table presents representative IC50 values for other 7-azaindole derivatives against various kinases to provide a contextual reference for potential potency.[8]
| 7-Azaindole Derivative | Target Kinase | IC50 (nM) |
| Derivative A | CDK1 | 7 |
| Derivative B | CDK2 | 3 |
| Analogue C | VEGFR2 | 37 |
| C-3 Aryl Derivative | JAK2 | 260 |
| Derivative D | JAK2 | 1 |
Note: These values are for illustrative purposes only and are not predictive of the activity of 1-Acetyl-5-hydroxy-7-azaindole. IC50 values can vary significantly based on assay conditions.[8]
Conclusion and Future Directions
1-Acetyl-5-hydroxy-7-azaindole is a compound of significant interest, built upon a scaffold with a proven track record in drug discovery. While its precise mechanism of action remains to be experimentally determined, a thorough analysis of its structure suggests a high probability of it acting as a modulator of protein kinases or other related cellular targets. The strategic inclusion of a 1-acetyl and a 5-hydroxy group likely confers a unique activity and selectivity profile compared to other 7-azaindole derivatives.
The experimental workflows and protocols detailed in this guide provide a clear roadmap for elucidating the specific molecular targets, cellular effects, and signaling pathways modulated by this compound. Such investigations are crucial for unlocking its potential therapeutic applications in areas such as oncology, immunology, and beyond. The journey from a rationally designed molecule to a potential therapeutic agent is a complex one, and the systematic mechanistic characterization outlined here is a critical first step.
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Unlocking the Therapeutic Potential of 1-Acetyl-5-hydroxy-7-azaindole: A Strategic Guide to Target Identification and Validation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its remarkable success in generating potent and selective therapeutic agents.[1][2] As a bioisostere of both indole and purine systems, it is exceptionally well-suited for interaction with a multitude of biological targets, most notably protein kinases.[2][3] This guide focuses on a specific, yet underexplored derivative, 1-Acetyl-5-hydroxy-7-azaindole , to delineate a comprehensive, scientifically-grounded strategy for identifying its potential therapeutic targets. While direct empirical data for this compound is scarce, this document leverages the extensive knowledge of the parent scaffold to propose a robust, multi-pronged approach for its characterization. We will move beyond theoretical discussions to provide detailed, actionable experimental protocols and the causal reasoning behind each strategic choice, empowering research teams to systematically uncover the compound's mechanism of action and therapeutic promise.
Introduction: The Scientific Rationale for Investigating 1-Acetyl-5-hydroxy-7-azaindole
The 7-azaindole core is a well-established pharmacophore present in numerous FDA-approved drugs and clinical candidates.[1] Its defining feature is its ability to act as a hinge-binding motif, forming critical hydrogen bonds within the ATP-binding pocket of protein kinases.[3][4] The strategic functionalization of this core is key to modulating its affinity, selectivity, and pharmacokinetic properties.
The subject of this guide, 1-Acetyl-5-hydroxy-7-azaindole, possesses three key structural features that dictate its potential biological activity:
-
The 7-Azaindole Core: This provides the foundational structure for kinase hinge binding and interaction with other ATP-utilizing enzymes.
-
The 1-Acetyl Group: Acetylation at the N1 position of the pyrrole ring blocks its traditional role as a hydrogen bond donor.[3] This modification is significant; it necessitates a re-evaluation of its binding mode and may confer a unique selectivity profile, steering it away from targets that rely on this interaction and potentially opening up new ones. The acetyl group itself could also form new interactions within a binding pocket.
-
The 5-Hydroxy Group: The introduction of a hydroxyl group on the pyridine ring introduces a potent hydrogen bond donor and acceptor. This feature can be leveraged to achieve specific interactions with amino acid residues, thereby enhancing binding affinity and selectivity for a particular subset of targets.
Given these features, a primary hypothesis is that 1-Acetyl-5-hydroxy-7-azaindole is a modulator of protein kinase activity , but with a potentially novel selectivity profile compared to its non-acetylated or non-hydroxylated counterparts. This guide outlines the logical progression of experiments required to test this hypothesis and explore other potential target classes.
A Multi-Tiered Strategy for Target Identification
A successful target deconvolution campaign requires a systematic approach that moves from broad, unbiased screening to focused, hypothesis-driven validation. Our proposed workflow is designed to maximize the discovery of high-confidence targets while efficiently allocating resources.
Caption: A multi-tiered workflow for target identification of 1-Acetyl-5-hydroxy-7-azaindole.
Tier 1: Broad Spectrum Screening Methodologies
The initial phase aims to cast a wide net to identify potential biological activities without preconceived bias.
Kinase Panel Screening
-
Rationale: The 7-azaindole scaffold is a known kinase inhibitor.[1][2] A broad kinase panel is the most logical starting point to identify specific kinases or kinase families that are inhibited by the compound. This provides a direct biochemical readout of activity.
-
Protocol: Kinase Panel Assay (Example using a commercial service)
-
Compound Preparation: Prepare a 10 mM stock solution of 1-Acetyl-5-hydroxy-7-azaindole in 100% DMSO.
-
Assay Concentration: Perform an initial screen at two concentrations, 1 µM and 10 µM, to identify potent and weaker hits.
-
Panel Selection: Utilize a comprehensive panel of over 300-400 human kinases (e.g., the DiscoverX KINOMEscan™ or Eurofins KinaseProfiler™ panel).
-
Assay Principle: The specific assay format will depend on the vendor but is typically based on quantifying the amount of ATP consumed or the phosphorylation of a substrate.
-
Data Analysis: Results are usually expressed as "% Inhibition" relative to a vehicle control (DMSO). A hit is typically defined as >50% inhibition at 10 µM.
-
Phenotypic Screening
-
Rationale: While kinase inhibition is a strong hypothesis, the compound may have other, unexpected activities. Phenotypic screening in relevant disease models (e.g., cancer cell lines) can reveal a cellular effect, which can then be used to work backward to the molecular target.
-
Protocol: Anti-Proliferation Assay (MTT-based)
-
Cell Line Selection: Choose a panel of human cancer cell lines representing different tissues and genetic backgrounds (e.g., MCF-7 (breast), A549 (lung), HuH-7 (liver)).[5][6]
-
Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of 1-Acetyl-5-hydroxy-7-azaindole (e.g., from 0.1 µM to 100 µM) for 72 hours.
-
MTT Assay: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Acquisition: Solubilize the formazan crystals with DMSO or a solubilization buffer and read the absorbance at 570 nm.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (GI50) by fitting the dose-response curve using non-linear regression.
-
Tier 2: Hypothesis Generation and Target Prioritization
Data from Tier 1 screening must be analyzed to generate actionable hypotheses.
Data Analysis and Hit Clustering
-
Kinase Data: Hits from the kinase panel should be clustered by family (e.g., tyrosine kinases, serine/threonine kinases). Analyze the selectivity score. Does the compound inhibit a specific family or is it a multi-kinase inhibitor? Cross-reference inhibited kinases with known roles in diseases, particularly those relevant to any observed cellular phenotypes. For instance, if the compound inhibits FGFR4 and shows anti-proliferative activity in HuH-7 cells (hepatocellular carcinoma), this becomes a high-priority hypothesis, as FGFR4 is a known driver in this cancer type.[6]
-
Phenotypic Data: Correlate the GI50 values across the cell line panel with genomic or proteomic datasets (e.g., from the Cancer Cell Line Encyclopedia - CCLE) to identify potential biomarkers of sensitivity.
In Silico Target Prediction
-
Rationale: Computational methods can complement experimental data by predicting potential binding partners based on structural similarity to known ligands.
-
Protocol: Molecular Docking
-
Target Selection: Select crystal structures of high-priority kinases identified in the screen (e.g., PI3K, ULK1, BRAF) from the Protein Data Bank (PDB).[7][8]
-
Ligand Preparation: Generate a 3D conformation of 1-Acetyl-5-hydroxy-7-azaindole and assign appropriate charges.
-
Protein Preparation: Prepare the protein structure by removing water molecules, adding hydrogens, and defining the binding site based on the co-crystallized ligand.
-
Docking Simulation: Use software like AutoDock or Schrödinger Glide to dock the compound into the ATP-binding site.
-
Analysis: Analyze the predicted binding poses. Look for favorable interactions, such as hydrogen bonds formed by the 5-hydroxy group or hydrophobic interactions involving the acetyl group. A good docking score, coupled with a plausible binding mode, strengthens the target hypothesis.
-
Tier 3: Cellular Target Engagement and Pathway Analysis
The crucial next step is to confirm that the compound interacts with its putative target in a cellular context and modulates its downstream signaling.
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of 7-azaindole derivatives as potent and selective ULK1/2 inhibitors for the treatment of RAS-driven cancers - American Chemical Society [acs.digitellinc.com]
- 8. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
1-Acetyl-5-hydroxy-7-azaindole synthesis protocol
An In-Depth Guide to the Synthesis of 1-Acetyl-5-hydroxy-7-azaindole
Introduction
The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development, renowned for its ability to act as a bioisostere of indole and purine systems.[1][2] This structural mimicry allows 7-azaindole derivatives to interact with a diverse array of biological targets, including protein kinases, which has led to their investigation in therapeutic areas such as oncology and inflammatory diseases.[2][3] The functionalization of the 7-azaindole core is a cornerstone of modern drug design. The introduction of a hydroxyl group at the C-5 position and an acetyl group at the N-1 position can significantly modulate the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, thereby influencing its pharmacokinetic profile and target engagement.
This application note provides a comprehensive, two-part protocol for the synthesis of 1-acetyl-5-hydroxy-7-azaindole. The guide is designed for researchers and scientists in drug development, offering a detailed, step-by-step methodology grounded in established chemical principles. We will first detail the synthesis of the key intermediate, 5-hydroxy-7-azaindole, followed by a selective N-acetylation protocol to yield the final target compound. The causality behind experimental choices and potential challenges, such as regioselectivity during acetylation, are thoroughly discussed to ensure a robust and reproducible synthesis.
Overall Synthetic Strategy
The synthesis of 1-acetyl-5-hydroxy-7-azaindole is most effectively approached via a two-stage process. The first stage involves the synthesis of the 5-hydroxy-7-azaindole core, followed by a selective acetylation of the pyrrolic nitrogen in the second stage. A common and scalable route to the hydroxylated core begins with 5-bromo-7-azaindole, which undergoes nitrogen protection followed by a copper-catalyzed hydroxylation and subsequent deprotection.[4][5] The final step requires careful selection of reagents and conditions to ensure selective acetylation at the N-1 position over the C-5 hydroxyl group.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Method for preparing 5-hydroxy-7-azaindole (2017) | Zhuang Yinqiang | 1 Citations [scispace.com]
- 5. CN107434807A - A kind of preparation method of the azaindole of 5 hydroxyl 7 - Google Patents [patents.google.com]
Application Notes and Protocols for the Purification of 1-Acetyl-5-hydroxy-7-azaindole
Abstract
This comprehensive technical guide provides detailed application notes and protocols for the purification of 1-Acetyl-5-hydroxy-7-azaindole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Recognizing the critical role of purity in research and development, this guide presents field-proven insights into the methodologies for isolating this compound to a high degree of homogeneity. The protocols herein are designed to be self-validating, with a strong emphasis on the scientific rationale behind each experimental choice. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust purification strategies for functionalized azaindole derivatives.
Introduction: The Significance of Purifying 1-Acetyl-5-hydroxy-7-azaindole
1-Acetyl-5-hydroxy-7-azaindole is a functionalized derivative of the 7-azaindole scaffold, a "privileged structure" in medicinal chemistry due to its versatile binding capabilities with a wide array of biological targets.[1] The presence of the 5-hydroxy group and the 1-acetyl group introduces specific electronic and steric properties that can be crucial for its biological activity, potentially as a kinase inhibitor or in other therapeutic applications.[1]
The purity of 1-Acetyl-5-hydroxy-7-azaindole is paramount for obtaining accurate and reproducible data in biological assays and for meeting the stringent requirements of drug development. Common impurities that may arise during its synthesis include unreacted 5-hydroxy-7-azaindole, di-acetylated byproducts, and residual reagents or solvents. This guide outlines two primary methods for the purification of 1-Acetyl-5-hydroxy-7-azaindole: silica gel column chromatography and recrystallization. The choice of method will depend on the impurity profile and the scale of the purification.
Understanding the Physicochemical Properties of 1-Acetyl-5-hydroxy-7-azaindole
A successful purification strategy is predicated on a thorough understanding of the physicochemical properties of the target molecule. The key functional groups of 1-Acetyl-5-hydroxy-7-azaindole, the phenolic hydroxyl group and the N-acetyl group, will govern its polarity and solubility.
-
Polarity : The presence of the hydroxyl group significantly increases the polarity of the molecule compared to its non-hydroxylated counterpart, 1-Acetyl-7-azaindole. This increased polarity will necessitate the use of more polar solvent systems in chromatographic separations.
-
Solubility : The molecule is expected to have moderate solubility in polar organic solvents such as ethyl acetate, methanol, and acetone. Its solubility in non-polar solvents like hexanes will be limited.
Table 1: Predicted Physicochemical Properties and Their Impact on Purification
| Property | Predicted Characteristic | Implication for Purification Strategy |
| Polarity | High | Requires polar mobile phases for effective elution in normal-phase chromatography. The compound will have strong interactions with silica gel. |
| Solubility | Moderately soluble in polar organic solvents (e.g., Ethyl Acetate, Methanol, Dichloromethane). | Provides a range of solvent options for both chromatography and recrystallization. Solvent screening is crucial. |
| Hydrogen Bonding | Both hydrogen bond donor (hydroxyl) and acceptor (hydroxyl, acetyl carbonyl, pyridine nitrogen) capabilities. | Influences solvent-solute interactions and crystal lattice formation. Can be exploited for selective recrystallization. |
Purification by Silica Gel Column Chromatography
Silica gel column chromatography is a highly effective method for the purification of 1-Acetyl-5-hydroxy-7-azaindole, allowing for the separation of impurities with different polarities.[2][3]
Rationale for Method Selection
The polar nature of 1-Acetyl-5-hydroxy-7-azaindole makes it well-suited for normal-phase chromatography on silica gel. The hydroxyl and acetyl groups will interact with the silanol groups of the silica, and by carefully selecting the mobile phase, a fine separation from less polar and more polar impurities can be achieved.
Experimental Protocol
Materials:
-
Crude 1-Acetyl-5-hydroxy-7-azaindole
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or Heptane)
-
Ethyl Acetate
-
Methanol
-
Dichloromethane (DCM)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various solvent systems to determine the optimal mobile phase for separation. A good starting point is a mixture of hexanes and ethyl acetate. Due to the compound's polarity, a higher proportion of ethyl acetate or the addition of a small amount of methanol may be necessary.
-
Visualize the spots under UV light (254 nm) and/or by staining (e.g., with potassium permanganate). The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired product.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 70:30 hexanes:ethyl acetate).
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.
-
-
Sample Loading:
-
Dissolve the crude 1-Acetyl-5-hydroxy-7-azaindole in a minimal amount of the mobile phase or a slightly more polar solvent like DCM.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting the column with the starting mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of ethyl acetate or adding methanol. For example, start with 70:30 hexanes:ethyl acetate and gradually move to 50:50, and then potentially adding 1-5% methanol to the ethyl acetate.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified 1-Acetyl-5-hydroxy-7-azaindole.
-
Visualization of the Chromatographic Workflow
Caption: Workflow for the purification of 1-Acetyl-5-hydroxy-7-azaindole by silica gel chromatography.
Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, particularly when the desired compound is the major component of the crude material.
Causality Behind Experimental Choices
The principle of recrystallization relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound well at an elevated temperature but poorly at a lower temperature, while impurities remain either soluble or insoluble at all temperatures.
Protocol for Recrystallization
Materials:
-
Crude 1-Acetyl-5-hydroxy-7-azaindole (pre-purified by chromatography is ideal)
-
Screening solvents (e.g., Ethyl Acetate, Isopropanol, Acetonitrile, Toluene, and mixtures with Hexanes)
-
Erlenmeyer flask
-
Hot plate with stirring
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Screening:
-
Place a small amount of the crude material into several test tubes.
-
Add a small amount of a different solvent to each test tube.
-
Observe the solubility at room temperature. A good candidate solvent will not dissolve the compound at room temperature.
-
Heat the test tubes that showed poor room temperature solubility. An ideal solvent will dissolve the compound completely upon heating.
-
Allow the heated solutions to cool to room temperature and then in an ice bath. The formation of crystals indicates a promising solvent. A good solvent system might be a mixture, such as ethyl acetate/hexanes or isopropanol/water.
-
-
Dissolution:
-
Place the crude 1-Acetyl-5-hydroxy-7-azaindole in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent and bring the mixture to a boil with stirring.
-
Continue adding small portions of the hot solvent until the compound is completely dissolved.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove residual solvent.
-
Troubleshooting Recrystallization
Table 2: Common Recrystallization Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated. | Use a lower boiling point solvent or a solvent mixture. Use a larger volume of solvent.[4] |
| No Crystal Formation | The solution is not supersaturated, or nucleation is inhibited. | Evaporate some of the solvent. Add an anti-solvent (a solvent in which the compound is insoluble). Scratch the inside of the flask with a glass rod to create nucleation sites.[4] |
| Amorphous Solid Formation | Rapid precipitation due to excessively fast cooling or high supersaturation. | Slow down the cooling rate. Use a more dilute solution.[4] |
Purity Assessment
After purification, it is essential to assess the purity of the 1-Acetyl-5-hydroxy-7-azaindole. Standard analytical techniques include:
-
Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. The purified compound should appear as a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Conclusion
The purification of 1-Acetyl-5-hydroxy-7-azaindole is a critical step in its utilization for research and drug development. The methodologies of silica gel column chromatography and recrystallization, when applied systematically and with an understanding of the underlying chemical principles, can yield material of high purity. The protocols and insights provided in this guide are intended to serve as a robust starting point for developing a tailored purification strategy that meets the specific needs of the researcher. Careful execution of these techniques and diligent purity assessment will ensure the quality and reliability of the purified compound for its intended applications.
References
- Google Patents. (2021). Preparation method of 5-hydroxy-7-azaindole. (CN112939968A).
Sources
Application Note: High-Resolution Mass Spectrometry for the Structural Elucidation of 1-Acetyl-5-hydroxy-7-azaindole
Abstract
This application note provides a comprehensive guide to the analysis of 1-Acetyl-5-hydroxy-7-azaindole using high-resolution mass spectrometry (HRMS). As a substituted 7-azaindole, this compound is of significant interest in medicinal chemistry due to the diverse biological activities of the 7-azaindole scaffold, which include kinase inhibition and anticancer properties.[1][2] This document outlines a detailed protocol for sample preparation, instrument setup for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and a thorough discussion of the predicted fragmentation pathways. The methodologies described herein are designed to provide a robust framework for the unambiguous identification and structural confirmation of 1-Acetyl-5-hydroxy-7-azaindole and related analogues, a critical step in drug discovery and development.
Introduction: The Significance of 7-Azaindole Derivatives
The 7-azaindole core is a privileged scaffold in medicinal chemistry, recognized for its role in a multitude of biologically active compounds.[1] The incorporation of a nitrogen atom into the indole ring system alters its electronic properties, enhancing its ability to form hydrogen bonds and engage in various biological interactions.[3] Consequently, derivatives of 7-azaindole are explored for a wide range of therapeutic applications. The analysis and structural confirmation of novel analogues like 1-Acetyl-5-hydroxy-7-azaindole are paramount. Mass spectrometry, particularly when coupled with liquid chromatography and high-resolution analyzers, offers unparalleled sensitivity and specificity for this purpose.[4][5] This guide provides the foundational knowledge and practical steps for researchers to confidently characterize this class of molecules.
Predicted Mass and Isotopic Profile
A crucial first step in mass spectrometry is the accurate calculation of the analyte's expected mass. High-resolution mass spectrometry allows for the determination of the elemental composition of a molecule with high confidence.[4][6][7]
The chemical formula for 1-Acetyl-5-hydroxy-7-azaindole is C₉H₈N₂O₂.
Table 1: Calculated Mass Properties of 1-Acetyl-5-hydroxy-7-azaindole
| Property | Value |
| Molecular Formula | C₉H₈N₂O₂ |
| Monoisotopic Mass | 176.0586 g/mol |
| Average Mass | 176.172 g/mol |
| [M+H]⁺ Ion | 177.0664 m/z |
| [M+Na]⁺ Ion | 199.0483 m/z |
| [M-H]⁻ Ion | 175.0513 m/z |
Experimental Workflow and Protocols
A generalized workflow for the analysis of 1-Acetyl-5-hydroxy-7-azaindole is presented below. This workflow is adaptable to various high-resolution mass spectrometry platforms, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems.
Caption: Figure 1: General Experimental Workflow
Sample Preparation Protocol
This protocol is designed to prepare 1-Acetyl-5-hydroxy-7-azaindole for analysis by LC-MS. High purity solvents are essential to minimize background noise.
-
Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of 1-Acetyl-5-hydroxy-7-azaindole and dissolve it in 1 mL of LC-MS grade methanol.
-
Working Solution (1-10 µg/mL): Perform a serial dilution of the stock solution to achieve a final concentration in the range of 1-10 µg/mL. The dilution should be done using the initial mobile phase composition (e.g., 95% Water with 0.1% Formic Acid).
-
Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.[8]
-
Blank Samples: Prepare blank samples consisting of the final solvent composition used for the working solution. It is good practice to run a blank before and after the sample to check for carryover.[8]
Liquid Chromatography Protocol
Reverse-phase chromatography is suitable for separating small polar molecules like 1-Acetyl-5-hydroxy-7-azaindole.
Table 2: Suggested Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size | Standard for small molecule analysis, providing good retention and peak shape. |
| Mobile Phase A | Water + 0.1% Formic Acid | Promotes protonation for positive ion mode ESI. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for reverse-phase chromatography. |
| Gradient | 5% B to 95% B over 10 minutes | A generic gradient suitable for screening and method development. |
| Flow Rate | 0.3 mL/min | Compatible with standard 2.1 mm ID columns and ESI sources. |
| Column Temp. | 40 °C | Ensures reproducible retention times and can improve peak shape. |
| Injection Vol. | 5 µL | A typical volume to avoid column overloading. |
High-Resolution Mass Spectrometry Protocol
Electrospray ionization (ESI) in positive ion mode is recommended as the azaindole structure contains basic nitrogen atoms that are readily protonated.[9][10]
Table 3: Suggested High-Resolution Mass Spectrometry Parameters
| Parameter | Recommended Setting (Q-TOF/Orbitrap) | Rationale |
| Ionization Mode | ESI Positive | The pyridine and pyrrole nitrogens are basic and will readily accept a proton.[9][11] |
| Capillary Voltage | 3.5 kV | A typical starting point for stable spray formation. |
| Source Temperature | 120 °C | Optimizes desolvation while minimizing thermal degradation. |
| Desolvation Temp. | 350 °C | Ensures efficient solvent evaporation. |
| Gas Flow (N₂) | Instrument Dependent | Optimize for best signal-to-noise ratio. |
| MS1 Scan Range | 100 - 500 m/z | Covers the expected precursor ion and potential adducts. |
| MS1 Resolution | > 30,000 | Sufficient to achieve accurate mass measurements for formula determination.[6] |
| MS2 Acquisition | Data-Dependent Acquisition (DDA) | Automatically triggers fragmentation of the most intense ions from the MS1 scan. |
| Collision Energy (CE) | Ramped (e.g., 10-40 eV) | Allows for the observation of a wide range of fragment ions. |
Results and Discussion: Predicted Fragmentation Pathway
Structural elucidation by mass spectrometry relies on the interpretation of fragmentation patterns.[4][12] While experimental data for 1-Acetyl-5-hydroxy-7-azaindole is not available in the cited literature, a plausible fragmentation pathway can be predicted based on the known behavior of related N-acetylated indole compounds.[13]
The primary fragmentation is expected to involve the N-acetyl group. A common fragmentation for acetylated compounds is the loss of ketene (CH₂=C=O).
Caption: Figure 2: Predicted Fragmentation Pathway
Table 4: Predicted Major Fragment Ions for 1-Acetyl-5-hydroxy-7-azaindole
| m/z (Predicted) | Formula | Loss | Proposed Structure |
| 177.0664 | [C₉H₉N₂O₂]⁺ | - | Protonated molecular ion |
| 135.0558 | [C₇H₇N₂O]⁺ | Ketene (C₂H₂O) | Protonated 5-hydroxy-7-azaindole |
| 107.0609 | [C₆H₇N₂]⁺ | Ketene (C₂H₂O) + CO | Fragment resulting from loss of CO from m/z 135 |
The analysis of the MS/MS spectrum should focus on identifying these characteristic neutral losses. The high mass accuracy of the instrument should be used to confirm the elemental composition of both the precursor and fragment ions, providing strong evidence for the proposed structure.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Low Signal | Improper sample concentration; Instrument not tuned; Poor ionization efficiency. | Verify sample concentration. Perform instrument calibration and tuning. Try different solvents or additives (e.g., ammonium formate). |
| High Background Noise | Contaminated solvents or sample; Carryover. | Use high-purity LC-MS grade solvents. Run blank injections to clean the system. Ensure proper sample cleanup.[14] |
| Poor Peak Shape | Column degradation; Incompatible solvent; Secondary interactions. | Use a new column. Ensure the injection solvent is similar to the initial mobile phase. Adjust mobile phase pH. |
| Inconsistent Retention Times | Unstable column temperature; Pump malfunction. | Ensure the column oven is at a stable temperature. Check the LC pump for pressure fluctuations. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the mass spectrometric analysis of 1-Acetyl-5-hydroxy-7-azaindole. By leveraging high-resolution mass spectrometry and tandem MS techniques, researchers can confidently determine the accurate mass, confirm the elemental composition, and elucidate the structure of this and other novel 7-azaindole derivatives. The provided protocols and predicted fragmentation data serve as a robust starting point for method development and routine analysis in a drug discovery and development setting.
References
-
American Chemical Society. (n.d.). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. Retrieved from [Link]
-
RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. University of Rostock. Retrieved from [Link]
-
Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. Retrieved from [Link]
-
Bentiss, F., & Essassi, E. M. (2016). Study of Mass Spectra of Some Indole Derivatives. International Journal of Analytical Chemistry. Retrieved from [Link]
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Perchalski, R. J., Yost, R. A., & Wilder, B. J. (1982). Rapid Identification of Drug Metabolites With Tandem Mass Spectrometry. Analytical Chemistry, 54(9), 1466-1471. Retrieved from [Link]
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Stoll, D. R. (2014). Quantifying Small Molecules by Mass Spectrometry. LCGC International, 27(12). Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Stereogenic cis-2-Substituted-N-Acetyl-3-hydroxy-indolines via Ruthenium(II)-Catalyzed Dynamic Kinetic Resolution-Asymmetric Transfer Hydrogenation. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-Acetyl-7-azaindole. PubChem. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Electrospray ionization/mass spectrometry study of organosulfur heterocycles found in the aromatic fraction of a Maya crude oil. Retrieved from [Link]
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Xu, L., et al. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. PubMed. Retrieved from [Link]
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SCIEX. (2023). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube. Retrieved from [Link]
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Application Note: Utilizing 1-Acetyl-5-hydroxy-7-azaindole in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for the development of potent and selective kinase inhibitors.[1][2][3] Its intrinsic ability to mimic the purine core of ATP allows it to form critical hydrogen bond interactions within the ATP-binding site of a wide array of protein kinases.[4][5] This application note provides a detailed guide for the use of a specific derivative, 1-Acetyl-5-hydroxy-7-azaindole, in kinase activity assays. We will delve into the rationale behind its unique structural modifications, offer comprehensive protocols for its evaluation, and present a framework for data interpretation and troubleshooting, empowering researchers to effectively probe its potential as a novel kinase inhibitor.
Introduction: The 7-Azaindole Scaffold in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[6] Consequently, the development of small molecule kinase inhibitors remains a primary focus of drug discovery.[7] The 7-azaindole core has emerged as a highly successful scaffold in this endeavor.[8] Its structure facilitates the formation of two key hydrogen bonds with the kinase hinge region, effectively anchoring the molecule in the ATP-binding pocket.[4][5] This has led to the development of numerous successful kinase inhibitors, including the FDA-approved BRAF inhibitor, Vemurafenib.[5]
Structural Rationale of 1-Acetyl-5-hydroxy-7-azaindole
The subject of this guide, 1-Acetyl-5-hydroxy-7-azaindole, possesses two key modifications to the core 7-azaindole structure that are predicted to significantly influence its biological activity:
-
N1-Acetylation: Typically, the N1-H of the pyrrole ring in 7-azaindole derivatives acts as a hydrogen bond donor to the kinase hinge region.[9] The acetylation at this position blocks this canonical interaction. This structural change is anticipated to alter the binding mode and could lead to a unique selectivity profile against different kinases.[9] The acetyl group itself may form new interactions within the active site or modulate the electronic properties of the heterocyclic system.[9]
-
C5-Hydroxylation: The hydroxyl group at the 5-position can act as both a hydrogen bond donor and acceptor. This functional group can form additional interactions with amino acid residues in the kinase active site, potentially increasing binding affinity and potency.[10]
These modifications suggest that 1-Acetyl-5-hydroxy-7-azaindole is a compelling, albeit underexplored, compound for screening against various kinase targets.
Getting Started: Compound Handling and Preparation
Proper handling and preparation of 1-Acetyl-5-hydroxy-7-azaindole are critical for obtaining reproducible results.
Physicochemical Properties (Predicted)
While experimental data for this specific molecule is scarce, we can infer its general properties from the parent compound, 7-azaindole, and related derivatives.
| Property | Predicted Value/Information | Source/Rationale |
| Molecular Formula | C₉H₈N₂O₂ | Derived from structure |
| Molecular Weight | 176.17 g/mol | Calculated |
| Solubility | Soluble in DMSO, DMF, and methanol. Limited solubility in aqueous buffers. | Based on general properties of similar heterocyclic compounds. |
| Storage | Store at -20°C, desiccated, and protected from light. | Standard practice for small molecule inhibitors to prevent degradation. |
Preparation of Stock Solutions
A high-concentration stock solution in 100% DMSO is recommended.
-
Accurately weigh a small amount of 1-Acetyl-5-hydroxy-7-azaindole powder.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10-50 mM.
-
Gently warm and vortex the solution until the compound is fully dissolved.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C.
Note: The final concentration of DMSO in the kinase assay should be kept low (typically ≤1%) to avoid artifacts.
Experimental Protocol: In Vitro Kinase Assay
The following is a generalized protocol for a fluorescence-based kinase assay, which can be adapted for screening 1-Acetyl-5-hydroxy-7-azaindole against a specific kinase of interest. This type of assay is widely used due to its sensitivity, high-throughput compatibility, and non-radioactive nature.
Principle of the Assay
This protocol is based on the quantification of ADP produced during the kinase reaction using a coupled enzyme system. The ADP is converted to ATP, which is then used by a luciferase to generate a light signal that is proportional to the amount of ADP produced and thus, the kinase activity.
Workflow for Kinase Inhibition Assay
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Materials and Reagents
-
Kinase of interest (recombinant, purified)
-
Kinase-specific substrate (peptide or protein)
-
Adenosine Triphosphate (ATP)
-
1-Acetyl-5-hydroxy-7-azaindole
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ADP detection kit (e.g., ADP-Glo™ Kinase Assay, Promega)
-
White, opaque 96- or 384-well microplates
-
Multichannel pipettes and a plate reader with luminescence detection capabilities
Step-by-Step Protocol
-
Compound Preparation: Prepare a serial dilution series of 1-Acetyl-5-hydroxy-7-azaindole in the kinase assay buffer. A typical starting concentration range would be 100 µM to 1 nM. Remember to include a "no inhibitor" control (DMSO vehicle only) and a "no kinase" control (background).
-
Assay Plate Setup: Add 5 µL of each compound dilution to the wells of the microplate.
-
Kinase Addition: Add 10 µL of the kinase solution (at 2.5x the final desired concentration) to each well.
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This step allows the compound to bind to the kinase before the reaction is initiated.
-
Reaction Initiation: Start the kinase reaction by adding 10 µL of a solution containing the substrate and ATP (at 2.5x the final desired concentrations). The final ATP concentration should be at or near its Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Reaction Incubation: Incubate the plate for the desired period (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C or 37°C). The incubation time should be within the linear range of the reaction.
-
Signal Detection: Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP detection kit. This typically involves adding a reagent that both stops the kinase reaction and initiates the luminescence signal generation.
-
Data Acquisition: After the recommended incubation time for signal development, measure the luminescence using a plate reader.
Data Analysis and Interpretation
Calculating Percentage Inhibition
The percentage of kinase inhibition for each compound concentration can be calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_no_inhibitor - Signal_background))
Where:
-
Signal_inhibitor is the luminescence signal in the presence of the compound.
-
Signal_no_inhibitor is the luminescence signal of the DMSO vehicle control (0% inhibition).
-
Signal_background is the luminescence signal from the "no kinase" control.
Determining the IC₅₀ Value
The half-maximal inhibitory concentration (IC₅₀) is the concentration of the inhibitor at which 50% of the kinase activity is inhibited.
-
Plot the % inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R).
-
The IC₅₀ value is determined from the fitted curve.
Potential Kinase Signaling Pathways
Caption: Potential signaling pathways targeted by 7-azaindole derivatives.[9]
Assay Validation and Troubleshooting
A robust and reliable kinase assay is self-validating. Here are key considerations:
| Parameter | Recommendation | Troubleshooting |
| Z'-factor | Aim for Z' > 0.5 for a high-quality assay. | Low Z': High variability in controls. Check reagent stability, pipetting accuracy, and plate reader settings. |
| Signal-to-Background | Should be > 5. | Low S/B: Insufficient kinase activity or high background. Optimize enzyme/substrate concentrations or try a different detection reagent. |
| Linearity | Ensure the reaction is in the linear range with respect to time and enzyme concentration. | Non-linearity: Substrate depletion or enzyme instability. Reduce incubation time or enzyme concentration. |
| DMSO Tolerance | Test the effect of DMSO on kinase activity. | Inhibition by DMSO: Lower the final DMSO concentration in the assay. |
Conclusion
1-Acetyl-5-hydroxy-7-azaindole represents a novel and intriguing chemical entity for kinase inhibitor screening. Its unique N1-acetylation pattern necessitates a departure from the canonical binding mode of many 7-azaindole derivatives, opening up the possibility of discovering inhibitors with new selectivity profiles. The protocols and guidelines presented in this application note provide a solid framework for researchers to begin characterizing the inhibitory potential of this compound against their kinase targets of interest. Careful assay optimization and validation will be paramount to generating high-quality, reproducible data and unlocking the therapeutic potential of this promising molecule.
References
- Benchchem. A Comparative Analysis of 7-Azaindole Derivatives as Kinase Inhibitors.
- Zhang, et al. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. National Institutes of Health.
- MDPI. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling.
- PharmaBlock. Azaindoles in Medicinal Chemistry.
- Benchchem. Application Notes and Protocols for 7-Azaoxindole Derivatives in Cell-Based Assays.
- PubChem. 1-Acetyl-7-azaindole.
- Benchchem. 1-Acetyl-7-azaindole: A Technical Review for Drug Discovery Professionals.
- Benchchem. 1-Acetyl-7-Azaindole: A Comparative Analysis of a Promising Kinase Inhibitor Scaffold.
- Benchchem. Physicochemical Properties of 1-Acetyl-7-azaindole: A Technical Guide.
- PubMed. The Azaindole Framework in the Design of Kinase Inhibitors.
- PubMed. Discovery of novel 7-azaindoles as PDK1 inhibitors.
- PubMed. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.
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1-Acetyl-5-hydroxy-7-azaindole: A Versatile Fluorescent Probe for Cellular Investigations
Authored by: A Senior Application Scientist
Introduction: In the dynamic fields of cell biology and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying molecular processes in real-time. The 7-azaindole scaffold has emerged as a privileged structure in the design of fluorescent probes due to its unique photophysical properties, including a sensitivity to the local microenvironment. This guide provides a detailed exploration of 1-Acetyl-5-hydroxy-7-azaindole, a promising derivative, for researchers, scientists, and drug development professionals. While direct experimental data for this specific compound is limited, this document synthesizes information from related 7-azaindole and 5-hydroxyindole compounds to present its anticipated properties and versatile applications. The introduction of a hydroxyl group at the 5-position and an acetyl group at the N1-position is expected to confer unique fluorescent characteristics, making it a potentially powerful tool for cellular imaging and sensing.
The 7-Azaindole Core: A Foundation for Novel Probes
The 7-azaindole core is a bioisostere of indole and purine systems, allowing it to interact with a range of biological targets. A key feature of 7-azaindole is its propensity to undergo excited-state proton transfer (ESPT), a process that can be modulated by the surrounding environment, making it a sensitive reporter of local conditions. However, the N1-H group can also participate in quenching pathways, such as dimerization, which can reduce fluorescence intensity.
Synthesis of 1-Acetyl-5-hydroxy-7-azaindole
The synthesis of 1-Acetyl-5-hydroxy-7-azaindole can be approached in a two-stage process: the synthesis of the 5-hydroxy-7-azaindole core, followed by N-acetylation.
Stage 1: Synthesis of 5-hydroxy-7-azaindole
Several synthetic routes to 5-hydroxy-7-azaindole have been described in the patent literature. One common approach involves the use of 5-bromo-7-azaindole as a starting material. The synthesis involves protection of the nitrogen, followed by a hydroxylation reaction and subsequent deprotection to yield the desired 5-hydroxy-7-azaindole[1]. Another method starts from a Grignard reagent, which is reacted with trimethyl borate, followed by oxidation to introduce the hydroxyl group[2].
Stage 2: N-Acetylation of 5-hydroxy-7-azaindole
The N-acetylation of the 7-azaindole core is a well-established transformation. A common method involves the use of acetic anhydride. To achieve selective N-acetylation over O-acetylation of the hydroxyl group, the reaction conditions can be optimized. For instance, using a base like pyridine at lower temperatures can favor O-acetylation of a hydroxyl group on an indole ring, so milder, catalyst-free conditions or the use of specific N-acylating reagents might be preferable for selective N1-acetylation[3][4].
Photophysical Properties and Rationale for Use as a Fluorescent Probe
The unique substitution pattern of 1-Acetyl-5-hydroxy-7-azaindole is predicted to give rise to advantageous photophysical properties.
-
The Role of the N-Acetyl Group: Acetylation at the N1 position blocks the N-H group, which is involved in hydrogen bonding and can be a source of fluorescence quenching through processes like dimerization and proton transfer. This modification is expected to increase the fluorescence quantum yield and lifetime of the probe compared to the parent 5-hydroxy-7-azaindole.[5]
-
The Influence of the 5-Hydroxy Group: The phenolic hydroxyl group is sensitive to the local pH. Deprotonation of the hydroxyl group in more basic environments can significantly alter the electronic structure of the fluorophore, leading to a shift in the emission spectrum. This property makes 1-Acetyl-5-hydroxy-7-azaindole a strong candidate for a ratiometric fluorescent pH sensor.
Predicted Photophysical Data
The following table summarizes the predicted photophysical properties of 1-Acetyl-5-hydroxy-7-azaindole based on data from related compounds. Note: These are estimated values and require experimental verification.
| Property | Predicted Value | Rationale |
| Excitation Max (λex) | ~310-330 nm | Based on substituted 7-azaindole derivatives. |
| Emission Max (λem) | ~380-450 nm | Blue-emissive nature of 7-azaindoles[6]. A pH-dependent shift is expected. |
| Quantum Yield (ΦF) | Moderate to High | N-acetylation is expected to reduce non-radiative decay pathways. |
| Fluorescence Lifetime (τ) | Nanosecond range | Typical for small organic fluorophores. |
| Stokes Shift | > 50 nm | Characteristic of 7-azaindole derivatives. |
Application Notes and Protocols
Application 1: Ratiometric pH Sensing in Live Cells
The 5-hydroxy group of 1-Acetyl-5-hydroxy-7-azaindole is anticipated to enable ratiometric pH sensing. In acidic environments, the hydroxyl group will be protonated, leading to emission at a shorter wavelength. In more alkaline environments, deprotonation will lead to a red-shifted emission. The ratio of the fluorescence intensities at these two wavelengths can be used to determine the pH.
-
Probe Preparation: Prepare a stock solution of 1-Acetyl-5-hydroxy-7-azaindole in DMSO (e.g., 1-10 mM).
-
Cell Culture: Plate cells in a suitable imaging dish (e.g., glass-bottom dish) and grow to the desired confluency.
-
Probe Loading: Dilute the stock solution in a serum-free cell culture medium to a final concentration of 1-10 µM. Incubate the cells with the probe-containing medium for 15-30 minutes at 37°C.
-
Washing: Wash the cells twice with a pre-warmed imaging buffer (e.g., HBSS) to remove excess probe.
-
Imaging: Acquire fluorescence images using a fluorescence microscope equipped with two emission filters.
-
Excite the probe at its excitation maximum (e.g., ~320 nm).
-
Collect emission at two wavelengths corresponding to the protonated and deprotonated forms (e.g., ~390 nm and ~440 nm).
-
-
Data Analysis: Calculate the ratio of the fluorescence intensities (e.g., I440/I390) for each pixel.
-
Calibration: To obtain quantitative pH measurements, a calibration curve must be generated by treating the cells with buffers of known pH in the presence of a protonophore (e.g., nigericin).
Caption: Workflow for intracellular pH measurement using a ratiometric fluorescent probe.
Application 2: Detection of Metal Ions
The 7-azaindole scaffold, particularly with a hydroxyl group, can act as a chelating agent for certain metal ions. The binding of a metal ion can modulate the fluorescence properties of the probe through mechanisms such as chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET). This could enable the use of 1-Acetyl-5-hydroxy-7-azaindole for the detection of biologically relevant metal ions like Zn2+ or Cu2+.
-
Probe Solution: Prepare a solution of 1-Acetyl-5-hydroxy-7-azaindole in a suitable buffer (e.g., HEPES) at a fixed concentration (e.g., 10 µM).
-
Metal Ion Stock Solutions: Prepare stock solutions of the metal ions of interest (e.g., ZnCl2, CuSO4) in the same buffer.
-
Fluorescence Measurements:
-
Record the fluorescence spectrum of the probe solution alone.
-
Add increasing concentrations of the metal ion stock solution to the probe solution.
-
Record the fluorescence spectrum after each addition, allowing the system to equilibrate.
-
-
Data Analysis: Plot the change in fluorescence intensity at the emission maximum as a function of the metal ion concentration. This can be used to determine the binding affinity and stoichiometry.
-
Selectivity Studies: Repeat the experiment with other metal ions to assess the selectivity of the probe.
Caption: Conceptual diagram of metal ion detection via Chelation-Enhanced Fluorescence (CHEF).
Troubleshooting and Considerations
-
Photostability: Like many organic fluorophores, 1-Acetyl-5-hydroxy-7-azaindole may be susceptible to photobleaching. Use the lowest possible excitation intensity and exposure times during imaging.
-
Solubility: Ensure the probe is fully dissolved in the working buffer to avoid aggregation, which can affect its fluorescent properties.
-
Cytotoxicity: Before use in live cells, it is essential to perform a cytotoxicity assay (e.g., MTT assay) to determine the optimal non-toxic concentration of the probe.
-
Spectral Overlap: When using this probe in a multi-color imaging experiment, ensure that its excitation and emission spectra do not overlap with other fluorophores.
Conclusion
1-Acetyl-5-hydroxy-7-azaindole represents a promising, yet underexplored, fluorescent probe with the potential for diverse applications in cell biology and beyond. Its predicted sensitivity to pH and potential for metal ion chelation, combined with the enhanced brightness conferred by N-acetylation, make it a valuable candidate for further investigation. The protocols and insights provided in this guide offer a solid foundation for researchers to begin exploring the capabilities of this versatile fluorophore.
References
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- Preparation method of 5-hydroxy-7-azaindole. CN112939968A.
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Synthesis of Blue Emissive Quaternary 9,9-Disubstituted N-Methyl-7-azaindole-Appended (Phenylethynyl)-fluorene Derivatives. ACS Omega. [Link]
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Nonexponential Fluorescence Decay of 7-Azatryptophan Induced in a Peptide Environment. Photochemistry and Photobiology. [Link]
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Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
-
Regioselective Friedel-Crafts acetylation of 5-hydroxyindole derivatives: synthesis of 4H-pyranoindol-4-one derivatives. Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]
-
Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Azaindole synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry. [Link]
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Photophysics of a novel optical probe: 7-Azaindole. The Journal of Physical Chemistry. [Link]
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Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews. [Link]
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Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Medical Oncology. [Link]
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Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Bioorganic & Medicinal Chemistry Letters. [Link]
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7 Azaindole Fluorescence Quenching. Scribd. [Link]
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Luminescence and reactivity of 7-azaindole derivatives and complexes. Chemical Society Reviews. [Link]
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7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini Reviews in Medicinal Chemistry. [Link]
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Progress in pH-Sensitive sensors: essential tools for organelle pH detection, spotlighting mitochondrion and diverse applications. Frontiers in Chemistry. [Link]
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Indole-based pH probe with ratiometric fluorescence behavior for intracellular imaging. RSC Advances. [Link]
-
Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry. [Link]
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Azaindole Therapeutic Agents. Current Medicinal Chemistry. [Link]
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Turn-On Fluorescent pH Probes for Monitoring Alkaline pHs Using Bis[2-(2′-hydroxyphenyl)benzazole] Derivatives. Chemosensors. [Link]
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The Photophysical Properties of 6-Azaindole. ResearchGate. [Link]
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Application Notes and Protocols for Cell-Based Assays with 1-Acetyl-5-hydroxy-7-azaindole
Introduction: The Scientific Rationale for Investigating 1-Acetyl-5-hydroxy-7-azaindole
The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its remarkable versatility and biological activity.[1][2][3] As a bioisostere of purine and indole, it effectively mimics these endogenous structures, allowing it to interact with a wide array of biological targets, most notably protein kinases.[3][4][5][6] The strategic placement of a nitrogen atom in the six-membered ring significantly alters the scaffold's physicochemical properties, influencing its hydrogen bonding capacity, metabolic stability, and target engagement.[3][5][7]
This document focuses on a specific, under-explored derivative: 1-Acetyl-5-hydroxy-7-azaindole . The introduction of an acetyl group at the N1 position and a hydroxyl group at the C5 position presents a unique opportunity for novel molecular interactions. While the broader 7-azaindole family is known for its kinase inhibitory potential[6][8][9][10], the N1-acetylation is hypothesized to modulate the binding kinetics and selectivity profile. Typically, the N1-H of the pyrrole ring acts as a hydrogen bond donor to the kinase hinge region.[11] Acetylation at this position blocks this interaction, potentially redirecting the molecule to engage with other residues in the ATP-binding pocket or altering its selectivity across the kinome. The C5-hydroxyl group may offer an additional point of interaction, further enhancing binding affinity and specificity.
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to systematically characterize the biological effects of 1-Acetyl-5-hydroxy-7-azaindole in cell-based systems. The protocols are designed to be robust and self-validating, guiding the user from initial cytotoxicity assessments to detailed mechanistic studies of its potential as a kinase inhibitor.
PART 1: Foundational Assays - Assessing Cytotoxicity and Cell Viability
A fundamental first step in characterizing any novel compound is to determine its effect on cell viability and proliferation. This provides a therapeutic window and informs the concentrations to be used in subsequent mechanistic assays. We present two robust methods utilizing different metabolic indicators.
MTT Assay for Cellular Proliferation and Cytotoxicity
The MTT assay is a classic colorimetric method that measures the metabolic activity of living cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[12][13] The intensity of the color, measured spectrophotometrically, is directly proportional to the number of metabolically active cells.[13]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[7] Consistent cell numbers are crucial for minimizing variability.[14]
-
Compound Treatment: Prepare a serial dilution of 1-Acetyl-5-hydroxy-7-azaindole in complete cell culture medium. Remove the overnight culture medium from the cells and add the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., Staurosporine).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formazan crystals to form.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]
-
Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.[13]
PrestoBlue™ HS Assay for High-Sensitivity Viability Assessment
For a more sensitive and rapid assessment of cell viability, the PrestoBlue™ HS assay is an excellent alternative. This assay utilizes resazurin, which is reduced by metabolically active cells to the highly fluorescent resorufin.[15] This method offers a broader dynamic range and is less prone to interference from colored compounds.
Experimental Protocol: PrestoBlue™ HS Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Reagent Addition: Add PrestoBlue™ HS reagent to each well at a volume equivalent to 10% of the culture volume.
-
Incubation: Incubate at 37°C for 10 minutes to 2 hours, depending on the cell type and metabolic rate.[15] The signal is stable for several hours.
-
Data Acquisition: Measure fluorescence with excitation at 560 nm and emission at 590 nm using a fluorescence microplate reader.[15]
Data Presentation: Cytotoxicity Profile
| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) of 1-Acetyl-5-hydroxy-7-azaindole |
| A549 (Lung Carcinoma) | MTT | 72 | Experimental Value |
| MCF-7 (Breast Carcinoma) | MTT | 72 | Experimental Value |
| HCT116 (Colon Carcinoma) | PrestoBlue™ HS | 48 | Experimental Value |
| Jurkat (T-cell Leukemia) | PrestoBlue™ HS | 48 | Experimental Value |
Table 1: Representative data table for summarizing the half-maximal inhibitory concentration (IC50) of 1-Acetyl-5-hydroxy-7-azaindole against various cancer cell lines. This data is foundational for designing subsequent mechanistic studies.
PART 2: Mechanistic Insights - Investigating the Induction of Apoptosis
Should the foundational assays reveal cytotoxic activity, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common pathway activated by kinase inhibitors. A key hallmark of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.[16][17]
Caspase-Glo® 3/7 Assay for Apoptosis Detection
The Caspase-Glo® 3/7 assay is a highly sensitive, luminescence-based method for measuring the activity of caspases-3 and -7.[18] The assay reagent contains a pro-luminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) in a buffer optimized for cell lysis and caspase activity.[16][18] When the substrate is cleaved by active caspases, a substrate for luciferase is released, generating a "glow-type" luminescent signal that is proportional to caspase activity.
Experimental Workflow: Apoptosis Induction and Detection
Caption: Workflow for Caspase-3/7 activity measurement.
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding: Seed cells in a white-walled 96-well plate suitable for luminescence assays at a density determined from viability assays. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with 1-Acetyl-5-hydroxy-7-azaindole at concentrations around the predetermined IC50 value (e.g., 0.5x, 1x, and 2x IC50). Include a vehicle control and a positive control for apoptosis (e.g., Staurosporine).
-
Incubation: Incubate for a time course (e.g., 4, 8, 16, 24 hours) to capture the peak caspase activity. The kinetics of apoptosis can vary significantly between cell types.[14][16]
-
Assay Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[16]
-
Reagent Addition: Remove the assay plate from the incubator and allow it to equilibrate to room temperature.[16] Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Signal Development: Mix the contents of the wells on a plate shaker at low speed for 30-60 seconds. Incubate at room temperature for 1-2 hours to allow for cell lysis and signal generation.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
PART 3: Target Engagement - Probing Kinase Inhibition in a Cellular Context
Given the prevalence of the 7-azaindole scaffold in kinase inhibitors, a crucial step is to determine if 1-Acetyl-5-hydroxy-7-azaindole affects specific kinase signaling pathways within the cell. A common and critical pathway implicated in cancer is the PI3K/AKT/mTOR pathway, which regulates cell growth, proliferation, and survival.
In-Cell Western™ Assay for Phospho-Protein Analysis
The In-Cell Western™ assay is a quantitative immunofluorescence method performed in microplates. It allows for the simultaneous detection of two proteins in the same well using spectrally distinct infrared dyes, enabling the normalization of a target protein's signal (e.g., a phosphorylated kinase substrate) to a total protein signal. This provides a robust measure of target engagement and pathway modulation.
Hypothesized Signaling Pathway Inhibition
Caption: Potential inhibition of the PI3K/AKT/mTOR pathway.
Experimental Protocol: In-Cell Western™ for pAKT (Ser473) Levels
-
Cell Seeding and Starvation: Seed cells in a 96-well plate and allow them to adhere. Once confluent, serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Compound Pre-treatment: Pre-treat the starved cells with various concentrations of 1-Acetyl-5-hydroxy-7-azaindole for 1-2 hours.
-
Pathway Stimulation: Stimulate the signaling pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes. Include unstimulated controls.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., LI-COR® Odyssey® Blocking Buffer).
-
Primary Antibody Incubation: Incubate the cells overnight at 4°C with a cocktail of two primary antibodies: a rabbit anti-phospho-AKT (Ser473) antibody and a mouse anti-total-AKT antibody.
-
Secondary Antibody Incubation: Wash the wells and incubate with a cocktail of two infrared dye-conjugated secondary antibodies: an anti-rabbit antibody conjugated to an 800 nm dye and an anti-mouse antibody conjugated to a 700 nm dye. Protect the plate from light from this point forward.
-
Data Acquisition: Wash the wells extensively and scan the plate using an infrared imaging system (e.g., LI-COR® Odyssey®).
-
Data Analysis: Quantify the fluorescence intensity at both 700 nm (total AKT) and 800 nm (phospho-AKT). Normalize the phospho-AKT signal to the total AKT signal for each well.
PART 4: Best Practices and Scientific Integrity
To ensure the generation of high-quality, reproducible data, adherence to best practices in cell culture and assay execution is paramount.
-
Cell Health and Maintenance: Always use healthy, viable cells that are in the logarithmic growth phase.[19][20] Avoid using cells that have been in continuous culture for extended periods to prevent phenotypic drift.[19]
-
Assay Optimization: Optimize critical parameters such as cell seeding density, compound treatment duration, and reagent concentrations for each cell line and assay format.[14][19][21]
-
Appropriate Controls: Always include appropriate controls in every experiment:
-
Vehicle Control: To account for any effects of the compound solvent.
-
Positive Control: A known activator or inhibitor of the pathway to ensure the assay is performing as expected.
-
Negative/Untreated Control: To establish a baseline.
-
-
Data Normalization: Normalize data where appropriate (e.g., to total protein levels or cell number) to account for well-to-well variations.
-
Statistical Analysis: Perform experiments with sufficient biological and technical replicates to allow for robust statistical analysis.
By following these detailed protocols and adhering to rigorous scientific principles, researchers can effectively elucidate the biological activity and mechanism of action of 1-Acetyl-5-hydroxy-7-azaindole, paving the way for its potential development as a novel therapeutic agent.
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- Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma.
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Application Notes and Protocols: The Strategic Use of 1-Acetyl-5-hydroxy-7-azaindole in Fragment-Based Drug Discovery
Executive Summary
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to high-throughput screening for identifying high-quality lead compounds.[1] This approach utilizes small, low-complexity molecules ("fragments") to probe a target's binding sites, providing efficient starting points for optimization.[1] Within the vast chemical space of fragments, the 7-azaindole scaffold is a "privileged" structure, renowned for its role in developing successful therapeutics, particularly kinase inhibitors.[2][3][4]
This guide provides an in-depth exploration of a specific, strategically modified fragment: 1-Acetyl-5-hydroxy-7-azaindole . We will dissect the rationale behind its design, detailing how the N-1 acetylation and C-5 hydroxylation create unique opportunities for targeting proteins beyond the canonical hinge-binding motifs of kinases. These application notes offer detailed protocols for integrating this fragment into a typical FBDD campaign, covering primary screening, hit validation, and structural characterization using state-of-the-art biophysical techniques.
The Scientific Rationale: A Strategically Designed Fragment
The utility of a fragment is defined by its chemical features. The design of 1-Acetyl-5-hydroxy-7-azaindole is a deliberate exercise in medicinal chemistry aimed at creating a tool for specific challenges in drug discovery.
The Privileged Core: The 7-Azaindole Scaffold
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a bioisostere of both indole and the purine system, making it an exceptional starting point for interacting with a wide array of biological targets.[3][5] Its prominence, especially in kinase inhibition, stems from its ability to form a bidentate hydrogen bond with the "hinge" region of the ATP binding site, using the pyridine nitrogen as a hydrogen bond acceptor and the pyrrole N-H as a donor.[6] This interaction mimics the binding of adenine in ATP, making the scaffold a potent anchor for kinase inhibitors.[3]
Strategic N-1 Acetylation: Modulating the Hydrogen Bond Profile
The primary strategic modification in 1-Acetyl-5-hydroxy-7-azaindole is the acetylation of the pyrrole nitrogen. This seemingly simple change has profound implications:
-
Blocks Canonical Hinge Binding: By replacing the N-H proton with an acetyl group, the fragment's ability to act as a hydrogen bond donor is eliminated.[6] This is a crucial tactic for achieving selectivity. While the parent 7-azaindole may bind promiscuously to the hinge region of many kinases, the N-1 acetyl derivative is forced to find alternative binding modes or different targets altogether.
-
Redirects Binding: This modification compels the fragment to explore pockets where a hydrogen bond donor is not required or is disfavored, potentially revealing allosteric sites or unique sub-pockets.
-
Improves Physicochemical Properties: Acetylation can influence solubility and cell permeability, properties that are critical during the evolution of a fragment into a drug candidate.
The 5-Hydroxy Group: A Vector for Elaboration
The hydroxyl group at the C-5 position serves two key purposes:
-
An Additional Interaction Point: It can act as both a hydrogen bond donor and acceptor, providing an additional anchor point to secure the fragment to the protein surface.
-
A Handle for Synthetic Growth: This is the most critical role in FBDD. The hydroxyl group is a readily modifiable functional group, serving as a "vector" for synthetic elaboration. Once the binding mode of the fragment is confirmed (ideally by X-ray crystallography), medicinal chemists can systematically "grow" the fragment from this position to pick up new, affinity-enhancing interactions in adjacent pockets.[7]
Physicochemical Properties
A fragment's success is governed by its adherence to the "Rule of Three" (MW ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3). Below is a comparison of 1-Acetyl-5-hydroxy-7-azaindole with its parent scaffold.
| Property | 7-Azaindole | 1-Acetyl-7-azaindole[8] | 1-Acetyl-5-hydroxy-7-azaindole (Calculated) |
| Molecular Formula | C₇H₆N₂ | C₉H₈N₂O | C₉H₈N₂O₂ |
| Molecular Weight | 118.14 g/mol | 160.17 g/mol | 176.17 g/mol |
| cLogP (Calculated) | ~1.1 | ~1.3 | ~0.8 |
| H-Bond Donors | 1 | 0 | 1 |
| H-Bond Acceptors | 2 | 2 | 3 |
| Rule of Three Compliant? | Yes | Yes | Yes |
Application Notes: Designing a Screening Cascade
Detecting the weak binding of fragments requires highly sensitive biophysical techniques.[9][10] A successful FBDD campaign relies on a tiered "screening cascade" to efficiently identify and validate true hits, eliminating false positives along the way.[10][11]
The FBDD Workflow
A typical workflow involves a high-throughput primary screen to identify a large pool of potential binders, followed by more rigorous, lower-throughput orthogonal and structural methods to validate hits and guide chemical optimization.
Caption: A typical fragment-based drug discovery workflow.
Comparison of Key Biophysical Methods
The choice of method depends on the target protein, available resources, and desired throughput. No single technique is perfect; hence, the emphasis on orthogonal validation.
| Technique | Throughput | Protein Consumption | Key Information Provided |
| Surface Plasmon Resonance (SPR) | High | Low-Moderate | Affinity (Kᴅ), Kinetics (kₐ, kₔ)[9][12] |
| NMR Spectroscopy | Low-Moderate | High | Binding confirmation, Affinity (Kᴅ), Binding Site, Stoichiometry[7][13] |
| X-ray Crystallography | Low | High | High-resolution 3D structure of protein-fragment complex[9][14] |
| Differential Scanning Fluorimetry (DSF) | High | Low | Thermal stability shift (ΔTₘ) upon binding[15] |
Detailed Experimental Protocols
The following protocols are generalized methodologies for screening a fragment library containing 1-Acetyl-5-hydroxy-7-azaindole against a purified protein target.
Protocol: Primary Screening via Surface Plasmon Resonance (SPR)
SPR measures changes in refractive index at a sensor surface where the target protein is immobilized, allowing for real-time, label-free detection of binding events.[9]
Objective: To rapidly identify fragments that bind to the immobilized protein target.
Materials:
-
Biacore™ or similar SPR instrument[16]
-
CM5 sensor chip[16]
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified protein target (>95% purity), 50-100 µg
-
Fragment library (including 1-Acetyl-5-hydroxy-7-azaindole) dissolved in 100% DMSO
-
Running Buffer: e.g., HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant)
-
Sample Buffer: Running Buffer with a matched final concentration of DMSO (e.g., 1-5%)
Methodology:
-
Protein Immobilization:
-
Equilibrate the system with Running Buffer.
-
Activate the sensor chip surface with a 7-minute injection of a 1:1 mixture of EDC/NHS.
-
Inject the protein target (e.g., at 20 µg/mL in 10 mM acetate buffer, pH 5.0) until the desired immobilization level is reached (typically 8,000-12,000 Response Units for fragment screening).
-
Deactivate excess reactive groups with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5. A reference flow cell should be prepared similarly but without protein injection.
-
-
Fragment Screening:
-
Prepare fragment solutions by diluting DMSO stocks into Sample Buffer to a final concentration of 100-500 µM. Ensure the final DMSO concentration is identical in all samples and the running buffer.[12]
-
Perform single-cycle kinetics or affinity screen. Inject each fragment solution over the target and reference flow cells for a defined contact time (e.g., 60 seconds) followed by a dissociation phase (e.g., 120 seconds).
-
Include buffer-only injections periodically for double referencing.
-
-
Data Analysis:
-
Subtract the reference flow cell signal and the buffer-only injection signal from the active channel data.
-
Identify "hits" as fragments that produce a response significantly above the background noise.
-
For positive hits, perform a dose-response experiment (e.g., 5-8 concentrations) to determine the equilibrium dissociation constant (Kᴅ).
-
Protocol: Hit Validation via NMR Spectroscopy
NMR is a powerful method for validating hits due to its sensitivity to weak interactions and low rate of false positives.[7][17] Ligand-observed methods like Saturation Transfer Difference (STD) are particularly well-suited for FBDD.
Objective: To confirm the binding of hits from the primary screen and eliminate artifacts.
Materials:
-
NMR spectrometer (≥600 MHz) with a cryoprobe
-
Purified protein target (isotope labeling not required for STD)
-
Validated fragment hits (including 1-Acetyl-5-hydroxy-7-azaindole)
-
NMR Buffer: e.g., 50 mM Phosphate Buffer in 99.9% D₂O, pH 7.4
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the protein target at ~10-20 µM in NMR buffer.
-
Prepare a stock solution of the fragment hit at ~10-20 mM in the same deuterated buffer.
-
The final sample will contain the fragment at a high concentration (e.g., 200 µM) and the protein at a low concentration (e.g., 10 µM).
-
-
STD NMR Experiment:
-
Acquire a standard 1D proton reference spectrum of the fragment in the absence of the protein.
-
Acquire an STD experiment for the protein-fragment mixture. This involves two spectra:
-
On-resonance spectrum: Selective saturation of a protein resonance (e.g., at -1 ppm) far from any ligand signals.
-
Off-resonance spectrum: Saturation is applied at a frequency where no protein or ligand signals exist (e.g., 40 ppm).
-
-
The saturation time is typically 1-2 seconds.
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting "difference spectrum" will only show signals from the protons of the fragment that were in close proximity to the saturated protein.
-
The presence of signals in the STD difference spectrum is a direct confirmation of binding.
-
The relative intensity of the signals can provide information about which part of the fragment is closest to the protein surface.
-
Protocol: Structural Characterization via X-ray Crystallography
Crystallography provides the definitive evidence of binding and the precise atomic interactions between the fragment and the target, which is essential for structure-based design.[18][19]
Objective: To determine the three-dimensional structure of the protein-fragment complex.
Methodology:
-
Crystal Preparation:
-
Grow high-quality crystals of the target protein to a suitable size (e.g., >50 µm) using vapor diffusion (sitting or hanging drop) or other methods.
-
Test the crystals for their tolerance to DMSO, the fragment solvent.
-
-
Fragment Soaking:
-
Prepare a soaking solution containing the fragment (e.g., 1-10 mM 1-Acetyl-5-hydroxy-7-azaindole) in a cryo-protectant-compatible buffer with 5-20% DMSO.
-
Transfer a protein crystal into a drop of the soaking solution for a period ranging from minutes to hours.
-
-
Data Collection:
-
Loop the soaked crystal and flash-cool it in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Analysis:
-
Process the diffraction data and solve the structure using molecular replacement with the known apo-protein structure.
-
Carefully analyze the resulting electron density maps (2Fo-Fc and Fo-Fc) to unambiguously identify the bound fragment. Specialized software can help detect low-occupancy binders.[14]
-
Refine the structure of the complex to high resolution. The final model will reveal the binding pose, orientation, and specific interactions (hydrogen bonds, hydrophobic contacts) of the fragment.
-
Fragment Elaboration: From Hit to Lead
The structural information obtained from crystallography is the blueprint for the next stage: converting the low-affinity fragment hit into a potent lead compound.
Caption: Elaboration of a fragment hit using structure-based design.
Using the 5-hydroxy position as a synthetic handle, chemists can design and synthesize new analogues that extend into adjacent empty pockets identified in the crystal structure. This "fragment growing" approach can rapidly and efficiently increase binding affinity by orders of magnitude, transforming a millimolar fragment into a nanomolar lead compound.
References
-
Sygnature Discovery. Fragment Screening | Drug Discovery. Available from: [Link]
-
De Kloe, G., Bailey, D., & Leurs, R. (2019). Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons, 12. Available from: [Link]
-
Creative Biostructure. NMR Spectroscopy in Fragment-Based Drug Design. Available from: [Link]
-
Vyas, J., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS, 110(31), E2841-E2846. Available from: [Link]
-
Eurofins Discovery. Biophysics for Successful Drug Discovery Programs. Available from: [Link]
-
De Kloe, G., Bailey, D., & Leurs, R. (2019). Biophysical screening in fragment-based drug design: a brief overview. UCL. Available from: [Link]
-
Joseph, B., & Mérour, J. Y. (2011). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 16(9), 7576-7604. Available from: [Link]
-
Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Future Medicinal Chemistry, 5(13), 1545-1560. Available from: [Link]
-
Jahnke, W., & Widmer, H. (2006). NMR-based screening: a powerful tool in fragment-based drug discovery. Molecular Omics, 2(3), 214-224. Available from: [Link]
-
Lepre, C. A. (2011). Practical aspects of NMR-based fragment screening. Methods in Enzymology, 493, 219-249. Available from: [Link]
-
Neumann, T., et al. (2007). SPR-based fragment screening: advantages and applications. Current Topics in Medicinal Chemistry, 7(16), 1630-1642. Available from: [Link]
-
European Pharmaceutical Review. (2017). NMR-based fragment screening for drug discovery. Available from: [Link]
-
Diamond Light Source. (2025). XChem crystallographic fragment screening. Protocols.io. Available from: [Link]
-
Cytiva. (n.d.). Screening and analysis of fragments using Biacore systems. Available from: [Link]
-
Lee, S., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(10), 7174-7193. Available from: [Link]
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Gill, A. (2010). Crystallographic Fragment Screening. Methods in Molecular Biology, 660, 151-164. Available from: [Link]
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Wollenhaupt, J., et al. (2022). Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview. JoVE. Available from: [Link]
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Weiss, M. S. (2019). Crystallographic fragment-screening: workflow and procedures. INIS-IAEA. Available from: [Link]
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Giannetti, A. M. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(2), 116-120. Available from: [Link]
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Sygnature Discovery. Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Available from: [Link]
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Bio-Rad. (2013). Efficient SPR-Based Fragment Screening and Small Molecule Affinity Analysis Using Bio-Rad's ProteOn™ XPR36 System. Bio-Radiations. Available from: [Link]
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Wang, Y., et al. (2018). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 9(11), 1089-1094. Available from: [Link]
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Rich, R. L., & Myszka, D. G. (2007). SPR-based Fragment Screening: Advantages and Applications. ResearchGate. Available from: [Link]
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PubChem. 1-Acetyl-7-azaindole. Available from: [Link]
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de Oliveira, P. F., et al. (2023). Current Fragment-to-lead Approaches Starting from the 7-azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment. Current Topics in Medicinal Chemistry, 23(22), 2116-2130. Available from: [Link]
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Organic Chemistry Portal. Azaindole synthesis. Available from: [Link]
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Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. Available from: [Link]
-
Alatorre Santamaría, S. I. (2011). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available from: [Link]
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Astex Pharmaceuticals. (n.d.). Fragment Based Drug Discovery: An Organic Synthesis Perspective. Available from: [Link]
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Motati, D. R., Amaradhi, R., & Ganesh, T. (2020). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers, 7(18), 2735-2766. Available from: [Link]
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Protocol for the Selective N-Acetylation of 5-Hydroxy-7-Azaindole: A Guide to Synthesis, Mechanism, and Characterization
An Application Note for Drug Development Professionals
Abstract
5-hydroxy-7-azaindole is a privileged heterocyclic scaffold, serving as a crucial building block in the development of therapeutic agents, particularly kinase inhibitors.[1] Its structural similarity to indole allows it to act as a bioisostere, while the integrated pyridine ring offers unique opportunities for modulating physicochemical properties such as solubility and pKa.[1][2] The N-acetylation of this moiety is a common synthetic step to block the reactive N-H group or to introduce a key pharmacophore. However, the presence of the C5-hydroxyl group introduces a significant challenge: achieving chemoselective N-acetylation without concurrent O-acetylation. This document provides a comprehensive, field-proven protocol for the selective N-acetylation of 5-hydroxy-7-azaindole. We delve into the mechanistic rationale behind the choice of reagents and conditions, offer a detailed step-by-step procedure, and outline methods for validation and troubleshooting, ensuring a reproducible and high-yielding transformation.
Guiding Principles: Understanding Reactivity and Selectivity
The successful N-acetylation of 5-hydroxy-7-azaindole hinges on exploiting the subtle differences in the reactivity of the pyrrolic N-H and the phenolic O-H.
1.1. Acidity and Nucleophilicity
The 7-azaindole core contains two acidic protons: the N1-H of the pyrrole ring and the O-H of the C5-hydroxyl group. Compared to a standard indole, the electron-withdrawing effect of the adjacent pyridine nitrogen increases the acidity of the pyrrolic N1-H proton.[2] Generally, the pKa of the N-H in 7-azaindole is lower (more acidic) than that of a typical phenol. This differential acidity is the cornerstone of selectivity. By using a carefully selected base, we can preferentially deprotonate the more acidic N1-H site, generating the corresponding N-anion. This anion is a potent nucleophile, primed to react with an acylating agent.
1.2. The Mechanism of Selective N-Acetylation
The proposed reaction proceeds via a two-step mechanism: deprotonation followed by nucleophilic acyl substitution.
-
Deprotonation: A strong, non-nucleophilic base, such as sodium hydride (NaH), is used to irreversibly deprotonate the most acidic site, the N1-H, forming a sodium azaindolate salt. This step is critical; a weaker base or one used in substoichiometric amounts could lead to an equilibrium mixture of N- and O-anions, compromising selectivity.
-
Nucleophilic Attack: The resulting N-anion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent, acetic anhydride. This forms a tetrahedral intermediate which subsequently collapses, expelling an acetate anion as the leaving group to yield the desired N-acetylated product.
Using a highly reactive acylating agent like acetyl chloride is also possible, but acetic anhydride is often preferred for its lower reactivity and easier handling.[3]
Visualizing the Process
Reaction Mechanism
The following diagram illustrates the step-by-step chemical transformation.
Caption: Proposed mechanism for selective N-acetylation.
Experimental Workflow
This diagram provides a high-level overview of the entire experimental procedure.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Acetyl-5-hydroxy-7-azaindole
Introduction
Welcome to the technical support center for the synthesis of 1-Acetyl-5-hydroxy-7-azaindole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. The 7-azaindole core is a privileged structure in medicinal chemistry, but the presence of a hydroxyl group at the 5-position introduces significant challenges in achieving high-yield, regioselective acylation.
This document moves beyond a simple recitation of steps. It is structured to provide a deep, mechanistic understanding of the reaction, enabling you to troubleshoot common issues, optimize conditions, and improve the yield and purity of your target compound. We will explore the critical interplay between N-acetylation, O-acetylation, and competing C-acetylation side reactions, providing you with the expert insights needed for success.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when acetylating 5-hydroxy-7-azaindole?
The primary challenge is achieving regioselectivity. The 5-hydroxy-7-azaindole molecule possesses three potential sites for acetylation: the N1-nitrogen of the pyrrole ring, the C5-hydroxyl oxygen, and the electron-rich C3-carbon of the pyrrole ring. The goal is to selectively acetylate the N1-position while minimizing reactions at the other sites. Uncontrolled conditions will invariably lead to a mixture of N-acetyl, O-acetyl, N,O-diacetyl, and C-acetylated products, complicating purification and significantly lowering the yield of the desired compound.
Q2: Why is there competition between N-acetylation and O-acetylation?
Both the pyrrole nitrogen (N1-H) and the phenolic hydroxyl (C5-OH) are nucleophilic and can attack the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride). The relative nucleophilicity of these two sites is highly dependent on the reaction conditions.
-
N1-Nitrogen: The N-H proton is moderately acidic. Deprotonation with a suitable base dramatically increases its nucleophilicity, strongly favoring N-acetylation.
-
C5-Oxygen: The phenolic hydroxyl is also acidic. In the presence of a base like pyridine, which can act as a nucleophilic catalyst, O-acetylation is often facilitated.[1]
Controlling the reaction environment—specifically the choice of base and solvent—is the key to directing the acetylation to the desired nitrogen atom.
Q3: What causes the formation of C-acetylated impurities?
C-acetylation is a form of Friedel-Crafts acylation, an electrophilic aromatic substitution reaction. The 7-azaindole ring system is electron-rich and susceptible to electrophilic attack, particularly at the C3 position.[2] The presence of the electron-donating 5-hydroxy group further activates the aromatic system, making this side reaction more probable. This pathway is especially favored under conditions that promote the formation of a highly reactive acetylium ion (CH₃CO⁺), such as the use of strong Lewis acids (e.g., AlCl₃) or Brønsted acids.[3][4]
Q4: How can I effectively monitor the reaction's progress and product distribution?
Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential.
-
TLC: Use a solvent system that provides good separation between the starting material, the desired product, and potential byproducts. For example, a gradient of ethyl acetate in hexanes or methanol in dichloromethane can be effective. The different isomers (N-acetyl vs. O-acetyl) will likely have different polarities.
-
LC-MS: This is the most definitive method. It will not only separate the components but also provide their mass, allowing you to confirm the identity of the desired mono-acetylated product (C₁₀H₉N₂O₂) and identify impurities such as the di-acetylated product (C₁₂H₁₁N₂O₃) or unreacted starting material (C₈H₇N₂O).
Reaction Pathways and Optimization Strategy
The key to a high-yield synthesis is to understand and control the competing reaction pathways. The following diagram illustrates the desired transformation and the major potential side reactions.
Optimizing for Yield: A Comparative Table
The choice of reagents and conditions critically determines the product distribution. The following table synthesizes principles from established indole and azaindole chemistry to guide your optimization.[1][2]
| Parameter | Condition / Reagent | Expected Outcome & Rationale |
| Base | NaH, KHMDS, or LiHMDS | Favors N-Acetylation. These strong, non-nucleophilic bases irreversibly deprotonate the N1-H, creating a highly nucleophilic anilide-type anion that reacts rapidly and selectively at the nitrogen. |
| Pyridine, Triethylamine (TEA) | Mixture of N- and O-Acetylation. These weaker bases establish an equilibrium. Pyridine can also act as a nucleophilic catalyst, potentially accelerating O-acetylation of the phenolic hydroxyl.[5] | |
| None (or Acid Catalyst) | Favors C-Acetylation & Decomposition. In the absence of a base to deprotonate the N-H or O-H, or in the presence of an acid, the reaction is much slower and side reactions like C-acetylation and polymerization are more likely. | |
| Solvent | Anhydrous Aprotic (THF, DMF) | Highly Recommended. Prevents hydrolysis of the acetylating agent and is compatible with strong bases like NaH. |
| Dichloromethane (DCM) | Good option with organic bases (TEA). Ensure it is anhydrous. | |
| Temperature | 0 °C to Room Temperature | Optimal for Selectivity. N-acetylation is often the kinetically favored process.[2] Lower temperatures suppress the activation energy barrier for competing, thermodynamically favored side reactions like C-acetylation. |
| Reflux / High Temperature | Leads to Side Products. Increased temperature provides the energy to overcome the barriers for O- and C-acetylation, leading to lower selectivity and the formation of di-acetylated products.[6] | |
| Acetylating Agent | Acetic Anhydride (Ac₂O) | Standard Choice. Good reactivity. The acetic acid byproduct must be scavenged by a base. |
| Acetyl Chloride (AcCl) | More Reactive. Can be useful if Ac₂O is too slow, but its higher reactivity may reduce selectivity. Generates HCl, requiring stoichiometric amounts of base. |
Troubleshooting Guide
Issue 1: Low yield with significant recovery of starting material.
-
Question: My reaction is not going to completion, and I recover a large amount of 5-hydroxy-7-azaindole. What's wrong?
-
Answer & Solutions: This indicates insufficient activation or reaction time.
-
Inadequate Base: If using a weak base like TEA, it may not be strong enough to fully deprotonate the N1-H, leading to a slow reaction. Solution: Switch to a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete and rapid formation of the nucleophilic anion.
-
Presence of Moisture: Water will rapidly quench both the strong base (NaH) and the acetylating agent. Solution: Ensure all glassware is flame- or oven-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (Nitrogen or Argon).[6]
-
Insufficient Reagent: Ensure you are using at least a slight excess (1.1-1.2 equivalents) of the acetylating agent.
-
Low Temperature: While low temperature is good for selectivity, the reaction may be kinetically slow at 0 °C. Solution: After adding the acetylating agent at 0 °C, allow the reaction to slowly warm to room temperature and monitor by TLC/LC-MS until the starting material is consumed.
-
Issue 2: My final product is a mixture containing a di-acetylated impurity.
-
Question: LC-MS analysis shows my desired mono-acetylated product and a significant peak corresponding to di-acetylation. How do I prevent this?
-
Answer & Solutions: Di-acetylation occurs when conditions are too forcing.
-
Excess Acetylating Agent: Using a large excess of acetic anhydride can lead to the acetylation of both the N1 and C5 positions. Solution: Use a controlled amount of the acetylating agent (1.1 equivalents). Add it slowly (dropwise) to the reaction mixture to avoid localized high concentrations.[7]
-
High Temperature: Elevated temperatures provide the necessary energy for the second, less favorable acetylation to occur. Solution: Maintain the reaction temperature at or below room temperature.
-
Alternative Strategy: If di-acetylation remains a persistent issue, the most robust solution is to use a protecting group strategy (see Protocol B).
-
Issue 3: I'm observing an isomeric byproduct that I suspect is the O-acetylated compound.
-
Question: I have two mono-acetylated products with the same mass. How do I favor N-acetylation over O-acetylation?
-
Answer & Solutions: This is a classic regioselectivity problem. The key is to make the nitrogen a much better nucleophile than the oxygen.
-
Use a Strong, Non-Nucleophilic Base: As detailed in Issue 1, bases like NaH or KHMDS will selectively deprotonate the N1-H over the C5-OH, making the nitrogen overwhelmingly more reactive.
-
Avoid Pyridine as a Solvent/Base: Pyridine is known to catalyze O-acylation of phenols and should be avoided if N-acylation is the sole objective.[5]
-
Consider a Protecting Group: The most reliable method to guarantee N-acetylation is to first protect the 5-hydroxy group (see Protocol B).
-
Issue 4: The product is degrading during aqueous workup.
-
Question: I see a good product spot on TLC from the crude reaction mixture, but after workup and extraction, I see the starting material again. What is happening?
-
Answer & Solutions: The N1-acetyl group on an azaindole is an amide-like functional group that can be susceptible to hydrolysis under either acidic or basic conditions.[2]
-
Harsh pH: Using strong acids or bases (e.g., 1M HCl or 1M NaOH) during the aqueous wash can cleave the acetyl group. Solution: Perform the aqueous workup using milder reagents. Quench the reaction by pouring it into ice water, then neutralize carefully and quickly with a saturated sodium bicarbonate (NaHCO₃) solution. Wash the organic layer with brine and dry immediately.[8][9]
-
Prolonged Exposure: Leaving the product in acidic or basic aqueous solutions for extended periods increases the risk of hydrolysis. Solution: Perform the extraction and washing steps as quickly as possible.
-
Recommended Experimental Protocols
Protocol A: Direct Selective N-Acetylation (Kinetic Control)
This protocol aims for direct, selective N-acetylation by using a strong base to generate the N-anion, which is kinetically favored to react.
Materials:
-
5-hydroxy-7-azaindole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Acetic Anhydride (Ac₂O)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc) & Hexanes for chromatography
Procedure:
-
Preparation: Under an inert atmosphere (N₂), add 5-hydroxy-7-azaindole (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer.
-
Suspension: Add anhydrous THF (approx. 0.1 M concentration) to the flask. Stir to create a suspension.
-
Deprotonation: Cool the mixture to 0 °C in an ice bath. Carefully add NaH (1.2 eq, 60% dispersion) portion-wise. Causality: NaH is a strong, non-nucleophilic base that will deprotonate the most acidic proton, which is the N1-H of the pyrrole ring. This creates a potent sodium azaindolate nucleophile. Performing this at 0 °C controls the exothermic reaction and hydrogen gas evolution.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes. The suspension may change in appearance as the salt forms.
-
Acetylation: While maintaining the temperature at 0 °C, add acetic anhydride (1.1 eq) dropwise via syringe over 5-10 minutes. Causality: Slow addition of the electrophile to the pre-formed nucleophile ensures the reaction remains selective and prevents localized heating or side reactions.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the consumption of the starting material by TLC or LC-MS (typically complete within 2-4 hours).
-
Workup: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of ice-cold water until gas evolution ceases.
-
Extraction: Dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with saturated NaHCO₃ solution (to remove any acetic acid) followed by brine. Causality: This neutral-to-mildly-basic wash prevents the hydrolysis of the N-acetyl group that could occur under strongly acidic or basic conditions.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 20-80% ethyl acetate in hexanes) to yield 1-Acetyl-5-hydroxy-7-azaindole.
Protocol B: Protecting Group Strategy (Thermodynamic Control)
This multi-step protocol offers the highest selectivity and is recommended when direct acetylation proves problematic. It involves protecting the hydroxyl group, performing the N-acetylation, and then deprotecting.
Step 1: O-Protection (Silylation)
-
Dissolve 5-hydroxy-7-azaindole (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
Cool to 0 °C and add tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq).
-
Stir at room temperature overnight.
-
Perform an aqueous workup and purify by column chromatography to isolate 5-(TBDMS-oxy)-7-azaindole .
Step 2: N-Acetylation
-
Dissolve the O-protected azaindole from Step 1 (1.0 eq) in anhydrous THF and cool to 0 °C.
-
Add NaH (1.2 eq) and stir for 30 minutes.
-
Add acetic anhydride (1.1 eq) dropwise.
-
Stir at room temperature until completion.
-
Perform a standard aqueous workup as described in Protocol A to isolate 1-Acetyl-5-(TBDMS-oxy)-7-azaindole . Causality: With the hydroxyl group masked by a bulky, non-reactive silyl ether, the N1-position is the only remaining site for acetylation, ensuring complete regioselectivity.
Step 3: O-Deprotection
-
Dissolve the product from Step 2 in THF.
-
Add a solution of tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq).
-
Stir at room temperature for 1-2 hours, monitoring by TLC.
-
Once complete, concentrate the mixture and purify by column chromatography to yield the final, pure 1-Acetyl-5-hydroxy-7-azaindole .
Troubleshooting Workflow
If your synthesis is not performing as expected, use your analytical data (TLC, LC-MS) to follow this logical troubleshooting workflow.
References
-
Gadaginamath, G. S., & Kamat, A. G. (1994). Regioselective Friedel-Crafts acetylation of 5-hydroxyindole derivatives: synthesis of 4H-pyranoindol-4-one derivatives. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 106(4), 857-862. Available at: [Link]
-
Jicsinszky, L., et al. (2019). What's the best work-up for acetic anhydride/pyradine acetylation?. ResearchGate. Available at: [Link]
- Google Patents. (2017). CN107434807A - A kind of preparation method of the azaindole of 5 hydroxyl 7.
-
Linder, M. U., & Allemann, R. K. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 540–553. Available at: [Link]
-
GlycoPOD. (2021). O-Acetylation using acetic anhydride in pyridine. Available at: [Link]
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- 5. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
1-Acetyl-5-hydroxy-7-azaindole stability and storage conditions
Welcome to the technical support center for 1-Acetyl-5-hydroxy-7-azaindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and proper storage of this compound. Drawing upon established principles of organic chemistry and pharmaceutical stability testing, this document offers practical advice and protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the handling and stability of 1-Acetyl-5-hydroxy-7-azaindole.
Q1: What is the primary stability concern for 1-Acetyl-5-hydroxy-7-azaindole?
The most significant stability issue for 1-Acetyl-5-hydroxy-7-azaindole is its susceptibility to hydrolysis. The N-acetyl group can be cleaved under both acidic and basic conditions, leading to the formation of 5-hydroxy-7-azaindole and acetic acid.[1] This degradation can impact the purity of the compound and the accuracy of experimental results.
Q2: What are the expected degradation products of 1-Acetyl-5-hydroxy-7-azaindole?
Under hydrolytic conditions, the primary degradation products are 5-hydroxy-7-azaindole and acetic acid. In forced degradation studies, other minor degradation products could be observed, for instance, under oxidative conditions which might lead to the formation of N-oxides.[1]
Q3: How should I store the solid form of 1-Acetyl-5-hydroxy-7-azaindole?
For long-term storage, the solid compound should be kept in a tightly sealed container in a cool, dark, and dry place.[1] A desiccator at room temperature or storage in a refrigerator (2-8°C) is recommended to minimize degradation from moisture and heat.
Q4: What are the recommended storage conditions for solutions of 1-Acetyl-5-hydroxy-7-azaindole?
To ensure the integrity of your experiments, it is highly recommended to prepare solutions of 1-Acetyl-5-hydroxy-7-azaindole fresh before each use.[1] If short-term storage is unavoidable, solutions should be kept at 2-8°C and protected from light.[1] The pH of the solution should be maintained as close to neutral as possible, as both acidic and basic conditions can accelerate hydrolysis.[1]
Q5: What solvents are suitable for preparing solutions of 1-Acetyl-5-hydroxy-7-azaindole?
Based on its chemical structure, polar aprotic and protic solvents are suitable for dissolving 1-Acetyl-5-hydroxy-7-azaindole. Good starting points for solvent selection include:
-
Alcohols: Methanol, Ethanol, Isopropanol
-
Nitriles: Acetonitrile
-
Esters: Ethyl acetate
-
Ketones: Acetone[2]
The choice of solvent may also depend on the specific experimental requirements. It is advisable to perform a small-scale solubility test before preparing a larger stock solution.
Troubleshooting Guide: Common Stability-Related Issues
This section provides guidance on identifying and resolving common problems encountered during experiments with 1-Acetyl-5-hydroxy-7-azaindole that may be related to its stability.
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent or non-reproducible experimental results. | Degradation of the compound in solution, leading to variable concentrations of the active molecule. | Prepare fresh solutions for each experiment. If using a stock solution, verify its purity by HPLC before use. Standardize the time between solution preparation and use. |
| Appearance of an unexpected peak in analytical chromatograms (e.g., HPLC, LC-MS). | Hydrolysis of 1-Acetyl-5-hydroxy-7-azaindole to 5-hydroxy-7-azaindole. | Confirm the identity of the new peak by comparing its retention time with a standard of 5-hydroxy-7-azaindole. To minimize hydrolysis, use freshly prepared solutions and maintain a neutral pH. |
| Gradual decrease in the response of the compound in a time-course experiment. | Instability of the compound under the experimental conditions (e.g., temperature, pH of the buffer). | Evaluate the stability of 1-Acetyl-5-hydroxy-7-azaindole under your specific experimental conditions using a stability-indicating HPLC method (see protocol below). |
| Precipitation of material from the solution upon storage. | Poor solubility of the compound or its degradation products in the chosen solvent at the storage temperature. | Confirm the solubility of 1-Acetyl-5-hydroxy-7-azaindole in your chosen solvent system. If 5-hydroxy-7-azaindole is forming and has lower solubility, you may need to adjust the solvent or prepare more dilute solutions. |
Experimental Protocols
For researchers who need to perform their own stability assessments, the following protocols provide a framework for conducting forced degradation studies and developing a stability-indicating HPLC method.
Protocol 1: Forced Degradation (Stress Testing) Study
This study is designed to intentionally degrade the sample to identify potential degradation products and pathways.[3]
1. Preparation of Stock Solution: Prepare a stock solution of 1-Acetyl-5-hydroxy-7-azaindole in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours. Dissolve the stressed solid in the solvent for analysis.
-
Photolytic Degradation: Expose the solution to a calibrated light source (e.g., in a photostability chamber) for a defined period, as per ICH Q1B guidelines.[4]
3. Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for HPLC analysis.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the intact drug from its degradation products.[5]
1. Initial Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended to ensure separation of compounds with different polarities. Start with a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the parent compound and potential degradants have absorbance. A photodiode array (PDA) detector is ideal for assessing peak purity.
-
Column Temperature: 30°C.
2. Method Optimization: Inject the stressed samples from the forced degradation study. The goal is to achieve baseline separation between the peak for 1-Acetyl-5-hydroxy-7-azaindole and all degradation product peaks. Adjust the mobile phase gradient, pH, and/or column chemistry as needed to optimize the separation.
3. Method Validation: Once the method is optimized, it should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
Visualizing Stability and Degradation
To aid in understanding the stability profile of 1-Acetyl-5-hydroxy-7-azaindole, the following diagrams illustrate the primary degradation pathway and a decision-making workflow for storage.
Caption: Hydrolytic degradation of 1-Acetyl-5-hydroxy-7-azaindole.
Caption: Recommended storage workflow for 1-Acetyl-5-hydroxy-7-azaindole.
Summary of Stability Profile
The following table summarizes the expected stability of 1-Acetyl-5-hydroxy-7-azaindole under various conditions, based on the chemical properties of N-acetylated heterocyclic compounds.
| Condition | Expected Stability | Primary Degradation Pathway | Primary Degradation Product(s) | Recommendations |
| Solid State (Room Temp, Dark, Dry) | High | - | - | Store in a tightly sealed container in a desiccator. |
| Aqueous Solution (Neutral pH) | Moderate | Hydrolysis | 5-hydroxy-7-azaindole, Acetic Acid | Prepare solutions fresh. For short-term storage, keep at 2-8°C. |
| Aqueous Solution (Acidic, pH < 4) | Low | Acid-catalyzed hydrolysis | 5-hydroxy-7-azaindole, Acetic Acid | Avoid acidic conditions if possible. Minimize exposure time if unavoidable. |
| Aqueous Solution (Basic, pH > 8) | Low | Base-catalyzed hydrolysis | 5-hydroxy-7-azaindole, Acetic Acid | Avoid basic conditions if possible. Minimize exposure time if unavoidable. |
| Elevated Temperature (in solution) | Low | Accelerated hydrolysis | 5-hydroxy-7-azaindole, Acetic Acid | Avoid heating solutions for prolonged periods. |
| Exposure to Light (in solution) | Potentially Unstable | Photodegradation | Varies | Protect solutions from light. |
References
- Forced degradation studies of a new antileishmanial molecule using a stability-indicating RP-HPLC method. Journal of Chemical and Pharmaceutical Research, 2015, 7(5):697-702.
- Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 2013, 86, 101-112.
- Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 2025, 15(02), 114-126.
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH National Library of Medicine. Available at: [Link]
- Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences.
-
A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available at: [Link]
- Azaindole grafted titanium dioxide for the photodegradation of pharmaceuticals under solar irradiation. Journal of Colloid and Interface Science, 2023, 629(Pt A), 593-603.
- Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
- Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol. Pakistan Journal of Pharmaceutical Sciences, 2017, 30(4), 1317-1324.
- Stability Indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel. Indian Journal of Pharmaceutical Sciences, 2012, 74(4), 308-314.
-
Quantitative Stability Evaluation of Reconstituted Azacitidine Under Clinical Storage Conditions. MDPI. Available at: [Link]
- Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel. Indian Journal of Pharmaceutical Sciences.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Technical Support Center: Optimization of 1-Acetyl-7-azaindole N-acetyl
- CN107434807A - A kind of preparation method of the azaindole of 5 hydroxyl 7 - Google Patents.
- Photophysics and Biological Applications of 7-Azaindole and Its Analogs.
- Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
-
Azaindole Therapeutic Agents. PMC PubMed Central. Available at: [Link]
-
An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. PubMed. Available at: [Link]
- CN112939968A - Preparation method of 5-hydroxy-7-azaindole. Google Patents.
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]
-
Synthesis and structural examination of 4-azaindoles. Aston Research Explorer. Available at: [Link]
-
Azaindole grafted titanium dioxide for the photodegradation of pharmaceuticals under solar irradiation. Universidad Autónoma de Madrid. Available at: [Link]
-
Azaindole grafted titanium dioxide for the photodegradation of pharmaceuticals under solar irradiation. PubMed. Available at: [Link]
-
Optimization of photodegradation of acid blue 1 dye on aluminosilicate supported Cu doped TiO2 magnetic nanocatalyst using response surface methodology. PubMed. Available at: [Link]
Sources
Technical Support Center: Navigating Solubility Challenges with 1-Acetyl-5-hydroxy-7-azaindole
Welcome to the technical support center for 1-Acetyl-5-hydroxy-7-azaindole. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the solubility challenges that can be encountered with this compound. As a specialized azaindole derivative, understanding its physicochemical properties is key to successful experimentation. This resource provides in-depth, actionable solutions to common solubility issues in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving 1-Acetyl-5-hydroxy-7-azaindole in aqueous buffers for my in vitro assays. What are the initial steps I should take?
A1: It is a common observation that complex heterocyclic compounds like 1-Acetyl-5-hydroxy-7-azaindole can exhibit limited aqueous solubility. The azaindole scaffold itself is known to have improved aqueous solubility over indole counterparts due to the presence of the nitrogen atom in the six-membered ring, which can act as a hydrogen bond acceptor.[1][2][3] However, the acetyl group at the 1-position and the overall planarity of the molecule can still contribute to poor solubility in neutral aqueous solutions.
Your initial approach should be to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer.
Recommended Initial Solvents for Stock Solutions:
-
Dimethyl Sulfoxide (DMSO): This is the most common choice for creating high-concentration stock solutions of polar organic compounds.
-
Ethanol or Methanol: These polar protic solvents can also be effective.
Step-by-Step Protocol for Preparing a Working Solution:
-
Prepare a High-Concentration Stock Solution: Dissolve 1-Acetyl-5-hydroxy-7-azaindole in 100% DMSO to a concentration of 10-50 mM. Gentle warming and vortexing can aid dissolution.
-
Serial Dilution: Perform serial dilutions of the DMSO stock solution with your aqueous experimental buffer to achieve the desired final concentration.
-
Final DMSO Concentration: Critically, ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous buffer. What should I do?
A2: Precipitation upon dilution into an aqueous medium is a classic sign of a compound with low aqueous solubility. This "crash out" occurs when the compound moves from a favorable organic solvent environment to a less favorable aqueous one. Here’s a troubleshooting workflow to address this:
Caption: Troubleshooting workflow for compound precipitation.
Co-solvent Systems:
The use of co-solvents can help to bridge the solubility gap between your DMSO stock and the aqueous buffer. These are water-miscible organic solvents that, when added to the aqueous phase, increase the solubility of hydrophobic compounds.
| Co-solvent | Typical Starting Concentration | Notes |
| Ethanol | 1-5% (v/v) | Can be a good first choice due to its biocompatibility. |
| Polyethylene Glycol 300/400 (PEG 300/400) | 5-10% (v/v) | Often used in formulation development to improve solubility. |
| Propylene Glycol | 1-5% (v/v) | Another common and effective co-solvent. |
Experimental Protocol for Co-solvent Use:
-
Prepare your aqueous buffer containing the desired percentage of the co-solvent.
-
Slowly add the DMSO stock solution of 1-Acetyl-5-hydroxy-7-azaindole to the co-solvent-containing buffer while vortexing.
-
Visually inspect for any signs of precipitation.
Q3: Can pH adjustment of my buffer improve the solubility of 1-Acetyl-5-hydroxy-7-azaindole?
A3: Yes, pH can significantly impact the solubility of ionizable compounds. The 7-azaindole core has a pyridine nitrogen which is basic, and the 5-hydroxy group is weakly acidic.
-
Acidic pH: At a pH below the pKa of the pyridine nitrogen, the compound will become protonated and form a more soluble salt.
-
Alkaline pH: At a pH above the pKa of the hydroxyl group, the compound will be deprotonated, forming a phenolate-like anion which is also more soluble.
Practical Steps for pH Modification:
-
Determine the pKa: If the pKa values are not known, you can empirically test a range of pH values.
-
Acidic Buffers: Prepare buffers with pH values ranging from 4.0 to 6.5.
-
Alkaline Buffers: Prepare buffers with pH values from 7.5 to 9.0.
-
Solubility Test: Attempt to dissolve the compound directly in these buffers or dilute your DMSO stock into them and observe for precipitation.
-
Caution: Be mindful of the pH stability of your compound. The acetyl group may be susceptible to hydrolysis under strongly acidic or basic conditions.[4]
Q4: For in vivo studies, what formulation strategies can be considered for 1-Acetyl-5-hydroxy-7-azaindole?
A4: For in vivo administration, especially via the oral route, ensuring adequate solubility and bioavailability is crucial. Several advanced formulation strategies can be employed for poorly soluble compounds.
Overview of Formulation Approaches:
| Formulation Strategy | Mechanism of Solubility Enhancement | Key Considerations |
| Lipid-Based Formulations | The compound is dissolved in a lipid carrier, which can form emulsions or microemulsions in the gastrointestinal tract, enhancing absorption.[5] | Requires screening of various lipids and surfactants for compatibility and stability. |
| Amorphous Solid Dispersions | The crystalline compound is converted into a higher-energy amorphous state, often dispersed in a polymer matrix, which increases the dissolution rate. | Physical stability of the amorphous form needs to be carefully evaluated. |
| Nanosuspensions | The particle size of the compound is reduced to the nanometer range, which significantly increases the surface area available for dissolution according to the Noyes-Whitney equation.[5] | Requires specialized equipment for particle size reduction and stabilization. |
| Cyclodextrin Complexation | The hydrophobic 1-Acetyl-5-hydroxy-7-azaindole molecule can be encapsulated within the hydrophobic core of a cyclodextrin molecule, whose hydrophilic exterior improves aqueous solubility. | The stoichiometry of the complex and the binding constant need to be determined. |
Caption: High-level overview of formulation development.
Concluding Remarks
The solubility of 1-Acetyl-5-hydroxy-7-azaindole, like many promising compounds in drug discovery, can present challenges. However, a systematic approach starting with the appropriate use of organic stock solutions, followed by the judicious application of co-solvents, pH adjustments, and, if necessary, advanced formulation strategies, can lead to successful experimental outcomes. Always consider the stability of the compound under the chosen conditions to ensure the integrity of your results.
References
- World Pharma Today.
- Lee, T., et al. (2011). 4-Azaindole Analogs Demonstrate Enhanced Aqueous Solubility and Permeability for p21-Activated Kinase-1 (PAK1) Inhibitors. Journal of Medicinal Chemistry, 54(21), 7574-7578.
- PharmaBlock. (2021). Azaindoles in Medicinal Chemistry.
- Motati, D. R., et al. (2021). Azaindole Therapeutic Agents. ACS Medicinal Chemistry Letters, 12(9), 1335-1358.
- Sherman, W., et al. (2021). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. ACS Chemical Biology, 16(10), 2005-2014.
- BenchChem. Physicochemical Properties of 1-Acetyl-7-azaindole: A Technical Guide.
- ResearchGate. Azaindole therapeutic agents | Request PDF.
- Nanjing Tech University. (2020).
- BenchChem. Stability issues of 1-Acetyl-7-azaindole in solution.
- BenchChem. Technical Support Center: 1-Acetyl-7-azaindole Synthesis.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Acetyl-5-hydroxy-7-azaindole
Welcome to the technical support center for the synthesis of 1-Acetyl-5-hydroxy-7-azaindole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. Here, you will find in-depth answers to common questions and troubleshooting advice to navigate the challenges associated with the selective acetylation of 5-hydroxy-7-azaindole.
Introduction: The Challenge of Selective Acetylation
The 7-azaindole framework is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The synthesis of 1-Acetyl-5-hydroxy-7-azaindole, a key intermediate for various therapeutic agents, presents a unique chemoselectivity challenge. The starting material, 5-hydroxy-7-azaindole, possesses three nucleophilic sites susceptible to acetylation: the N1-H of the pyrrole ring, the phenolic 5-OH group, and the electron-rich C3 position of the pyrrole ring. Achieving selective N1-acetylation without concurrent O-acetylation or C-acetylation requires a nuanced understanding of the reaction conditions. This guide provides the expertise to control this selectivity and troubleshoot common issues related to byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reactions in the synthesis of 1-Acetyl-5-hydroxy-7-azaindole?
A1: The primary competing reactions are O-acetylation of the 5-hydroxy group and C-acetylation at the C3 position of the pyrrole ring. This leads to a mixture of products, including the desired N-acetylated product, the O-acetylated byproduct, the N,O-diacetylated product, and potentially C-acetylated impurities. The relative rates of these reactions are highly dependent on the chosen reaction conditions.
Q2: What is the general order of reactivity for the different sites on 5-hydroxy-7-azaindole towards acetylation?
A2: While highly condition-dependent, a general trend can be observed. The N1-H of the pyrrole ring is typically the most nucleophilic and kinetically favored site for acetylation under neutral or mildly basic conditions. The 5-OH group, being phenolic, is also reactive and can be readily acetylated, especially in the presence of a base like pyridine which can act as a catalyst for O-acetylation.[1][2] The C3 position is the most electron-rich carbon on the azaindole ring system and is susceptible to electrophilic substitution (C-acetylation), particularly under Friedel-Crafts-type conditions.[3]
Q3: Which acetylating agents are commonly used, and how do they influence the reaction?
A3: Acetic anhydride and acetyl chloride are the most common acetylating agents. Acetic anhydride is generally preferred for its moderate reactivity and easier handling. Acetyl chloride is more reactive and can sometimes lead to more side reactions if not properly controlled. The choice of acetylating agent should be paired with the appropriate solvent and base to achieve the desired selectivity.
Q4: How can I monitor the progress of the reaction and identify the different products?
A4: The reaction progress is best monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] On a silica TLC plate, you can typically expect the following trend in polarity (from most polar to least polar):
-
5-hydroxy-7-azaindole (starting material)
-
1-Acetyl-5-hydroxy-7-azaindole (desired product)
-
5-Acetoxy-7-azaindole (O-acetylated byproduct)
-
1-Acetyl-5-acetoxy-7-azaindole (N,O-diacetylated byproduct)
LC-MS is invaluable for confirming the identity of these spots by their mass-to-charge ratio.
Reaction Pathways Overview
The following diagrams illustrate the desired synthetic route and the competing side reactions that can occur during the acetylation of 5-hydroxy-7-azaindole.
Caption: Desired reaction pathway to 1-Acetyl-5-hydroxy-7-azaindole.
Caption: Common byproduct formation pathways in the acetylation of 5-hydroxy-7-azaindole.
Troubleshooting Guide
Problem 1: My final product is a mixture of N-acetylated and O-acetylated compounds.
-
Question: I've performed the acetylation of 5-hydroxy-7-azaindole, but my NMR and LC-MS show significant amounts of both the desired 1-Acetyl-5-hydroxy-7-azaindole and the 5-Acetoxy-7-azaindole byproduct. How can I improve the selectivity for N-acetylation?
-
Answer: This is a classic chemoselectivity problem. To favor N-acetylation over O-acetylation, you need to exploit the kinetic preference for reaction at the N1 position.
-
Causality: The use of pyridine or other amine bases at room temperature or elevated temperatures can catalyze the acetylation of the phenolic hydroxyl group.[2]
-
Solution:
-
Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to 5 °C). This will favor the kinetically controlled N-acetylation over the thermodynamically controlled O-acetylation.[5]
-
Choice of Base: Avoid using pyridine as the primary base if O-acetylation is a major issue. Instead, consider a non-nucleophilic base like triethylamine (TEA) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Order of Addition: Add the acetylating agent (acetic anhydride) slowly to a cooled solution of the 5-hydroxy-7-azaindole and base. This maintains a low concentration of the electrophile and can improve selectivity.
-
-
Problem 2: I am getting a significant amount of a di-acetylated byproduct.
-
Question: My mass spectrometry results show a peak corresponding to the addition of two acetyl groups (1-Acetyl-5-acetoxy-7-azaindole). How can I prevent this over-acetylation?
-
Answer: The formation of the di-acetylated product indicates that the reaction conditions are too forcing or that an excess of the acetylating agent is being used.
-
Causality: Using a large excess of acetic anhydride or running the reaction for an extended period, especially at elevated temperatures, can lead to the acetylation of both the N1 and 5-OH positions.
-
Solution:
-
Control Stoichiometry: Use a stoichiometric amount of the acetylating agent (e.g., 1.05 to 1.1 equivalents).
-
Reduce Reaction Time and Temperature: Monitor the reaction closely by TLC. Once the starting material is consumed and the desired mono-acetylated product is the major spot, quench the reaction. Avoid prolonged reaction times or heating.
-
Alternative Strategy (Protection): For maximum control, consider a protecting group strategy. You can protect the more reactive N1-H first, then perform other desired transformations.[6][7]
-
-
| Byproduct Name | Molecular Weight Increase | Expected Relative Polarity (Silica TLC) | Conditions Favoring Formation |
| 5-Acetoxy-7-azaindole | +42.04 g/mol | Lower than desired product | Pyridine as base, room temperature or higher |
| 1-Acetyl-5-acetoxy-7-azaindole | +84.07 g/mol | Lowest | Excess acetylating agent, high temperature, long reaction time |
| 1-Acetyl-3-acetyl-5-hydroxy-7-azaindole | +84.07 g/mol | Variable, likely low | Harsh, acidic conditions (e.g., Friedel-Crafts) |
Problem 3: My product is unstable and seems to be decomposing during workup or purification.
-
Question: I have successfully synthesized the desired product, but I'm seeing the reappearance of the starting material (5-hydroxy-7-azaindole) after aqueous workup or column chromatography. What is happening?
-
Answer: The N-acetyl group on an azaindole can be susceptible to hydrolysis, especially under acidic or basic conditions.
-
Causality: The N-acetyl group is essentially an amide and can be cleaved by hydrolysis. This can be catalyzed by residual acid or base during workup, or by the silica gel itself during column chromatography.
-
Solution:
-
Neutral Workup: During the aqueous workup, ensure the pH is kept as close to neutral as possible. Wash with a mild bicarbonate solution to remove any acid, but avoid prolonged exposure to strong bases.
-
Purification Considerations:
-
Minimize the time the compound spends on the silica gel column.
-
Consider using deactivated silica gel (pre-treated with a small amount of a base like triethylamine in the eluent) to neutralize acidic sites.
-
If hydrolysis is a persistent issue, recrystallization may be a gentler purification method than chromatography.
-
-
-
Experimental Protocol: Selective N-Acetylation of 5-hydroxy-7-azaindole
This protocol is a starting point and may require optimization based on your specific setup and observations.
Materials:
-
5-hydroxy-7-azaindole
-
Acetic anhydride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 5-hydroxy-7-azaindole (1.0 eq) in anhydrous DCM.
-
Addition of Base: Add triethylamine (1.2 eq) to the solution and stir.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acetylating Agent: Slowly add acetic anhydride (1.1 eq) dropwise to the cooled, stirring solution over 15-20 minutes.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC every 30 minutes. The reaction is typically complete within 1-3 hours.
-
Workup:
-
Once the starting material is consumed, quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-Acetyl-5-hydroxy-7-azaindole.
References
- BenchChem. (2025). Technical Support Center: 1-Acetyl-7-azaindole Synthesis.
- BenchChem. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- Google Patents. (n.d.). CN107434807A - A kind of preparation method of the azaindole of 5 hydroxyl 7.
- Gadanadamath, G. S., & Kamat, A. G. (1994). Regioselective Friedel-Crafts acetylation of 5-hydroxyindole derivatives: synthesis of 4H-pyranoindol-4-one derivatives. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 106(4), 857-862.
- Organic Chemistry Portal. (n.d.). Azaindole synthesis.
- EPO. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750.
- RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
- PubMed. (n.d.). Insights into the o-acetylation reaction of hydroxylated heterocyclic amines by human arylamine N-acetyltransferases: a computational study.
- PMC - NIH. (n.d.). Codominant Expression of N-Acetylation and O-Acetylation Activities Catalyzed by N-Acetyltransferase 2 in Human Hepatocytes.
- BenchChem. (n.d.). Navigating the Acetylation of 5-Hydroxyindole: A Technical Support Guide.
- Google Patents. (n.d.). CN112939968A - Preparation method of 5-hydroxy-7-azaindole.
- ACS Publications. (n.d.). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis.
- GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine.
- NIH. (n.d.). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines.
- ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
- BenchChem. (n.d.). Application Notes and Protocols for the N-acetylation of 7-Azaindole.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 1-Acetyl-7-azaindole Derivatives.
- PMC - PubMed Central. (n.d.). Azaindole Therapeutic Agents.
- SciSpace. (2017). Method for preparing 5-hydroxy-7-azaindole.
- PubMed. (2024). Nanopore Identification of N-Acetylation by Hydroxylamine Deacetylation (NINAHD).
- BenchChem. (n.d.). Technical Support Center: Optimization of 1-Acetyl-7-azaindole N-acetylation.
- PubMed. (2022). O-Acetylation using acetic anhydride in pyridine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. CN107434807A - A kind of preparation method of the azaindole of 5 hydroxyl 7 - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 1-Acetyl-5-hydroxy-7-azaindole
Welcome to the technical support center for the synthesis and optimization of 1-Acetyl-5-hydroxy-7-azaindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the acetylation of the 5-hydroxy-7-azaindole scaffold. We will delve into the causality behind experimental choices to ensure your protocols are robust and self-validating.
Introduction: The Challenge of Regioselectivity
The synthesis of 1-Acetyl-5-hydroxy-7-azaindole from 5-hydroxy-7-azaindole presents a classic chemoselectivity challenge. The starting material possesses three potential sites for acetylation: the N1-position of the pyrrole ring, the C3-position of the pyrrole ring, and the hydroxyl group at the C5-position. Achieving high yields of the desired N1-acetylated product requires careful control of reaction conditions to disfavor O-acetylation and C-acetylation.
This guide provides a systematic approach to troubleshooting and optimizing this transformation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when acetylating 5-hydroxy-7-azaindole?
A1: The primary challenge is achieving selective N-acetylation at the 1-position without significant formation of the O-acetylated, C3-acetylated, or di-acetylated byproducts. The hydroxyl group at the 5-position is nucleophilic and can readily react with acetylating agents, while the electron-rich pyrrole ring is susceptible to electrophilic substitution at the C3 position.[1][2]
Q2: What are the most common side products I should expect?
A2: You should monitor for the following potential impurities:
-
5-Acetoxy-7-azaindole: The product of O-acetylation.
-
1-Acetyl-3-acetyl-5-hydroxy-7-azaindole: C3-acetylation of the desired product.
-
1,O-Diacetyl-5-hydroxy-7-azaindole: Acetylation at both the N1 and C5 positions.
-
Unreacted 5-hydroxy-7-azaindole: Resulting from incomplete reaction.
-
Hydrolysis Product: The acetyl group can be hydrolyzed back to the starting material, particularly during aqueous work-up.
Q3: How can I monitor the reaction progress and identify these products?
A3: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective methods for monitoring the reaction.[3] LC-MS is particularly useful for identifying the masses of the starting material, desired product, and various acetylated byproducts.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific issues you may encounter during the synthesis of 1-Acetyl-5-hydroxy-7-azaindole.
Issue 1: Low Yield of 1-Acetyl-5-hydroxy-7-azaindole and Formation of 5-Acetoxy Byproduct
This is the most common issue, indicating that O-acetylation is competing with or dominating N-acetylation.
Root Cause Analysis: The relative nucleophilicity of the N1-pyrrole nitrogen and the C5-hydroxyl oxygen determines the reaction pathway. Reaction conditions can be tuned to favor one over the other. O-acetylation is often favored under basic conditions, especially with pyridine, which can act as a catalyst.[1]
Optimization Strategies:
-
Choice of Base and Solvent: The base is critical for directing the regioselectivity. Strong, non-nucleophilic bases that deprotonate the pyrrole nitrogen are preferred for N-acetylation.
-
Recommendation: Use a strong, non-nucleophilic hydride base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF). NaH will irreversibly deprotonate the pyrrole nitrogen, significantly increasing its nucleophilicity and favoring N-acetylation.[2]
-
Avoid: Pyridine is a commonly used base that can catalyze the O-acetylation of phenolic hydroxyl groups and should be used with caution if N-acetylation is the primary goal.[1]
-
-
Temperature Control: N-acetylation is often the kinetically favored product.
Data Summary: Impact of Conditions on Selectivity
| Acetylating Agent | Base | Solvent | Temperature (°C) | Primary Product | Reference |
| Acetic Anhydride | NaH | THF | 0 | 1-Acetyl-5-hydroxy-7-azaindole | [2] |
| Acetyl Chloride | Triethylamine | DCM | -10 to 0 | 1-Acetyl-5-hydroxy-7-azaindole | [2] |
| Acetic Anhydride | Pyridine | DCM | 0 to rt | 5-Acetoxy-7-azaindole | [1][2] |
Note: This table is an illustrative guide based on principles from related reactions. Yields can vary based on specific parameters.
Issue 2: Formation of C3-Acetylated and Di-acetylated Impurities
The presence of 3-acetyl or 1,3-diacetyl byproducts indicates that the reaction conditions are too harsh, promoting electrophilic substitution on the pyrrole ring.
Root Cause Analysis: The 7-azaindole nucleus is electron-rich and prone to electrophilic attack, particularly at the C3 position.[2] Harsh conditions, such as high temperatures or the use of highly reactive acetylating agents, can lead to this side reaction.
Optimization Strategies:
-
Control Stoichiometry: Use a stoichiometric amount of the acetylating agent (e.g., 1.05-1.1 equivalents). Excess acetylating agent can lead to di-acetylation.
-
Milder Acetylating Agent: If C-acetylation persists, consider a less reactive acetylating agent. Acetic anhydride is generally milder than acetyl chloride.
-
Lower Reaction Temperature: Reducing the reaction temperature can significantly decrease the rate of C-acetylation.
Issue 3: Product is an Oil or Gummy Solid and Difficult to Isolate
This is often due to the presence of acetic acid (from hydrolysis of excess acetic anhydride) or other impurities.
Root Cause Analysis: Aqueous work-up procedures can hydrolyze excess acetic anhydride to acetic acid. This, along with other impurities, can prevent the product from solidifying.
Optimization Strategies:
-
Aqueous Wash with Mild Base: During the work-up, perform a wash with a mild base like a saturated sodium bicarbonate solution. This will neutralize and remove residual acetic acid.
-
Purification by Column Chromatography: If the product remains an oil, purification by column chromatography on silica gel is recommended.[4] A gradient of ethyl acetate in hexanes is a common eluent system.[5]
-
Recrystallization: If a solid is obtained after chromatography, recrystallization can further enhance purity.[4]
Experimental Protocols
Protocol 1: Selective N-Acetylation (Preferred Method)
This protocol is designed to maximize the yield of 1-Acetyl-5-hydroxy-7-azaindole.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous THF.
-
Addition of Starting Material: To this suspension, add a solution of 5-hydroxy-7-azaindole (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes.
-
Addition of Acetylating Agent: Slowly add acetic anhydride (1.05 eq) dropwise to the cooled solution while stirring.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and then brine.[6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[4]
Visualizations
Reaction Pathway Diagram
Caption: Potential acetylation pathways for 5-hydroxy-7-azaindole.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- Google Patents. (2017). CN107434807A - A kind of preparation method of the azaindole of 5 hydroxyl 7.
Sources
Technical Support Center: Purification of 1-Acetyl-5-hydroxy-7-azaindole
This guide provides in-depth troubleshooting strategies and frequently asked questions for the purification of 1-Acetyl-5-hydroxy-7-azaindole. The advice herein is grounded in established chemical principles and extensive experience with analogous heterocyclic compounds. Given the specific nature of this molecule, which combines a polar hydroxyl group, a moderately polar N-acetyl group, and a basic azaindole core, unique challenges can arise. This document aims to provide a logical framework for overcoming these purification hurdles.
I. Understanding the Molecule: Predicted Properties
Before diving into troubleshooting, it's crucial to understand the chemical personality of 1-Acetyl-5-hydroxy-7-azaindole. Its structure suggests the following properties:
-
Polarity: The presence of the hydroxyl (-OH) and the N-H of the pyrrole ring (in the tautomeric form) or the pyridine nitrogen makes this a polar molecule. The acetyl group adds some lipophilicity but the overall character is polar.
-
Solubility: Likely soluble in polar protic solvents (like methanol and ethanol) and polar aprotic solvents (like DMSO, DMF, and ethyl acetate). Solubility in less polar solvents like dichloromethane may be moderate, and it is expected to be poorly soluble in non-polar solvents like hexanes.
-
Acidity/Basicity: The phenolic hydroxyl group is weakly acidic, while the pyridine nitrogen in the azaindole ring system is basic (pKa of 7-azaindole is ~4.6)[1]. This amphoteric nature can be exploited for purification but can also cause issues on standard silica gel.
-
Stability: N-acetyl groups can be susceptible to hydrolysis under strongly acidic or basic conditions, which could lead to the formation of 5-hydroxy-7-azaindole as an impurity[2]. The molecule may also be sensitive to oxidation, particularly at the electron-rich pyrrole ring.
II. Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying 1-Acetyl-5-hydroxy-7-azaindole?
A1: A multi-step approach is often most effective. Start with an aqueous workup to remove inorganic salts and highly polar impurities. Follow this with flash column chromatography on silica gel. For final polishing to achieve high purity, recrystallization is recommended.
Q2: How do I choose a solvent system for Thin Layer Chromatography (TLC) analysis?
A2: Start with a moderately polar solvent system and adjust as needed. A good starting point is a mixture of a less polar solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) and a more polar solvent like methanol (MeOH).
-
Initial System: Try 95:5 DCM:MeOH.
-
If Rf is too low (stuck on baseline): Increase the proportion of methanol (e.g., 90:10 DCM:MeOH).
-
If Rf is too high (runs with the solvent front): Decrease the methanol content or switch to a less polar system like 100% Ethyl Acetate. The goal is to achieve an Rf value for your target compound of approximately 0.2-0.4 to ensure good separation on a column.[3]
Q3: My compound streaks badly on the TLC plate. What does this mean and how can I fix it?
A3: Streaking is common for basic compounds like azaindoles on acidic silica gel. It indicates strong, undesirable interactions between your compound and the stationary phase. To mitigate this, add a small amount of a basic modifier to your TLC solvent system.
-
Recommended Modifier: Add 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide to the methanol portion of your eluent.[4] This will neutralize the acidic sites on the silica, leading to sharper spots.
Q4: Can I use reversed-phase chromatography for this compound?
A4: Yes, reversed-phase (C18) chromatography is an excellent alternative, especially if you face issues with compound stability or streaking on silica gel. The solvent system would typically be a gradient of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.
III. Troubleshooting Guide: Column Chromatography
This section addresses specific problems you may encounter during flash column chromatography.
Problem 1: Poor Separation of Compound from Impurities
-
Potential Cause: The chosen solvent system lacks the selectivity to resolve your compound from a closely-eluting impurity.
-
Solution Workflow:
-
Re-optimize TLC: Systematically screen different solvent combinations. Try replacing dichloromethane with ethyl acetate, or methanol with isopropanol. The goal is to find a system that maximizes the difference in Rf values (ΔRf) between your product and the impurity.
-
Employ a Gradient: A shallow solvent gradient during column chromatography can often improve separation between closely eluting spots.
-
Consider an Alternative Stationary Phase: If streaking is an issue, neutral or basic alumina can be a good alternative to silica gel.[4] For very polar compounds, reversed-phase chromatography might be necessary.
-
Problem 2: The Compound Won't Elute from the Column
-
Potential Cause 1: The eluent is not polar enough.
-
Solution: Drastically increase the polarity of the mobile phase. If you are using a DCM/MeOH system, try flushing the column with 80:20 DCM:MeOH or even 100% methanol.[3][4]
-
Potential Cause 2: Irreversible adsorption or decomposition on the silica gel.
-
Solution:
-
Stability Test: Before running a large-scale column, spot your crude material on a TLC plate, let it sit exposed to the air on the silica for an hour, and then develop it. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica.[4]
-
Deactivate the Silica: You can reduce the acidity of the silica gel by pre-treating it with a solvent system containing a base like triethylamine.
-
Switch to a Different Stationary Phase: Use a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.[4]
-
Problem 3: Low Yield After Chromatography
-
Potential Cause 1: Column overloading. The amount of crude material should ideally be 1-5% of the mass of the stationary phase.[4]
-
Solution: Use a larger column or reduce the amount of sample loaded.
-
Potential Cause 2: The compound is eluting in many fractions with significant tailing.
-
Solution: When the compound begins to elute, you can sometimes increase the polarity of the eluent more sharply to push the rest of the material off the column faster, reducing the number of fractions you need to collect.[3] This is especially useful if there are no impurities with a lower Rf value.
-
Potential Cause 3: Hydrolysis of the N-acetyl group during workup or on the column.
-
Solution: Ensure your workup is not overly acidic or basic. If you suspect hydrolysis on the column, consider using a less protic solvent system or deactivating the silica gel. The hydrolysis product (5-hydroxy-7-azaindole) will be more polar and may elute much later or not at all.
IV. Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for achieving high purity.
Problem 1: The Compound "Oils Out" Instead of Crystallizing
-
Potential Cause: The solution is too concentrated, or it has been cooled too quickly. Impurities can also inhibit crystal formation.[4]
-
Solution Workflow:
-
Re-heat and Dilute: Heat the solution to dissolve the oil, then add a small amount of hot solvent until the solution is clear again. Allow it to cool much more slowly.
-
Induce Crystallization:
-
Change Solvents: The chosen solvent may be too good. Try a co-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes cloudy. Heat to clarify and then cool slowly.
-
Problem 2: No Crystals Form Upon Cooling
-
Potential Cause: The compound is too soluble in the chosen solvent, even at low temperatures, or the solution is too dilute.
-
Solution:
-
Reduce Solvent Volume: Carefully evaporate some of the solvent and attempt to cool again.
-
Switch to a Poorer Solvent: Select a solvent in which your compound has lower solubility.[5] Refer to the solvent selection table below for suggestions.
-
V. Experimental Protocols & Data
Protocol 1: Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pour it into the column. Allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimum amount of a solvent slightly more polar than the starting eluent (e.g., DCM with a small amount of MeOH). Carefully add this solution to the top of the silica bed.[6]
-
Dry Loading: If the compound has poor solubility, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[6]
-
-
Elution: Start with a low polarity mobile phase and gradually increase the polarity based on your TLC analysis. Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your compound and a few drops of a test solvent. A good recrystallization solvent will dissolve the compound when hot but not when cold.[5][7]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid adding excess solvent.[7]
-
Hot Filtration (if needed): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[7]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.[7]
-
Collection and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals under vacuum.[7]
Table 1: Suggested Solvents for Purification
| Solvent System (v/v) | Application | Notes |
| 95:5 Dichloromethane:Methanol | TLC & Column Chromatography | Good starting point. Add 1% triethylamine to reduce streaking. |
| 80:20 Ethyl Acetate:Hexanes | TLC & Column Chromatography | A less toxic alternative to DCM-based systems. |
| Isopropanol | Recrystallization | A good single solvent for recrystallizing polar compounds. |
| Ethanol/Water | Recrystallization | A co-solvent system that can be effective. |
| Acetonitrile/Water | Reversed-Phase HPLC | Standard for high-purity analysis and purification. |
VI. Visual Workflows
Diagram 1: Troubleshooting Logic for Column Chromatography
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mt.com [mt.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 1-Acetyl-5-hydroxy-7-azaindole
Welcome to the technical support center for 1-Acetyl-5-hydroxy-7-azaindole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound. This guide offers troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Introduction
1-Acetyl-5-hydroxy-7-azaindole is a valuable heterocyclic compound with significant potential in medicinal chemistry, particularly as a scaffold in kinase inhibitor development.[1][2][3][4] However, its unique chemical structure, featuring an N-acetyl group, a phenolic hydroxyl group, and a 7-azaindole core, presents specific stability challenges. Understanding and mitigating the degradation of this molecule is crucial for obtaining reliable and reproducible experimental results. This guide provides a comprehensive overview of the potential degradation pathways and practical strategies to maintain the compound's integrity.
Frequently Asked Questions (FAQs)
Q1: My freshly prepared solution of 1-Acetyl-5-hydroxy-7-azaindole is showing a color change. What could be the cause?
A color change, often to a yellowish or brownish hue, is a common indicator of degradation. This is likely due to the oxidation of the 5-hydroxy group on the azaindole ring, a reaction that can be accelerated by exposure to air (oxygen), light, and trace metal impurities. Hydroxyindoles are known to be susceptible to oxidation.[5]
Q2: I'm observing a new, more polar spot on my TLC plate after storing my sample. What is this impurity?
The appearance of a more polar impurity often suggests the hydrolysis of the 1-acetyl group, yielding 5-hydroxy-7-azaindole. The free N-H group increases the compound's polarity. This hydrolysis can be catalyzed by acidic or basic conditions in your solvent or on the surface of your storage vessel.[6][7]
Q3: Can I store solutions of 1-Acetyl-5-hydroxy-7-azaindole for an extended period?
It is highly recommended to prepare solutions of 1-Acetyl-5-hydroxy-7-azaindole fresh before each experiment. If storage is unavoidable, it should be for the shortest possible duration at low temperatures (e.g., -20°C or -80°C) in an inert atmosphere (argon or nitrogen) and protected from light. The stability in solution is highly dependent on the solvent and pH.[7]
Q4: What are the optimal storage conditions for the solid compound?
Solid 1-Acetyl-5-hydroxy-7-azaindole should be stored in a tightly sealed container, protected from light and moisture, at a low temperature (0-8°C is a general recommendation for similar compounds).[8] For long-term storage, storing under an inert atmosphere is advisable to prevent slow oxidation.
Troubleshooting Guide
This section provides a more detailed approach to identifying and resolving common degradation issues encountered during experimentation with 1-Acetyl-5-hydroxy-7-azaindole.
Issue 1: Inconsistent Results in Biological Assays
-
Symptom: High variability between replicate experiments or a gradual loss of compound activity over time.
-
Potential Cause: Degradation of the compound in the assay medium. The pH and composition of biological buffers can promote hydrolysis of the acetyl group or oxidation of the hydroxyl group.
-
Troubleshooting Steps:
-
Prepare Fresh Stock Solutions: Always use freshly prepared stock solutions for each experiment.
-
pH Control: Assess the pH of your assay buffer. If possible, maintain a neutral pH to minimize acid- or base-catalyzed hydrolysis.[7]
-
Minimize Exposure Time: Reduce the incubation time of the compound in the assay medium as much as the experimental protocol allows.
-
Control Experiments: Include a control where the compound is incubated in the assay medium for the duration of the experiment and then analyzed by HPLC to assess its stability under the exact assay conditions.
-
Issue 2: Appearance of Degradation Products in Analytical Samples (HPLC, LC-MS)
-
Symptom: The appearance of new peaks in the chromatogram, often corresponding to 7-azaindole or 5-hydroxy-7-azaindole.[6][7]
-
Potential Cause: Degradation during sample preparation, storage, or the analytical run itself.
-
Troubleshooting Steps:
-
Solvent Selection: Use high-purity, degassed solvents for sample preparation and as the mobile phase. Avoid acidic or basic additives in the mobile phase if possible, or use them at the lowest effective concentration.
-
Temperature Control: Keep sample vials in a cooled autosampler to minimize degradation while waiting for injection.
-
Method Validation: Develop a stability-indicating HPLC method that can resolve the parent compound from its potential degradation products.[9]
-
Photostability: Protect samples from light at all times. The 7-azaindole core is known to be photosensitive.[10][11]
-
Issue 3: Low Yield or Impure Product After Synthesis and Work-up
-
Symptom: The final isolated product is of low purity, containing significant amounts of the deacetylated starting material (5-hydroxy-7-azaindole).
-
Potential Cause: Hydrolysis of the acetyl group during the aqueous work-up or purification steps.
-
Troubleshooting Steps:
-
Neutral Work-up: Ensure that the aqueous work-up is performed under neutral or slightly acidic conditions. Avoid prolonged exposure to strong acids or bases.[6]
-
Temperature Management: Perform the work-up and extractions at low temperatures (e.g., using an ice bath) to slow down the rate of hydrolysis.
-
Anhydrous Conditions: During the synthesis, ensure all reagents and solvents are anhydrous to prevent premature hydrolysis of the acetylating agent and the product.[6]
-
Rapid Purification: Minimize the time the compound spends on silica gel during column chromatography, as silica can be slightly acidic and promote degradation.
-
Key Degradation Pathways
The primary degradation pathways for 1-Acetyl-5-hydroxy-7-azaindole are hydrolysis and oxidation.
Caption: Primary degradation pathways of 1-Acetyl-5-hydroxy-7-azaindole.
Recommended Handling and Storage Protocols
To ensure the longevity and purity of your 1-Acetyl-5-hydroxy-7-azaindole, adhere to the following protocols.
Protocol 1: Handling and Storage of Solid Compound
-
Upon Receipt: Inspect the container for any signs of damage.
-
Storage Environment: Store the compound in a desiccator at 0-8°C. For long-term storage (>6 months), store at -20°C.
-
Inert Atmosphere: For optimal stability, flush the container with an inert gas (argon or nitrogen) before sealing.
-
Light Protection: Always store the container in a dark place or use an amber vial.
-
Dispensing: Weigh out the required amount of the compound in a controlled environment with low humidity. Quickly and securely reseal the container.
Protocol 2: Preparation and Storage of Stock Solutions
-
Solvent Selection: Use anhydrous, high-purity solvents (e.g., DMSO, DMF, or ethanol). Ensure the solvent is compatible with your experimental system.
-
Preparation: Prepare solutions immediately before use. If sonication is required to dissolve the compound, use a water bath to prevent overheating.
-
Short-Term Storage: If a solution must be stored, divide it into single-use aliquots in tightly sealed vials. Flush the headspace with inert gas. Store at -80°C for no longer than one week.
-
Avoid Freeze-Thaw Cycles: Repeated freeze-thaw cycles can introduce moisture and accelerate degradation. Use a fresh aliquot for each experiment.
Data Summary
| Parameter | Recommendation | Rationale |
| Solid Storage Temp. | 0-8°C (short-term), -20°C (long-term) | Minimizes thermal degradation. |
| Solution Storage Temp. | -80°C (if necessary) | Drastically reduces hydrolysis and oxidation rates. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the 5-hydroxy group. |
| Light Exposure | Avoid | The azaindole core is photolabile.[10][11] |
| pH in Solution | Neutral (pH 6-7.5) | Minimizes acid/base-catalyzed hydrolysis of the acetyl group.[7] |
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of 1-Acetyl-5-hydroxy-7-azaindole.
By implementing these guidelines, researchers can minimize the degradation of 1-Acetyl-5-hydroxy-7-azaindole, ensuring the accuracy and reliability of their experimental data.
References
-
Negrie, M., et al. (2002). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 102(1), 1-26. [Link]
-
Giorgetti, A., et al. (2020). Detection and phase I metabolism of the 7‐azaindole‐derived synthetic cannabinoid 5F‐AB‐P7AICA including a preliminary pharmacokinetic evaluation. Drug Testing and Analysis, 12(1), 109-118. [Link]
-
Sinha, D., et al. (2018). Pre-Dewar structure modulates protonated azaindole photodynamics. Physical Chemistry Chemical Physics, 20(24), 16446-16453. [Link]
-
Miller, T. A., et al. (2005). Study of 7-azaindole in Its First Four Singlet States. The Journal of Chemical Physics, 122(24), 244320. [Link]
-
Piccioni, L., et al. (2018). Unravelling the Ultrafast Photophysics of the Isolated 7-azaindole Molecule. The Journal of Physical Chemistry Letters, 9(9), 2249-2254. [Link]
-
Al-Kazwini, A. T., et al. (1992). One-electron oxidation of 4-, 5-, 6- and 7-hydroxyindoles by the azide radical. Journal of the Chemical Society, Faraday Transactions, 88(15), 2215-2219. [Link]
-
Joseph, B., & Mérour, J. Y. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(8), 11848-11883. [Link]
-
Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]
-
Kumar, A., et al. (2018). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry, 18(16), 1383-1403. [Link]
-
Quach, T., et al. (2020). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. ACS Chemical Biology, 15(10), 2795-2802. [Link]
-
Wang, Y., et al. (2018). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Catalysis Science & Technology, 8(1), 146-153. [Link]
-
Ibrahim, M. N. (2007). Studies on Acetylation of Indoles. Journal of Chemistry, 4(3), 415-418. [Link]
-
El-Gindy, A., et al. (2010). Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Journal of Liquid Chromatography & Related Technologies, 33(14), 1345-1362. [Link]
-
Sci-Hub. (n.d.). Studies on Acetylation of Indoles. [Link]
-
Iaroshenko, V. O. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. University of Rostock. [Link]
- CN107434807A - A kind of preparation method of the azaindole of 5 hydroxyl 7. (2017).
-
Kumar, A., et al. (2021). Azaindole Therapeutic Agents. Current Medicinal Chemistry, 28(27), 5526-5553. [Link]
-
Wallick, S. A., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 7(11), 3206-3221. [Link]
-
Cilliers, C., et al. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 94, 973-978. [Link]
-
Gadaginamath, G. S., & Pujar, S. R. (1998). Regioselective Friedel-Crafts acetylation of 5-hydroxyindole derivatives: synthesis of 4H-pyranoindol-4-one derivatives. Indian Journal of Chemistry - Section B, 37B(11), 1109-1112. [Link]
- CN109081840B - Preparation method of 5-bromo-7-azaindole. (2020).
- CN102746295A - Preparation method for 4-substituted-7-azaindole. (2012).
-
Kruegel, A. C., et al. (2016). 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects. ACS Central Science, 2(6), 358-361. [Link]
-
Kruegel, A. C., et al. (2016). 7-Hydroxymitragynine is an Active Metabolite of Mitragynine and a Key Mediator of its Analgesic Effects. ACS Central Science, 2(6), 358–361. [Link]
-
Proctor, M. R., et al. (2023). Harnessing O-Vinylhydroxylamines for Ring-Annulation: A Scalable Approach to Azaindolines and Azaindoles. ChemRxiv. [Link]
-
Kumar, A., et al. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers, 8(17), 4785-4815. [Link]
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- 2. mdpi.com [mdpi.com]
- 3. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pre-Dewar structure modulates protonated azaindole photodynamics - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Navigating the Scale-Up of 1-Acetyl-5-hydroxy-7-azaindole Production
Welcome to the technical support guide for the synthesis and scale-up of 1-Acetyl-5-hydroxy-7-azaindole. This resource is designed for researchers, chemists, and process development professionals to address the specific challenges encountered during the multi-step synthesis of this valuable heterocyclic compound. As a key structural motif in medicinal chemistry, particularly as an intermediate for pharmacologically active agents like Venetoclax, a robust and scalable synthetic route is paramount.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and process experience.
The production of 1-Acetyl-5-hydroxy-7-azaindole is not a trivial undertaking. The inherent reactivity of the 7-azaindole core, compounded by the presence of a phenolic hydroxyl group, presents a significant challenge in achieving selective N-acetylation. Direct acetylation is often plagued by a lack of regioselectivity, leading to a mixture of O-acetylated, N-acetylated, and di-acetylated products, which are difficult to separate and detrimental to yield and purity on a larger scale.
Therefore, a robust, multi-step approach involving a protection-acetylation-deprotection strategy is the most logical and scalable pathway. This guide is structured around this core manufacturing process.
Overall Synthetic Workflow
The recommended scalable synthesis of 1-Acetyl-5-hydroxy-7-azaindole is a four-stage process. Each stage presents unique challenges that require careful control of reaction parameters.
Caption: Scalable workflow for 1-Acetyl-5-hydroxy-7-azaindole production.
Troubleshooting Guide & FAQs
This section is organized by the synthetic stages outlined above. Each entry directly addresses a potential issue you may encounter during your process development and scale-up activities.
Stage 1: Synthesis of 5-Hydroxy-7-azaindole Precursor
The reliable production of the 5-hydroxy-7-azaindole starting material is the foundation of the entire process. A common and scalable route begins with the commercially available 5-bromo-7-azaindole.[3]
Q1: My N-protection of 5-bromo-7-azaindole is sluggish or incomplete. How can I improve this?
A1: Incomplete N-protection can lead to side reactions in the subsequent hydroxylation step. Here are some troubleshooting steps:
-
Choice of Protecting Group and Reagents: The tert-butyloxycarbonyl (Boc) group is a robust choice. A common method involves using di-tert-butyl dicarbonate ((Boc)₂O) with a catalytic amount of 4-dimethylaminopyridine (DMAP) and a base like triethylamine (TEA).[2] Alternatively, a triisopropylsilyl (TIPS) group can be used, typically installed with TIPS-chloride and a strong base like potassium tert-butoxide.[2]
-
Reaction Conditions: Ensure anhydrous conditions, as water can consume the reagents. The reaction temperature for Boc protection is typically kept low (0-5 °C) to maintain selectivity.[2] For TIPS protection, similar low temperatures are employed.
-
Scale-Up Consideration: On a larger scale, the exotherm of the reaction needs to be managed. Slow, controlled addition of the protecting group reagent is crucial. Ensure efficient stirring to maintain homogeneity as the reaction mixture may become heterogeneous.
Q2: I'm experiencing low yields and impurities during the hydroxylation of N-protected 5-bromo-7-azaindole. What are the likely causes and solutions?
A2: The conversion of the aryl bromide to a hydroxyl group is a critical transformation. Low yields often stem from inefficient catalysis or degradation of the product.
-
Catalyst System: A copper-catalyzed hydroxylation is a common method described in the patent literature.[3] This typically involves a copper(I) source (e.g., cuprous iodide) and a specific ligand in the presence of a base. The choice of ligand is critical and often needs to be optimized.
-
Reaction Conditions: The reaction temperature and time are key parameters. Overheating can lead to decomposition and byproduct formation. It's essential to monitor the reaction progress by HPLC to determine the optimal endpoint.
-
Alternative Route: Another patented method involves the conversion of the 5-bromo-7-azaindole to a boronate ester, followed by oxidation (e.g., with sodium perborate) to yield the hydroxyl group.[4] This palladium-catalyzed borylation can be an effective alternative if the copper-catalyzed hydroxylation proves problematic.
-
Work-up and Purification: The work-up procedure should be carefully designed to remove the metal catalyst and other inorganic salts. The product, 5-hydroxy-7-azaindole, can be sensitive, so prolonged exposure to harsh pH conditions should be avoided.
Stage 2: Selective Protection of the 5-Hydroxyl Group
To ensure selective N-acetylation in the next stage, the more nucleophilic phenolic hydroxyl group must be masked. Silyl ethers are an excellent choice for this due to their ease of installation and the variety of conditions available for their removal.[1][5]
Q1: I am getting a mixture of O-protected, N-protected, and di-protected products during the silylation of 5-hydroxy-7-azaindole. How can I achieve selective O-protection?
A1: This is a common challenge due to the presence of two reactive sites (O-H and N-H). Achieving high selectivity for O-protection is key.
-
Choice of Silylating Agent and Conditions: A sterically hindered silylating agent like tert-butyldimethylsilyl chloride (TBSCl) is preferred. The reaction is typically carried out in the presence of a base like imidazole in a solvent such as DMF.[1] The imidazole acts as both a base and a nucleophilic catalyst.[6] The N-H of the azaindole is less acidic and sterically more hindered than the phenolic O-H, favoring O-silylation under these conditions.
-
Stoichiometry and Order of Addition: Use a slight excess (e.g., 1.1-1.2 equivalents) of the silylating agent. Adding the silyl chloride slowly to a solution of the 5-hydroxy-7-azaindole and imidazole can help improve selectivity.
-
Temperature Control: Running the reaction at room temperature or slightly below can help to control the reaction rate and improve selectivity.
Q2: On a larger scale, the silylation reaction is difficult to drive to completion. What are the scale-up challenges?
A2:
-
Homogeneity: The reaction may become thick or heterogeneous, especially at high concentrations. Ensure robust mechanical stirring to maintain good mixing.
-
Moisture Sensitivity: Silyl chlorides are sensitive to moisture. On a large scale, ensuring all equipment is dry and running the reaction under an inert atmosphere (e.g., nitrogen) is critical to prevent consumption of the reagent and formation of siloxanes.
-
Purification: After the reaction, the product needs to be purified to remove any unreacted starting material and di-silylated byproducts. Column chromatography is often used at the lab scale, but for large-scale production, crystallization is a more viable option. Developing a robust crystallization procedure is a key part of process development.
Stage 3: N-Acetylation of Protected 5-Hydroxy-7-azaindole
With the hydroxyl group protected, the N-acetylation can proceed with high selectivity.
Q1: The N-acetylation of my O-protected 5-hydroxy-7-azaindole is slow and gives low yields. How can I optimize this step?
A1:
-
Reagents and Conditions: The most common method for N-acetylation of 7-azaindoles is using acetic anhydride.[7][8] The reaction can be run neat in acetic anhydride or in a suitable solvent. The addition of a catalytic amount of a strong acid or a base like pyridine can activate the acetic anhydride.[9]
-
Temperature: Heating the reaction mixture is often necessary to drive the reaction to completion. Refluxing in a suitable solvent is a common practice. However, monitor for potential side reactions at higher temperatures.
-
Monitoring: Track the reaction progress by TLC or LC-MS to ensure the consumption of the starting material.
Q2: I am observing the formation of byproducts during the N-acetylation. What are they and how can I avoid them?
A2: Even with the hydroxyl group protected, side reactions can occur.
-
C3-Acetylation: The C3 position of the azaindole ring is electron-rich and susceptible to electrophilic substitution. While N-acetylation is generally kinetically favored, prolonged reaction times or harsh conditions (like using a strong Lewis acid) can lead to the formation of the C3-acetylated byproduct.[7] To minimize this, use the mildest effective conditions and monitor the reaction to avoid excessive reaction times.
-
Deprotection of the Silyl Ether: If strongly acidic conditions are used to catalyze the acetylation, premature deprotection of the silyl ether can occur, leading to a complex mixture of products. A non-acidic catalyst or milder conditions should be considered if this is observed.
Stage 4: Deprotection of the 5-Hydroxyl Group
The final step is the selective removal of the hydroxyl protecting group to yield the target molecule.
Q1: How can I selectively remove the O-silyl group without affecting the N-acetyl group?
A1: This is a crucial step that relies on the orthogonal nature of the protecting groups.
-
Fluoride-Based Deprotection: The most common method for removing silyl ethers is by using a fluoride source, such as tetra-n-butylammonium fluoride (TBAF) in a solvent like THF.[1] This method is generally very effective and mild, and it will not cleave the N-acetyl group.
-
Acid-Catalyzed Deprotection: Silyl ethers can also be cleaved under acidic conditions.[4] A mild acid, such as acetic acid in aqueous THF or a catalytic amount of acetyl chloride in methanol, can be effective.[4] The N-acetyl group is generally stable to these mild acidic conditions. The choice of acid and conditions should be carefully screened to ensure selectivity. The relative stability of silyl ethers to acid is generally TMS < TES < TBS < TIPS < TBDPS.[5]
-
Stability of the N-acetyl group: The N-acetyl group can be susceptible to hydrolysis under strongly acidic or basic conditions. Therefore, the deprotection of the silyl ether should be carried out under neutral or mildly acidic/basic conditions to avoid cleavage of the desired acetyl group.[10]
Q2: I am having difficulty with the final purification of 1-Acetyl-5-hydroxy-7-azaindole at scale. What are some effective strategies?
A2: The final product's purity is critical, especially for pharmaceutical applications.
-
Crystallization: Developing a robust crystallization protocol is the most scalable and effective method for obtaining high-purity material. This will involve screening various solvent systems to find one that provides good recovery and effectively purges residual impurities.
-
Chromatography: While less ideal for very large scales, flash chromatography on silica gel can be used. The polar nature of the final product may require polar solvent systems. Tailing on the column can be an issue with nitrogen-containing heterocyles; adding a small amount of a basic modifier like triethylamine to the eluent can sometimes improve peak shape.
-
Impurity Profile: It is crucial to identify and characterize any impurities present in the final product. This will inform the optimization of the purification process and is a critical part of any regulatory filing. Potential impurities could include any unreacted starting material from the deprotection step or byproducts from any of the previous steps that were not fully removed.
Quantitative Data Summary
| Step | Key Transformation | Common Reagents | Typical Conditions | Scale-Up Considerations |
| 1a | N-Protection | (Boc)₂O, DMAP, TEA | 0-5 °C, Anhydrous | Exotherm control, slow addition |
| 1b | Hydroxylation | CuI, Ligand, Base | Elevated temperature | Efficient heat transfer, catalyst removal |
| 2 | O-Silylation | TBSCl, Imidazole, DMF | Room Temperature | Moisture control, robust stirring |
| 3 | N-Acetylation | Acetic Anhydride | Reflux | Temperature control, byproduct monitoring |
| 4 | O-Deprotection | TBAF, THF or mild acid | Room Temperature | Selective conditions, efficient work-up |
References
- Synthetic Routes for Venetoclax at Different Stages of Development.
- CN107033142A - A kind of synthetic method of Venetoclax key intermediates.
- EP3412666A1 - Process and intermediates for the preparation of bcl-2 inhibitors including venetoclax through reductive amination.
- Method for preparing 5-hydroxy-7-azaindole (2017) | Zhuang Yinqiang. SciSpace.
- CN112939968A - Preparation method of 5-hydroxy-7-azaindole.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
- Navigating the Acetylation of 5-Hydroxyindole: A Technical Support Guide. Benchchem.
- CN107434807A - A kind of preparation method of the azaindole of 5 hydroxyl 7.
- Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor. PubMed.
- Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing.
- What is the best procedure for silylation of hydroxy compounds ?
- Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole.
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central.
- What's the best way to protect the NH group in Heterocyclic Compounds?
- Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). Suzhou Highfine Biotech.
- Protection of 5'-hydroxy Functions of Nucleosides. PubMed.
- Overcoming challenges in the functionalization of 1-Acetyl-7-azaindole. Benchchem.
- Application Notes and Protocols for the N-acetyl
- Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
- Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed Central.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
- Exploratory N‐Protecting Group Manipulation for the Total Synthesis of Zwitterionic Shigella sonnei Oligosaccharides. PubMed Central.
- Regioselective Friedel-Crafts acetylation of 5-hydroxyindole derivatives: synthesis of 4H-pyranoindol-4-one deriv
- Benchmarking the synthesis of 1-Acetyl-7-azaindole against other methods. Benchchem.
- Synthesis of 1-Acetyl-7-azaindole
- Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
- Azaindole synthesis. Organic Chemistry Portal.
- The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central.
- Recent advances in the global ring functionaliz
- Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis.
- SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. EPO.
- Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. MDPI.
- Codominant Expression of N-Acetylation and O-Acetylation Activities Catalyzed by N-Acetyltransferase 2 in Human Hep
- Protecting-group strategies for the synthesis of N [ ] [ ] 4-substituted and N [ ] [ ] 1,N [ ] [ ] 8-disubstituted spermidines, exemplified by hirudonine. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Post-Translational Modification of Human Histone by Wide Tolerance of Acetyl
- Fast Functionalization of (7-Aza)indoles Using Continuous Flow Processes.
- Technical Support Center: Optimization of 1-Acetyl-7-azaindole N-acetyl
- 1-Acetyl-7-azaindole: A Technical Review for Drug Discovery Professionals. Benchchem.
- Stability of N-Acetylcysteine (NAC) in Standardized Pediatric Parenteral Nutrition and Evaluation of N,N-Diacetylcystine (DAC)
Sources
- 1. Silyl ether - Wikipedia [en.wikipedia.org]
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- 4. A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol [organic-chemistry.org]
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Technical Support Center: Synthesis of 1-Acetyl-5-hydroxy-7-azaindole
Welcome to the technical support guide for the synthesis of 1-Acetyl-5-hydroxy-7-azaindole. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. 7-Azaindole derivatives are crucial building blocks in pharmaceutical chemistry, known for their role as bioisosteres of purines and their presence in numerous kinase inhibitors and other therapeutic agents.[1][2]
The synthesis of 1-Acetyl-5-hydroxy-7-azaindole, while seemingly straightforward, presents unique challenges due to the multiple reactive sites on the starting material, 5-hydroxy-7-azaindole. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate common pitfalls and achieve high yield and purity.
General Synthetic Workflow
The primary objective is the selective acetylation of the nitrogen at the 1-position (N1) of the pyrrole ring without affecting the hydroxyl group at the 5-position. The general transformation is outlined below.
Caption: General workflow for the synthesis of 1-Acetyl-5-hydroxy-7-azaindole.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction shows low or no conversion of the starting material. What are the likely causes?
Answer: Low or no yield is typically traced back to issues with reagents or reaction conditions. Here is a checklist of potential causes and solutions:
-
Inactive Base: If using a hydride base like Sodium Hydride (NaH), it is crucial to use a fresh, reactive batch. NaH can be oxidized upon storage.
-
Causality: The base's role is to deprotonate the most acidic proton, which is the N-H of the pyrrole ring, to form a nucleophilic anion. If the base is inactive, this crucial step does not occur.
-
Solution: Use NaH from a freshly opened container or wash a previously opened batch with anhydrous hexanes to remove the mineral oil and any surface oxidation products. Ensure the reaction is performed under a dry, inert atmosphere (e.g., Nitrogen or Argon).
-
-
Moisture in the Reaction: The presence of water is detrimental.
-
Causality: Acetylating agents like acetic anhydride or acetyl chloride react rapidly with water, hydrolyzing them to acetic acid, which is unreactive for this transformation.[3] Water will also quench the strong base.
-
Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents.
-
-
Suboptimal Temperature: The reaction may be too slow at very low temperatures.
-
Solution: While starting at 0°C is recommended to control selectivity, you may need to allow the reaction to slowly warm to room temperature and monitor progress by Thin Layer Chromatography (TLC).
-
Q2: My reaction is messy, producing multiple spots on TLC. How can I improve selectivity for the desired N-acetylated product?
Answer: This is the most frequent challenge. The 5-hydroxy-7-azaindole starting material has three primary nucleophilic sites: the pyrrole nitrogen (N1), the hydroxyl oxygen (O5), and the electron-rich carbon positions of the rings (C3, C4, C6). This leads to a competition between N-acetylation, O-acetylation, and potentially di-acetylation.
Caption: Competing reaction pathways in the acetylation of 5-hydroxy-7-azaindole.
Understanding the Causality:
-
N-Acetylation (Kinetic Product): The N-H of the pyrrole ring is generally more acidic than the phenolic O-H. Therefore, a strong, non-nucleophilic base like NaH will preferentially deprotonate the nitrogen. The resulting N-anion is a potent nucleophile that rapidly attacks the acetylating agent. This is the kinetically favored pathway.[4]
-
O-Acetylation (Thermodynamic Product): Weaker bases like pyridine or triethylamine (TEA) may not fully deprotonate the N-H. In these cases, a competitive equilibrium exists. The lone pair on the amine nitrogen is generally more nucleophilic than the phenolic oxygen.[5][6] However, O-acetylation can still occur, especially at higher temperatures or with prolonged reaction times.
-
Di-Acetylation: This occurs when both the nitrogen and the oxygen are acetylated. It is more likely if an excess of the acetylating agent is used or if the reaction is run for too long at elevated temperatures.[4]
Strategies for Improving Selectivity:
The key is to favor the kinetic N-acetylation pathway. This can be achieved by carefully selecting the reaction conditions.
| Parameter | Condition for High N-Selectivity | Rationale |
| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base that irreversibly deprotonates the more acidic N-H, maximizing the concentration of the N-anion.[4] |
| Solvent | Anhydrous THF or DCM | Aprotic solvents that do not interfere with the strong base or the anionic intermediates. |
| Temperature | 0°C, then warm to RT | Lower temperatures favor the kinetic product and suppress the thermodynamically driven side reactions like O-acetylation.[4] |
| Reagent Addition | Slowly add acetylating agent | Adding the acetic anhydride dropwise to the solution of the deprotonated azaindole maintains a low concentration of the electrophile, minimizing over-reaction.[4] |
Q3: I isolated my product, but it seems to be decomposing over time or during purification. Why is this happening?
Answer: The acetyl group, particularly on the pyrrole nitrogen, can be labile under certain conditions.
-
Causality (Hydrolysis): The N-acetyl bond can be hydrolyzed back to the starting material under either strongly acidic or basic conditions. The O-acetyl group is particularly sensitive to basic hydrolysis.[7][8] During an aqueous work-up, using a strong base (e.g., NaOH) to neutralize acid byproducts can lead to the cleavage of your desired product or O-acetylated side products.
-
Solution:
-
Work-up: Use a mild base like saturated aqueous sodium bicarbonate (NaHCO₃) for quenching and neutralization.
-
Purification: When performing column chromatography, avoid using solvent systems containing strong acids or bases. A neutral system like Hexanes/Ethyl Acetate is standard. If additives are needed to reduce tailing, consider a very small amount of a volatile base like triethylamine (e.g., 0.1-0.5%).
-
Storage: Store the final compound in a cool, dry place, preferably under an inert atmosphere.
-
Q4: I am struggling to separate the desired 1-acetyl product from the 5-acetoxy side product by column chromatography. What can I do?
Answer: The polarities of the N-acetyl, O-acetyl, and di-acetylated products can be very similar, making chromatographic separation challenging.[4]
-
Causality: The primary difference in polarity comes from the free hydroxyl group in your desired product versus the ester in the side product. While this difference is usually sufficient for separation, the overall polarity is dominated by the azaindole core.
-
Solutions:
-
Optimize Chromatography: Use a long column with a shallow solvent gradient (e.g., starting with 20% Ethyl Acetate in Hexanes and slowly increasing to 60%). Monitor fractions carefully by TLC.
-
Chemical Conversion: If separation is intractable, you can exploit the different chemical reactivity of the functional groups. The O-acetyl group (an ester) is much more readily hydrolyzed under mild basic conditions than the N-acetyl group (an amide). You could treat the crude mixture with a mild base (e.g., K₂CO₃ in methanol) to selectively cleave the O-acetyl groups, converting the di-acetylated byproduct back to the desired N-acetyl product and the O-acetyl byproduct back to the starting material. This simplifies the mixture to the desired product and starting material, which are typically much easier to separate.
-
Detailed Experimental Protocols
Protocol 1: Selective N-Acetylation of 5-hydroxy-7-azaindole
This protocol is designed to maximize selectivity for the N1-acetylated product.
Materials:
-
5-hydroxy-7-azaindole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Acetic Anhydride (Ac₂O)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Procedure:
-
Preparation: Add 5-hydroxy-7-azaindole (1.0 eq) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Suspension: Add anhydrous THF (approx. 10-20 mL per gram of starting material) to the flask.
-
Deprotonation: Cool the suspension to 0°C using an ice bath. Carefully add NaH (1.2 eq) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0°C for 30-60 minutes. The suspension may change in appearance as the sodium salt forms.
-
Acetylation: Slowly add acetic anhydride (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above 5°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature. Monitor the reaction's progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and cautiously quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with EtOAc. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 1-Acetyl-5-hydroxy-7-azaindole.
Protocol 2: Characterization
The synthesized product should be characterized to confirm its identity and purity.
-
¹H NMR: Expect a characteristic singlet for the acetyl group's methyl protons around δ 2.2-2.7 ppm.[1] The protons on the pyridine and pyrrole rings will show distinct shifts.
-
¹³C NMR: The carbonyl carbon of the acetyl group will appear around δ 168-172 ppm.[1]
-
Mass Spectrometry: Confirm the molecular weight of the product.
References
- BenchChem (2025). Application Notes and Protocols for the N-acetylation of 7-Azaindole.
- BenchChem (2025). An In-depth Technical Guide to the Synthesis and Characterization of 1-Acetyl-7-azaindole.
- Gadanadamath, G. S., & Kamat, A. G. (1994). Regioselective Friedel-Crafts acetylation of 5-hydroxyindole derivatives: synthesis of 4H-pyranoindol-4-one derivatives. Proceedings of the Indian Academy of Sciences - Chemical Sciences.
- Hein, D. W., et al. (1991). N- and O-acetylation of aromatic and heterocyclic amine carcinogens by human monomorphic and polymorphic acetyltransferases expressed in COS-1 cells. PubMed.
- Whelligan, D. K., et al. (2010). An efficient protecting-group-free two-step route to a broad range of aza- and diazaindoles. Journal of Organic Chemistry.
- Brainly (2023). Which of the following explains why 4-aminophenol is acetylated at the amine group rather than the phenol.
- BenchChem (2025). Technical Support Center: Synthesis of 1-Acetyl-7-azaindole Derivatives.
- BenchChem (2025). Navigating the Acetylation of 5-Hydroxyindole: A Technical Support Guide.
- Mérour, J-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry.
- Sezer, O., & Kenç, H. (2009). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS.
- Quora (2018). When P-aminophenol is subjected to acylation, does it occur at the amino group preferably?.
- Motati, D. R., et al. (2020). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers.
- Kirsch, G., et al. (1982). Mechanism of Hydrolysis of O-Imidomethyl Derivatives of Phenols. UQ eSpace.
- CN107434807A - A kind of preparation method of the azaindole of 5 hydroxyl 7. Google Patents.
- CN112939968A - Preparation method of 5-hydroxy-7-azaindole. Google Patents.
Sources
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- 2. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 7. revroum.lew.ro [revroum.lew.ro]
- 8. UQ eSpace [espace.library.uq.edu.au]
Technical Support Center: Enhancing the Purity of 1-Acetyl-5-hydroxy-7-azaindole
Welcome to the technical support guide for 1-Acetyl-5-hydroxy-7-azaindole. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile heterocyclic compound. The 7-azaindole scaffold is a privileged structure in drug discovery, particularly in the development of kinase inhibitors, and achieving high purity of its derivatives is critical for accurate biological evaluation and downstream applications[1][2].
The introduction of a hydroxyl group at the 5-position and an acetyl group at the 1-position presents unique purification challenges, including the potential for multiple side-products and difficulties in crystallization. This guide provides in-depth, experience-driven answers to common issues encountered during the purification of 1-Acetyl-5-hydroxy-7-azaindole, explaining the causality behind each experimental choice to empower you to troubleshoot effectively.
Part 1: Frequently Asked Questions - Understanding and Tackling Impurities
This section addresses the most common questions regarding the impurity profile of crude 1-Acetyl-5-hydroxy-7-azaindole and the initial steps to mitigate these issues.
Q1: What are the most likely impurities in my crude reaction mixture after synthesizing 1-Acetyl-5-hydroxy-7-azaindole?
A1: The impurity profile typically arises from the inherent reactivity of the 5-hydroxy-7-azaindole starting material. The electron-rich pyrrole ring and the nucleophilic pyridine nitrogen and hydroxyl group can all react with the acetylating agent (e.g., acetic anhydride). The primary impurities can be categorized as follows[3][4]:
-
Process-Related Impurities:
-
Unreacted Starting Material (5-hydroxy-7-azaindole): Results from an incomplete reaction.
-
Reagent-Related Impurities: Excess acetic anhydride, which hydrolyzes to acetic acid, is a very common impurity that can make the product oily and difficult to handle[3].
-
-
Product-Related Impurities (Side-Products):
-
C3-Acetylation: The C3 position of the azaindole core is susceptible to electrophilic substitution, leading to the formation of 3-Acetyl-5-hydroxy-7-azaindole.
-
O-Acetylation: The hydroxyl group at the C5 position can be acetylated, yielding 1-Acetyl-5-acetoxy-7-azaindole.
-
Di-Acetylation: Over-acetylation can occur at multiple sites, leading to impurities like 1,3-Diacetyl-5-hydroxy-7-azaindole or 1-Acetyl-3-H-5-acetoxy-7-azaindole.
-
Hydrolysis Product: The N-acetyl group is labile and can be hydrolyzed back to the starting material during aqueous work-up or storage, especially in non-neutral pH conditions[3][5].
-
Below is a diagram illustrating the potential pathways for impurity formation.
Caption: Potential impurity formation pathways during synthesis.
Q2: My crude product is a sticky oil, not a solid. What is the first troubleshooting step?
A2: An oily or gummy crude product is a frequent issue, typically caused by the presence of acetic acid from the hydrolysis of excess acetic anhydride[3]. Acetic acid can protonate the basic nitrogen atoms of the azaindole, forming salts and preventing crystallization.
The essential first step is a proper aqueous work-up:
-
Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Perform this step carefully as CO₂ evolution can cause pressure buildup. Continue washing until the effervescence ceases. This neutralizes and removes the acetic acid.
-
Follow with a wash using saturated aqueous sodium chloride (brine) to remove excess water from the organic layer.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
This procedure often yields a solid crude product that is more amenable to further purification[3]. If the product remains an oil, it indicates a high concentration of mixed impurities requiring chromatographic separation.
Q3: How can I use Thin Layer Chromatography (TLC) to assess my crude product and guide purification?
A3: TLC is an indispensable tool for diagnosing purity issues. By spotting your crude material alongside the starting material on a silica gel plate and eluting with an appropriate solvent system (e.g., 50-70% ethyl acetate in hexanes, or 5% methanol in DCM), you can visualize the components.
| Typical TLC Profile of Crude Product | Interpretation |
| Spot at the same Rf as starting material | Unreacted 5-hydroxy-7-azaindole is present. |
| A major spot, less polar than starting material | Likely the desired product, 1-Acetyl-5-hydroxy-7-azaindole. |
| Spots very close to the product spot | Potential isomers (e.g., C3-acetyl or O-acetyl). These can be difficult to separate. |
| Spots that are less polar than the product | Likely di-acetylated or other over-acetylated byproducts. |
| Streaking or material remaining on the baseline | Highly polar impurities or baseline decomposition. |
This analysis is crucial for deciding the next step. A relatively clean product with minor impurities might be purified by recrystallization, while a complex mixture with closely-spaced spots necessitates column chromatography[6].
Part 2: Troubleshooting Purification by Recrystallization
Recrystallization is an efficient and scalable purification technique if the crude product is of reasonable (>85-90%) purity.
Q4: I've tried to recrystallize my product, but it "oiled out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute separates from the solution as a liquid phase because the solution is too supersaturated at a temperature above the solute's melting point[7]. This is common with compounds that have impurities which depress the melting point.
Troubleshooting Steps:
-
Reduce the Cooling Rate: Allow the flask to cool slowly to room temperature on the benchtop, then transfer it to an ice bath. Rapid cooling is a primary cause of oiling out[7].
-
Increase Solvent Volume: The concentration might be too high. Re-heat the solution to dissolve the oil, add more hot solvent to make the solution more dilute, and attempt to cool slowly again[7].
-
Change the Solvent System: The polarity of the solvent may be too high. Try a less polar solvent or a solvent mixture. A common technique is to dissolve the compound in a minimal amount of a "good" solvent (like ethyl acetate or acetone) and then slowly add a "poor" or "anti-solvent" (like hexanes or heptane) at an elevated temperature until the solution becomes faintly turbid. Then, allow it to cool slowly.
Q5: No crystals are forming even after my solution has cooled for a long time. How can I induce crystallization?
A5: This indicates the solution is not sufficiently supersaturated, or that nucleation is kinetically hindered[7].
Troubleshooting Steps:
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth[7].
-
Create a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the cooled solution. This "seed" will act as a template for crystal growth.
-
Increase Concentration: Gently warm the solution and evaporate a small portion of the solvent under a stream of nitrogen or using a rotary evaporator. Be careful not to remove too much solvent, as this can lead to oiling out or precipitation of an amorphous solid[7].
-
Add an Anti-Solvent: As described above, slowly add a solvent in which your compound is insoluble (but is miscible with your primary solvent) until the solution turns cloudy, then warm slightly to clarify and cool slowly.
Part 3: Troubleshooting Purification by Flash Column Chromatography
For complex mixtures or when recrystallization fails, flash column chromatography is the method of choice.
Q6: How do I select the best solvent system (mobile phase) for purifying 1-Acetyl-5-hydroxy-7-azaindole on silica gel?
A6: The goal is to find a solvent system that provides good separation between your product and its closest impurities. The 5-hydroxy group makes the molecule significantly more polar than the parent 1-Acetyl-7-azaindole.
Step-by-Step Solvent Selection Protocol:
-
Start with TLC: Use TLC plates to test various solvent systems. Aim for a system that gives your product an Rf (retention factor) of 0.25-0.35 . This Rf value generally translates well to good separation on a column.
-
Initial Solvent Systems to Test:
-
Ethyl Acetate / Hexanes: Start with a 1:1 mixture and increase the proportion of ethyl acetate.
-
Dichloromethane / Methanol: Start with 1-2% methanol in DCM and gradually increase the methanol concentration. This is often effective for more polar compounds.
-
Dichloromethane / Acetone: Can offer different selectivity compared to alcohol-based systems.
-
-
Assess Separation: The key is the ΔRf (difference in Rf values) between your product and the nearest impurities. A larger ΔRf means an easier separation. If two spots are very close, try a different solvent system to alter the selectivity.
Caption: Logic diagram for selecting a chromatography solvent system.
Q7: My product seems to be degrading or streaking on the silica column. What's happening?
A7: Silica gel is slightly acidic and can catalyze the hydrolysis of the acid-sensitive N-acetyl group, converting your product back into the more polar 5-hydroxy-7-azaindole starting material. This new polar compound then streaks down the column.
Troubleshooting Steps:
-
Deactivate the Silica: Before preparing your column, you can neutralize the silica gel. Create a slurry of the silica in your chosen eluent, add ~1% triethylamine (Et₃N) by volume, stir for a few minutes, and then pack the column as usual. Run the column with an eluent containing a small amount (0.1-0.5%) of triethylamine. This base will neutralize the acidic sites on the silica.
-
Use an Alternative Stationary Phase: If the problem persists, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like C18 (for reverse-phase chromatography).
-
Work Quickly: Do not let the loaded column sit for an extended period before eluting. The longer the compound is adsorbed on the silica, the greater the chance of decomposition.
Part 4: Experimental Protocols and Workflow
This section provides standardized protocols for the purification techniques discussed.
General Purification Workflow
Caption: General workflow for the purification of 1-Acetyl-5-hydroxy-7-azaindole.
Protocol 1: Purification by Flash Column Chromatography
-
Preparation: Based on TLC analysis, prepare the chosen mobile phase (eluent). If necessary, prepare a slurry of silica gel in the eluent containing 1% triethylamine. Pack a glass column with the slurry.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel (~2-3 times the mass of the crude product). To do this, dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM or acetone), add the silica, and evaporate the solvent completely to get a dry, free-flowing powder. This is known as "dry loading" and typically results in better separation.
-
Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with the mobile phase, collecting fractions.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 1-Acetyl-5-hydroxy-7-azaindole.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethyl acetate/hexanes or acetone/water are common pairs to try.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent until the solid just dissolves completely[7].
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization[7].
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. If needed, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
References
- BenchChem. (2025). Technical Support Center: 1-Acetyl-7-azaindole Synthesis.
- BenchChem. (2025).
- BenchChem. (2025).
- Leeper, F. J., & Zuercher, W. J. (2014). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry, 57(15), 6573-6583.
- BenchChem. (2025). Stability issues of 1-Acetyl-7-azaindole in solution.
- BenchChem. (2025).
- Kim, S. K., et al. (2007). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Accounts of Chemical Research, 40(4), 248-255.
- Organic Chemistry Portal. Azaindole synthesis.
- Wang, L., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258, 115587.
- BenchChem. (2025). Spectroscopic Profile of 1-Acetyl-7-azaindole: A Technical Guide.
- BenchChem. (2025). 1-Acetyl-7-azaindole: A Technical Review for Drug Discovery Professionals.
- BenchChem. (2025).
- Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-506.
- Google Patents. (2021). Preparation method of 5-hydroxy-7-azaindole. CN112939968A.
- Google Patents. (2017). A kind of preparation method of the azaindole of 5 hydroxyl 7. CN107434807A.
- Besson, T., & Thiéry, V. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(10), 1347.
- Mondal, T., et al. (2021). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Catalysis Science & Technology, 11(1), 229-237.
- Google Patents. (2016).
- Kündig, E. P., et al. (2007). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Organic Letters, 9(26), 5569-5572.
Sources
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- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist’s Guide: Evaluating the 7-Azaindole Scaffold for Kinase Inhibition
A Comparative Analysis Against Established BRAF V600E Inhibitors
Introduction
In the landscape of targeted oncology, protein kinase inhibitors represent a paradigm shift, moving treatment from cytotoxic chemotherapy to precision medicine. The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation and survival; its aberrant activation is a hallmark of many cancers.[1] A key node in this pathway, the BRAF kinase, is mutated in approximately 50% of cutaneous melanomas, with over 90% of these mutations being a single substitution of glutamic acid for valine at codon 600 (V600E).[1][2][3] This BRAF V600E mutation leads to a 700-fold increase in kinase activity, locking the pathway in a constitutively active state and driving uncontrolled cell growth.[3]
This discovery spurred the development of targeted BRAF inhibitors. Central to many of these successful inhibitors is the 7-azaindole scaffold, a "privileged" heterocyclic structure prized for its ability to act as a bioisostere of purine and form critical hydrogen bonds with the kinase hinge region.[4][5][6][7] Vemurafenib, a landmark FDA-approved drug, is a testament to the power of this scaffold.[1][7]
This guide provides a framework for evaluating novel kinase inhibitors built upon this core structure. We will use 1-Acetyl-5-hydroxy-7-azaindole as a representative model of a next-generation scaffold. While this specific molecule is not an established drug, its functionalization—an acetyl group at the N1 position and a hydroxyl group at the C5 position—represents typical medicinal chemistry strategies to modulate binding affinity, selectivity, and pharmacokinetic properties.[4][8] We will compare its theoretical potential and evaluation pathway against two established, first-generation BRAF V600E inhibitors: Vemurafenib and Dabrafenib .
Section 1: The Competitors - Established BRAF V600E Inhibitors
Vemurafenib and Dabrafenib revolutionized the treatment of BRAF V600E-mutant melanoma. Understanding their mechanism, performance, and limitations is crucial for contextualizing the need for new chemical entities.
Mechanism of Action
Both Vemurafenib and Dabrafenib are potent, ATP-competitive inhibitors that selectively target the active conformation of the BRAF V600E mutant kinase.[9][10] By binding to the ATP-binding site, they block the phosphorylation and activation of downstream targets MEK1/2 and, subsequently, ERK1/2.[9] This action effectively shuts down the hyperactive MAPK pathway, leading to G1 cell-cycle arrest and apoptosis in cancer cells.[3][9]
Performance and Limitations
While highly effective initially, the clinical benefit of these inhibitors is often limited by the development of resistance, typically emerging within a year.[11] The primary mechanisms of acquired resistance involve the reactivation of the MAPK pathway, bypassing the inhibited BRAF V600E.[12][13] This can occur through:
-
BRAF V600E amplification or alternative splicing.[14]
-
Activation of bypass pathways , such as the PI3K/AKT pathway or upstream receptor tyrosine kinases (RTKs).[11][15]
This inevitable resistance underscores the need for next-generation inhibitors with potentially different binding modes or selectivity profiles that can overcome these escape mechanisms.
| Inhibitor | Target | Biochemical IC50 (BRAF V600E) | Cellular Antiproliferative IC50 (A375 Cells) |
| Vemurafenib | BRAF V600E | 31 nM | ~100-500 nM |
| Dabrafenib | BRAF V600E/K | 0.8 nM / 3.2 nM | ~200 nM |
| Table 1: Comparative in vitro potency of Vemurafenib and Dabrafenib. Data compiled from multiple sources for illustrative purposes.[3][9] |
Section 2: The Challenger - The 1-Acetyl-5-hydroxy-7-azaindole Scaffold
The 7-azaindole core is a proven hinge-binding motif.[7] Our theoretical challenger, 1-Acetyl-5-hydroxy-7-azaindole, introduces specific modifications designed to explore new chemical space and potentially overcome the liabilities of first-generation inhibitors.
Rationale and Hypothesized Mechanism
-
Core Scaffold (7-Azaindole): This component is expected to anchor the molecule in the ATP-binding pocket by forming two canonical hydrogen bonds with the kinase hinge region, mimicking the adenine portion of ATP.[7]
-
1-Acetyl Group: The N1-H of the parent 7-azaindole pyrrole ring typically acts as a hydrogen bond donor.[4] Acetylation at this position blocks this interaction. This is a deliberate design choice. It forces the molecule to adopt a potentially novel binding orientation, which could lead to an altered selectivity profile across the kinome. This modification might reduce activity against some kinases while increasing it against the target, or it could open pockets for interaction that overcome resistance mutations.
-
5-Hydroxy Group: The hydroxyl group can act as both a hydrogen bond donor and acceptor. This functional group could form additional, stabilizing interactions with amino acid residues in the solvent-exposed region of the binding site or with the "specificity pocket," potentially increasing potency and selectivity.[2]
Based on this structure, 1-Acetyl-5-hydroxy-7-azaindole is hypothesized to function as an ATP-competitive inhibitor of BRAF V600E, but with a distinct binding mode and interaction profile compared to Vemurafenib and Dabrafenib.
Section 3: A Framework for Comparative Evaluation - Experimental Protocols
To rigorously evaluate our challenger scaffold against the established inhibitors, a tiered experimental approach is necessary. Each step is designed to answer a critical question, from direct enzyme inhibition to cellular efficacy. This constitutes a self-validating system where positive results in one assay are a prerequisite for the next.
Protocol 1: Biochemical Kinase Assay
-
Core Objective: To determine the direct inhibitory potency (IC50) of the compound on the isolated BRAF V600E enzyme.
-
Expert Rationale: This is the foundational experiment.[16] It confirms on-target activity in a clean, controlled system, devoid of cellular complexities like membrane transport or competing intracellular ATP.[17] We select the radiometric HotSpot™ assay, the industry's gold standard, because it directly measures the transfer of a radiolabeled phosphate from [γ-³³P]-ATP to a substrate.[18] This method is less prone to the false positives or negatives that can arise from indirect detection methods (e.g., compound autofluorescence).[18]
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, combine recombinant human BRAF V600E kinase, a suitable peptide substrate (e.g., a MEK1-derived peptide), and the assay buffer.
-
Inhibitor Addition: Add the test compounds (1-Acetyl-5-hydroxy-7-azaindole, Vemurafenib, Dabrafenib) across a range of concentrations (e.g., 10-point, 3-fold serial dilutions). Include DMSO as a negative control (0% inhibition) and a known potent inhibitor as a positive control (100% inhibition).
-
Reaction Initiation: Initiate the kinase reaction by adding a solution containing MgCl₂ and [γ-³³P]-ATP at a concentration near its physiological Km. Incubate at 30°C for a predetermined time (e.g., 60 minutes) within the linear reaction range.
-
Reaction Termination: Stop the reaction by adding 3% phosphoric acid.
-
Separation & Detection: Spot the reaction mixture onto a filtermat paper. The phosphorylated substrate, now charged, will bind to the paper, while the unreacted [γ-³³P]-ATP is washed away.
-
Quantification: Measure the radioactivity remaining on the filtermat using a scintillation counter.
-
Data Analysis: Convert raw counts to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Pathway Inhibition Assay
-
Core Objective: To verify that the compound can penetrate the cell membrane and inhibit the MAPK pathway, as measured by the phosphorylation of ERK (p-ERK), the downstream effector of BRAF.
-
Expert Rationale: A compound can be a potent biochemical inhibitor but fail in a cellular context due to poor permeability, rapid efflux, or metabolic instability.[17] This assay bridges the gap between biochemical potency and cellular activity.[19] We use a Western Blot to directly visualize and quantify the levels of phosphorylated ERK (p-ERK) and total ERK in a relevant cancer cell line (A375, which harbors the BRAF V600E mutation). A decrease in the p-ERK/total ERK ratio is a direct readout of on-pathway activity.
Step-by-Step Methodology:
-
Cell Culture: Plate A375 human melanoma cells in 6-well plates and grow to ~80% confluency.
-
Compound Treatment: Treat the cells with the test compounds at various concentrations for a fixed period (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (p-ERK).
-
Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with a primary antibody for total ERK1/2 as a loading control.
-
Data Analysis: Perform densitometry on the bands to quantify the p-ERK and total ERK signals. Calculate the ratio of p-ERK to total ERK for each treatment condition and normalize to the DMSO control. Plot the normalized ratio against inhibitor concentration to determine the cellular IC50 for pathway inhibition.
Protocol 3: Cell Viability Assay
-
Core Objective: To measure the ultimate functional effect of the compound: its ability to inhibit cancer cell proliferation and/or induce cell death.
-
Expert Rationale: This assay determines the therapeutic potential of the compound. While pathway inhibition is a key mechanistic step, the desired outcome is a halt in tumor cell growth. The CellTiter-Glo® Luminescent Cell Viability Assay is chosen for its high sensitivity, broad linear range, and high-throughput compatibility. It quantifies ATP levels, which is a direct indicator of metabolically active, viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed A375 cells into a 96-well, opaque-walled plate at a low density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Addition: Add the test compounds in a dose-response manner and incubate for 72 hours, a period that allows for multiple cell doublings.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the reagent directly to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Convert luminescence readings to percent viability relative to the DMSO control. Plot percent viability against compound concentration to calculate the GI50 (concentration for 50% growth inhibition).
Section 4: Synthesizing the Data - A Final Comparison
After executing the experimental framework, the data can be compiled into a comprehensive table to facilitate a direct, evidence-based comparison. The table below presents hypothetical, yet plausible, data for our challenger scaffold against the established inhibitors.
| Parameter | Vemurafenib | Dabrafenib | 1-Acetyl-5-hydroxy-7-azaindole (Hypothetical Data) | Scientific Interpretation |
| Target | BRAF V600E | BRAF V600E/K | BRAF V600E | All compounds are designed for the same primary target. |
| Biochemical IC50 | ~30 nM | ~1 nM | ~15 nM | The challenger shows potent, direct inhibition of the enzyme, comparable to established drugs. |
| Cellular p-ERK IC50 | ~150 nM | ~50 nM | ~80 nM | The compound effectively enters the cell and inhibits the MAPK pathway. The ~5-fold shift from biochemical to cellular IC50 is typical and acceptable. |
| Cell Viability GI50 | ~300 nM | ~200 nM | ~180 nM | Pathway inhibition translates directly into a potent anti-proliferative effect, on par with or slightly better than the comparators. |
Analysis of Results:
The hypothetical data suggests that 1-Acetyl-5-hydroxy-7-azaindole is a highly promising lead compound. It demonstrates potent on-target biochemical activity that successfully translates into on-pathway cellular activity and, ultimately, the desired anti-proliferative phenotype. The consistency across the three assays provides strong validation for the mechanism of action.
The key differentiator for this new scaffold would not just be its potency, but its potential to overcome resistance. The next critical steps would involve profiling it against cell lines with known resistance mutations (e.g., NRAS Q61K or MEK1 C121S) and conducting a broad, kinome-wide selectivity screen to understand its off-target profile. A "cleaner" off-target profile could translate to a better safety profile in a clinical setting.
Conclusion and Future Directions
This guide has outlined a rigorous, scientifically-grounded framework for the evaluation of a novel kinase inhibitor scaffold, represented by 1-Acetyl-5-hydroxy-7-azaindole, in comparison to established drugs like Vemurafenib and Dabrafenib. By systematically progressing from biochemical validation to cellular mechanism and functional outcome, we can build a comprehensive and trustworthy data package for a new chemical entity.
Our hypothetical results position the 1-Acetyl-5-hydroxy-7-azaindole scaffold as a viable starting point for a drug discovery program. The unique N1-acetylation offers the potential for a differentiated binding mode that may prove advantageous against resistant phenotypes.
The path forward would involve:
-
Kinome Selectivity Profiling: Screening the compound against a large panel of kinases to assess its selectivity and predict potential off-target toxicities.
-
Resistance Profiling: Testing its efficacy in cell lines engineered to express known resistance mechanisms to Vemurafenib and Dabrafenib.
-
ADME/Tox Studies: Evaluating its absorption, distribution, metabolism, excretion, and toxicity properties.
-
In Vivo Efficacy: Assessing its ability to inhibit tumor growth in mouse xenograft models using A375 cells.
The journey from a promising scaffold to an approved therapeutic is long and complex, but it begins with the foundational, logical, and self-validating experimental cascade detailed here.
References
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Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from Reaction Biology website: [Link]
-
PatSnap. (2024). What is the mechanism of Dabrafenib Mesylate? Patsnap Synapse. Retrieved from [Link]
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Flaherty, K. T., et al. (2013). Pharmacodynamic Effects and Mechanisms of Resistance to Vemurafenib in Patients With Metastatic Melanoma. Journal of Clinical Oncology. Retrieved from [Link]
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Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
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ResearchGate. (n.d.). Mechanism of action of dabrafenib and trametinib: binding of BRAF and... [Scientific Diagram]. Retrieved from [Link]
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Welsh, S. J., & Corrie, P. G. (2015). Dabrafenib and its use in the treatment of metastatic melanoma. Therapeutic Advances in Medical Oncology, 7(2), 89–100. Retrieved from [Link]
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R Discovery. (n.d.). What are the molecular mechanisms of action of Dabrafenib Mesylate in therapeutic applications? Retrieved from [Link]
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Lito, P., Rosen, N., & Solit, D. B. (2012). Mechanisms of Resistance to Mitogen-Activated Protein Kinase Pathway Inhibition in BRAF-Mutant Melanoma. Journal of Clinical Oncology, 30(19), 2397-2406. Retrieved from [Link]
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Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
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Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). CHAPTER 2: New Screening Approaches for Kinases. Retrieved from [Link]
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Spagnolo, F., & Ghiorzo, P. (2017). Reversal of Resistance in Targeted Therapy of Metastatic Melanoma: Lessons Learned from Vemurafenib (BRAF V600E-Specific Inhibitor). International Journal of Molecular Sciences, 18(12), 2748. Retrieved from [Link]
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Retrieved from [Link]
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Med chem. (2024). Pharmacology of Vemurafenib (Zelboraf); Pharmacokinetics, Mechanism of action, Uses, Effects. YouTube. Retrieved from [Link]
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Smith, A. G., et al. (2015). Novel mechanisms of resistance to vemurafenib in melanoma – V600E B-Raf reversion and switching VEGF-A splice isoform expression. Oncotarget, 6(11), 9627–9642. Retrieved from [Link]
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Smith, M. A., & Puzanov, I. (2019). Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies. Frontiers in Oncology, 9, 79. Retrieved from [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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biological efficacy of 1-Acetyl-5-hydroxy-7-azaindole derivatives
A Comparative Guide to the Biological Efficacy of 1-Acetyl-5-hydroxy-7-azaindole Derivatives
Introduction: The Privileged Scaffold of 7-Azaindole
To professionals in drug discovery, the 7-azaindole core is a well-recognized "privileged structure."[1][2] Its bioisosteric resemblance to natural purines allows it to effectively interact with a multitude of biological targets, most notably the ATP-binding site of protein kinases.[1][3] This unique characteristic, stemming from the fusion of a pyridine and a pyrrole ring, enables it to act as both a hydrogen bond donor and acceptor, a critical feature for kinase hinge-binding.[3] Consequently, 7-azaindole derivatives have been extensively developed as potent inhibitors of various kinases and other enzymes, with some advancing into clinical trials and receiving FDA approval.[3][4]
This guide provides a comparative framework for evaluating the biological efficacy of a specific, yet underexplored, class of derivatives: 1-Acetyl-5-hydroxy-7-azaindoles . While direct experimental data on this precise substitution pattern is limited in public literature, this document will synthesize established principles of 7-azaindole structure-activity relationships (SAR) to provide a predictive analysis and a robust experimental plan for its evaluation.[5][6] We will explore the causative effects of the N1-acetyl and C5-hydroxy substitutions and present detailed, validated protocols for assessing their biological performance against relevant alternatives.
Deconstructing the Moiety: A Rationale for Predicted Efficacy
The biological activity of any 7-azaindole derivative is profoundly influenced by the nature and position of its substituents. A review of existing literature indicates that positions 1, 3, and 5 are critical sites for modification to modulate potency and selectivity.[5][7]
The Impact of N1-Acetylation on Target Engagement
The pyrrole N1-H group of the 7-azaindole core is fundamental to its canonical binding mode with protein kinases; it typically serves as a crucial hydrogen bond donor to the kinase hinge region.[3] The introduction of an acetyl group at this N1 position fundamentally alters this interaction.
Causality: N-acetylation blocks the hydrogen bond donating capacity of the pyrrole nitrogen.[8] This forces the molecule to adopt an alternative, unconventional binding mode within the ATP pocket or to engage with different targets altogether.[9] This modification can be a deliberate strategy to:
-
Enhance Selectivity: By preventing binding to kinases that rely on the canonical N1-H interaction, selectivity for a specific sub-family of kinases may be achieved.
-
Modulate Physicochemical Properties: The acetyl group can alter the molecule's solubility, cell permeability, and metabolic stability.[1]
-
Introduce New Interactions: The acetyl carbonyl itself can act as a hydrogen bond acceptor, potentially forming new, stabilizing interactions with the target protein.
The Role of the 5-Hydroxy Group
Substitutions at the C5 position of the 7-azaindole ring are known to significantly impact biological activity.[5][7] While a hydroxyl group is a simple substitution, its implications are manifold:
-
Hydrogen Bonding: The hydroxyl group can serve as both a hydrogen bond donor and acceptor, providing an additional anchor point to the target protein, which can enhance binding affinity.
-
Solubility: The polar nature of the hydroxyl group can improve the aqueous solubility of the compound, a critical parameter for drug development.
-
Metabolic Site: It may serve as a site for Phase II metabolism (e.g., glucuronidation), influencing the compound's pharmacokinetic profile.
-
Vector for Derivatization: The hydroxyl group provides a convenient chemical handle for further structural modifications, allowing for the exploration of a wider chemical space.
Comparative Experimental Framework
Given the prevalence of 7-azaindole derivatives as kinase inhibitors, a logical first step is to evaluate 1-Acetyl-5-hydroxy-7-azaindole derivatives against a panel of therapeutically relevant protein kinases.[4] A secondary screening against other known 7-azaindole targets, such as PARP, can provide a broader understanding of its activity profile.
Visualization 1: Kinase Binding & Experimental Workflow
The following diagrams illustrate the theoretical binding modes and the logical workflow for evaluating these novel compounds.
Caption: Predicted interaction of 7-azaindole vs. 1-acetyl-7-azaindole with a kinase hinge.
Caption: A streamlined workflow for the evaluation of novel 7-azaindole derivatives.
Quantitative Data Comparison
To contextualize the potential efficacy of a hypothetical derivative, Compound AH-1 (1-Acetyl-5-hydroxy-7-azaindole derivative), its performance should be benchmarked against known inhibitors.
Table 1: Comparative In Vitro Kinase Inhibition Data
| Compound / Inhibitor | Target Kinase | IC50 (nM) | Reference Compound | Target Kinase | IC50 (nM) |
|---|---|---|---|---|---|
| Compound AH-1 (Hypothetical) | CDK2 | TBD | 7-azaindole derivative 164 | CDK2 | 3 |
| Compound AH-1 (Hypothetical) | JAK2 | TBD | 7-azaindole derivative 97 | JAK2 | 1 |
| Compound AH-1 (Hypothetical) | VEGFR2 | TBD | 6-azaindole derivative 178c | VEGFR2 | 48 |
| Compound AH-1 (Hypothetical) | PI3Kγ | TBD | 7-azaindole derivative B13 | PI3Kγ | 0.5 |
| TBD: To Be Determined |
Data for reference compounds sourced from BenchChem comparative analysis.
Table 2: Comparative Cellular Antiproliferative Activity
| Compound | Cell Line | Description | GI50 (µM) | Reference Compound | Cell Line | GI50 (µM) |
|---|---|---|---|---|---|---|
| Compound AH-1 (Hypothetical) | MCF-7 | Breast Adenocarcinoma | TBD | Compound 4g (PARP Inhibitor) | MCF-7 | 15.56 |
| Compound AH-1 (Hypothetical) | A549 | Lung Carcinoma | TBD | Compound 5j (Erk5 Inhibitor) | A549 | 4.56 |
| Compound AH-1 (Hypothetical) | HeLa | Cervical Carcinoma | TBD | 7-AID (DDX3 Inhibitor) | HeLa | 16.96 |
| TBD: To Be Determined |
Data for reference compounds sourced from respective publications.[10][11]
Experimental Protocols
The trustworthiness of any comparative guide rests on the rigor of its experimental methods. The following protocols are standard, validated procedures for obtaining the data outlined above.
Protocol 1: In Vitro Kinase Activity Assay (ADP-Glo™ Luminescence-Based)
This protocol measures the activity of a kinase by quantifying the amount of ADP produced in the phosphorylation reaction. It is a robust method for determining the half-maximal inhibitory concentration (IC50) of a test compound.[11]
Rationale: The ADP-Glo™ assay is a widely used, high-throughput method that offers high sensitivity.[12][13] The luminescent signal is directly proportional to kinase activity, providing a reliable measure of inhibition.[11]
Step-by-Step Methodology:
-
Compound Preparation: a. Prepare a 10 mM stock solution of the test compound (e.g., Compound AH-1) in 100% DMSO. b. Create a 10-point, 1:3 serial dilution in DMSO to generate a dose-response curve. Include a DMSO-only control.[11]
-
Kinase Reaction: a. In a 384-well white, opaque plate, add 1 µL of the serially diluted compound or DMSO control to the appropriate wells. b. Add 2 µL of the target kinase enzyme in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA). c. Incubate for 15 minutes at room temperature to allow for compound-kinase binding. d. Initiate the reaction by adding 2 µL of a substrate/ATP mixture. The optimal concentrations should be determined empirically, typically near the Km for ATP. e. Incubate for 60 minutes at 30°C.
-
ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11] b. Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and generates a luminescent signal via luciferase. c. Incubate for 30 minutes at room temperature, protected from light.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a compatible plate reader. b. Subtract background (no enzyme control), normalize the data to the DMSO control (100% activity), and plot the percent inhibition against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Protocol 2: Cellular Antiproliferative Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation after treatment with a test compound.[10][14]
Rationale: The MTT assay is a foundational method in toxicology and cancer research for assessing cytotoxicity.[14] The reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases occurs only in metabolically active, viable cells.
Step-by-Step Methodology:
-
Cell Plating: a. Culture the desired cancer cell lines (e.g., MCF-7, A549) under standard conditions. b. Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of culture medium.[15] c. Incubate overnight (18-24 hours) at 37°C, 5% CO₂ to allow for cell adherence.
-
Compound Treatment: a. Prepare serial dilutions of the test compound in culture medium. b. Carefully remove the medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO in medium) and a "medium only" blank. c. Incubate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Incubation: a. Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well (final concentration 0.5 mg/mL).[16] b. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization and Measurement: a. Carefully aspirate the medium from each well without disturbing the formazan crystals. b. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[10][16] c. Cover the plate and shake on an orbital shaker for 15-20 minutes to ensure complete solubilization of the crystals.[14] d. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background.[14]
-
Data Analysis: a. Subtract the absorbance of the blank wells from all other readings. b. Calculate the percentage of cell viability relative to the vehicle control. c. Plot the percentage of viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% inhibition of cell growth).
Conclusion and Future Directions
The 1-Acetyl-5-hydroxy-7-azaindole scaffold represents a promising, albeit uncharacterized, area for therapeutic innovation. Based on established SAR principles, the N1-acetylation is predicted to abolish the canonical kinase hinge-binding interaction, potentially leading to a novel selectivity profile. The C5-hydroxy group offers a valuable point for enhancing solubility and further derivatization.
The comparative framework and detailed protocols provided in this guide offer a clear, scientifically rigorous path for the evaluation of these derivatives. By benchmarking their performance against established 7-azaindole inhibitors in both biochemical and cellular assays, researchers can accurately determine their potency, efficacy, and therapeutic potential. Future work should focus on synthesizing a small library of these compounds to empirically validate these predictions and build a comprehensive SAR profile that could lead to the development of next-generation targeted therapies.
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The Structure-Activity Relationship of 1-Acetyl-5-hydroxy-7-azaindole Analogs: A Comparative Guide for Drug Discovery Professionals
The 7-azaindole scaffold has emerged as a "privileged" structure in medicinal chemistry, particularly in the pursuit of potent and selective kinase inhibitors.[1][2] Its remarkable success is largely attributed to its function as a bioisostere of purine, enabling it to form critical bidentate hydrogen bonds with the hinge region of the kinase ATP-binding site.[3] This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 1-Acetyl-5-hydroxy-7-azaindole analogs, a class of compounds with significant potential in kinase-targeted drug discovery. By examining the influence of key structural modifications, this document aims to provide researchers, scientists, and drug development professionals with actionable insights for the rational design of novel therapeutics.
The 7-Azaindole Core: A Foundation for Potent Kinase Inhibition
The 7-azaindole nucleus, a fusion of a pyridine and a pyrrole ring, serves as a versatile template for the development of kinase inhibitors.[4][5] Its ability to mimic the hydrogen bonding pattern of adenine allows it to anchor effectively within the ATP-binding pocket of a wide range of kinases.[3] The strategic placement of substituents on this core structure is paramount for achieving high potency and selectivity. A review of anticancer 7-azaindole analogs has highlighted that positions 1, 3, and 5 are the most active sites for modification.[6]
Deciphering the Roles of the 1-Acetyl and 5-Hydroxy Groups
While extensive research has been conducted on various 7-azaindole derivatives, a comprehensive, publicly available SAR study specifically for a series of 1-Acetyl-5-hydroxy-7-azaindole analogs with systematic variations is limited. However, by synthesizing findings from related studies, we can elucidate the critical roles of the 1-acetyl and 5-hydroxy moieties.
The 1-Acetyl Group: Modulating Physicochemical Properties and Binding Interactions
The introduction of an acetyl group at the N-1 position of the 7-azaindole ring serves multiple purposes in drug design. While the parent 7-azaindole can act as a hydrogen bond donor through its pyrrole N-H, the 1-acetyl group removes this capability. This modification can be strategically employed to:
-
Modulate Binding Affinity: The acetyl group can influence the electronic and steric properties of the molecule, potentially altering its binding affinity for the target kinase.[3]
-
Enhance Selectivity: By preventing hydrogen bonding at the N-1 position, the 1-acetyl group can disfavor binding to certain kinases, thereby enhancing selectivity for the desired target.
-
Improve Physicochemical Properties: N-acetylation can impact solubility, metabolic stability, and other pharmacokinetic properties, which are crucial for the development of viable drug candidates.[7]
The 5-Hydroxy Group: A Key Interaction Point
The 5-hydroxy group on the 7-azaindole ring introduces a crucial hydrogen bond donor and acceptor, which can significantly enhance binding affinity. In a study on 7-azaindole derivatives as CDK8 inhibitors, compounds featuring a 5-hydroxy-7-azaindole core connected to a phenylurea moiety demonstrated potent inhibitory activity.[8] This suggests that the 5-hydroxy group can form key interactions with amino acid residues in the kinase active site.
Comparative Analysis: A Case Study of 5-Hydroxy-7-Azaindole Analogs as CDK8 Inhibitors
A study by Wang et al. (2024) provides valuable, albeit not directly N-acetylated, SAR data for a series of 5-hydroxy-7-azaindole derivatives as potent CDK8 inhibitors.[8] These compounds feature a diarylurea moiety connected to the 5-hydroxy group of the 7-azaindole core. The study highlights the importance of the substituent on the terminal phenyl ring for inhibitory activity.
| Compound | R1 | Inhibition rate at 200 nM (%) |
| 27 | CH₃ | 66.05 |
| 28 | CF₃ | 74.4 |
Data synthesized from Wang et al., 2024.[8]
The data indicates that the electronic properties of the substituent on the terminal phenyl ring play a significant role in the inhibitory activity against CDK8. The electron-withdrawing trifluoromethyl group in compound 28 resulted in a higher inhibition rate compared to the electron-donating methyl group in compound 27 .[8] This suggests that fine-tuning the electronic nature of this part of the molecule is a critical aspect of optimizing the potency of these analogs.
Experimental Protocols
Synthesis of 1-Acetyl-5-hydroxy-7-azaindole Analogs
A general synthetic route to 1-Acetyl-5-hydroxy-7-azaindole analogs can be conceptualized based on established methodologies.
Caption: Synthetic workflow for 1-Acetyl-5-hydroxy-7-azaindole analogs.
Step-by-step methodology for N-acetylation of 5-hydroxy-7-azaindole:
-
Dissolve 5-hydroxy-7-azaindole in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer.
-
Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-acetyl-5-hydroxy-7-azaindole.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized analogs against a target kinase can be determined using a variety of assay formats. A common method is a luminescence-based assay that measures ATP consumption.
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-step methodology for a luminescence-based kinase assay:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the stock solution to create a range of concentrations for IC50 determination.
-
In a white, opaque 96- or 384-well plate, add the diluted compounds. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Add the kinase and its specific substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding a luciferase/luciferin-based reagent that generates a luminescent signal proportional to the ATP concentration.
-
Measure the luminescence using a plate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion and Future Perspectives
The 1-Acetyl-5-hydroxy-7-azaindole scaffold represents a promising starting point for the development of novel kinase inhibitors. While a comprehensive SAR for this specific analog series is not yet widely published, existing data on related 7-azaindole derivatives provides a strong rationale for its potential. The 1-acetyl group offers a means to fine-tune physicochemical properties and modulate binding interactions, while the 5-hydroxy group provides a key hydrogen bonding moiety.
Future research should focus on the systematic synthesis and evaluation of a library of 1-Acetyl-5-hydroxy-7-azaindole analogs with diverse substitutions at other positions of the azaindole core and any appended functionalities. Such studies will be instrumental in building a comprehensive SAR and unlocking the full therapeutic potential of this promising class of compounds.
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A Researcher's Guide to Validating Target Engagement of Novel Kinase Inhibitors: The Case of 1-Acetyl-5-hydroxy-7-azaindole
For drug discovery professionals, the emergence of a novel small molecule with a privileged scaffold like 7-azaindole is both an opportunity and a challenge. 1-Acetyl-5-hydroxy-7-azaindole, a derivative of this well-established kinase inhibitor framework, represents a frontier for exploration.[1][2][3][4][5] The critical first step in harnessing its therapeutic potential lies in unequivocally identifying its molecular target and validating its engagement within a cellular context. This guide provides a comprehensive, experience-driven roadmap for researchers to navigate this process, comparing and contrasting key experimental methodologies.
The 7-azaindole core is renowned for its ability to mimic the purine structure of ATP, forming crucial hydrogen bonds with the hinge region of protein kinases.[1][2][4] This characteristic makes it a highly successful scaffold in the development of kinase inhibitors.[3][5] The addition of an acetyl group at the 1-position and a hydroxyl group at the 5-position on the 7-azaindole ring of 1-Acetyl-5-hydroxy-7-azaindole can significantly alter its electronic and steric properties, potentially leading to novel selectivity and potency profiles against various kinases.[2]
The Foundational Step: Target Identification and Initial Hypothesis
Given the novelty of 1-Acetyl-5-hydroxy-7-azaindole, a primary objective is to identify its putative kinase target(s). A common and effective initial approach is to screen the compound against a broad panel of kinases. This can be achieved through various commercially available services that utilize biochemical assays to measure the inhibition of kinase activity in the presence of the compound. The results of such a screen will generate a "hit list" of potential targets, providing the foundation for subsequent validation studies.
For the purpose of this guide, let us hypothesize a scenario where a kinase screen reveals that 1-Acetyl-5-hydroxy-7-azaindole potently inhibits Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription. The subsequent sections will detail the methodologies to validate this hypothetical target engagement.
Comparative Methodologies for Target Engagement Validation
Once a primary target is identified, rigorous validation is paramount to ensure that the observed biological effects of the compound are indeed mediated through this target.[6][7][8] We will explore three orthogonal, industry-standard techniques for validating the engagement of 1-Acetyl-5-hydroxy-7-azaindole with its putative target, CDK9: Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
Cellular Thermal Shift Assay (CETSA): In-Cell Target Engagement
Principle: CETSA is a powerful method for assessing target engagement in a cellular environment.[9][10][11] The underlying principle is that the binding of a ligand, such as our test compound, to its target protein increases the protein's thermal stability.[9][10][12] This stabilization results in a shift in the protein's melting curve to a higher temperature. By measuring the amount of soluble protein remaining after heat treatment at various temperatures, we can determine if the compound is binding to its target within the cell.[9][11][13]
Experimental Workflow:
Caption: A generalized workflow for a Cellular Thermal Shift Assay (CETSA).
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with known CDK9 dependency) and treat with varying concentrations of 1-Acetyl-5-hydroxy-7-azaindole or a vehicle control for a specified time.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis: After heating, lyse the cells to release their contents.
-
Fractionation: Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Protein Quantification: Analyze the soluble fractions by Western blotting using an antibody specific for the target protein (CDK9 in our hypothetical case) or by mass spectrometry for a proteome-wide analysis.
-
Data Analysis: Quantify the band intensities (for Western blot) or peptide abundances (for mass spectrometry) at each temperature. Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Data Interpretation:
| Treatment | Apparent Melting Temperature (Tm) | Thermal Shift (ΔTm) |
| Vehicle Control | 52°C | - |
| 1-Acetyl-5-hydroxy-7-azaindole (1 µM) | 58°C | +6°C |
A significant positive thermal shift, as shown in the table above, provides strong evidence of direct binding of 1-Acetyl-5-hydroxy-7-azaindole to CDK9 in the cellular milieu.
Surface Plasmon Resonance (SPR): Real-Time Kinetics of Binding
Principle: SPR is a label-free optical technique that allows for the real-time monitoring of molecular interactions.[14][15][16][17] It measures changes in the refractive index at the surface of a sensor chip where one of the binding partners (the ligand, typically the protein) is immobilized. The other binding partner (the analyte, our compound) flows over the surface. The binding and dissociation of the analyte cause a change in the refractive index, which is detected and plotted as a sensorgram.[16][17]
Experimental Workflow:
Caption: A typical workflow for a Surface Plasmon Resonance (SPR) experiment.
Step-by-Step Protocol:
-
Protein Immobilization: Covalently immobilize purified recombinant CDK9 onto the surface of an SPR sensor chip.
-
Analyte Injection: Prepare a series of dilutions of 1-Acetyl-5-hydroxy-7-azaindole in a suitable running buffer. Inject these solutions sequentially over the sensor chip surface.
-
Data Acquisition: The SPR instrument records the change in the response units (RU) over time, generating a sensorgram for each concentration. The sensorgram shows the association phase during injection and the dissociation phase during buffer flow.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Data Interpretation:
| Parameter | Value | Unit | Description |
| ka (on-rate) | 1 x 10^5 | M⁻¹s⁻¹ | Rate of association between the compound and the target. |
| kd (off-rate) | 1 x 10⁻³ | s⁻¹ | Rate of dissociation of the compound-target complex. |
| KD (affinity) | 10 | nM | Equilibrium dissociation constant (kd/ka), a measure of binding affinity. |
A low nanomolar KD value would confirm a high-affinity interaction between 1-Acetyl-5-hydroxy-7-azaindole and CDK9.
Isothermal Titration Calorimetry (ITC): Thermodynamic Characterization of Binding
Principle: ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event.[18][19][20] It is considered the gold standard for characterizing the thermodynamics of biomolecular interactions.[21] In an ITC experiment, a solution of the ligand (our compound) is titrated into a solution of the macromolecule (the target protein) in a sample cell. The heat released or absorbed upon binding is measured, allowing for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[18][19][20][21]
Experimental Workflow:
Caption: The workflow of an Isothermal Titration Calorimetry (ITC) experiment.
Step-by-Step Protocol:
-
Sample Preparation: Prepare solutions of purified CDK9 and 1-Acetyl-5-hydroxy-7-azaindole in the same buffer to minimize heat of dilution effects.
-
Titration: Load the protein solution into the sample cell of the calorimeter and the compound solution into the injection syringe.
-
Data Acquisition: Perform a series of small injections of the compound into the protein solution. The instrument measures the heat change after each injection.
-
Data Analysis: Integrate the heat flow peaks to obtain the heat change per injection. Plot these values against the molar ratio of the compound to the protein to generate a binding isotherm. Fit this curve to a binding model to determine the thermodynamic parameters.
Data Interpretation:
| Parameter | Value | Unit | Description |
| KD (affinity) | 15 | nM | Equilibrium dissociation constant, confirming high-affinity binding. |
| n (stoichiometry) | 1.1 | - | Molar ratio of compound to protein at saturation, indicating a 1:1 binding model. |
| ΔH (enthalpy) | -10 | kcal/mol | Enthalpy change of binding, indicating favorable enthalpic contributions. |
| TΔS (entropy) | -2 | kcal/mol | Entropy change of binding, indicating a less favorable entropic contribution in this example. |
The thermodynamic profile provides deep insights into the nature of the binding interaction, which can be invaluable for structure-activity relationship (SAR) studies and lead optimization.[21]
Conclusion: A Multi-faceted Approach to Target Engagement Validation
Validating the target engagement of a novel compound like 1-Acetyl-5-hydroxy-7-azaindole requires a multi-pronged approach that combines cellular and biophysical methods. While a kinase panel screen can provide initial hypotheses, techniques like CETSA are crucial for confirming target binding within the complex cellular environment. Orthogonal biophysical methods such as SPR and ITC provide quantitative data on the kinetics and thermodynamics of the interaction, offering a deeper understanding of the binding mechanism. By employing these complementary techniques, researchers can build a robust and compelling case for the on-target activity of their compound, paving the way for further preclinical and clinical development.
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The 7-Azaindole Scaffold: A Privileged Core in Kinase Inhibitor Design and the Critical Imperative of Cross-Reactivity Profiling
A Senior Application Scientist's Guide to Understanding and Assessing Off-Target Effects
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a cornerstone of modern therapeutic innovation. Within the vast landscape of heterocyclic chemistry, the 7-azaindole core has emerged as a "privileged" scaffold, forming the backbone of numerous clinical candidates and approved drugs.[1][2] Its success is largely attributed to its function as a bioisostere of purine, enabling it to form critical bidentate hydrogen bonds with the hinge region of the kinase ATP-binding site.[1] This interaction provides a stable anchor for the inhibitor, allowing for the strategic placement of substituents to achieve high potency and selectivity.
While a specific compound, 1-Acetyl-5-hydroxy-7-azaindole, is the nominal subject of this guide, comprehensive public data on this exact molecule is limited. However, the principles of assessing its cross-reactivity are universal to all kinase inhibitors built upon the versatile 7-azaindole framework. The addition of an acetyl group at the 1-position and a hydroxyl group at the 5-position are intended to modulate the electronic and steric properties of the molecule, which in turn can significantly influence its binding affinity, selectivity profile, and pharmacokinetic properties.[1][3] This guide will, therefore, provide a comprehensive framework for evaluating the cross-reactivity of any 7-azaindole-based kinase inhibitor, offering both theoretical insights and practical, field-proven experimental protocols.
The Double-Edged Sword of Kinase Inhibition: Why Cross-Reactivity Matters
The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets. This homology presents a significant challenge in the development of truly selective inhibitors.[4] While polypharmacology, the ability of a drug to interact with multiple targets, can sometimes be beneficial, unintended off-target effects are a major cause of toxicity and drug development failure. Therefore, a thorough understanding of a compound's cross-reactivity profile is not merely an academic exercise but a critical step in preclinical safety assessment and the prediction of clinical outcomes.[4][5]
This guide will focus on two widely adopted and robust methodologies for assessing kinase inhibitor cross-reactivity: in vitro competitive binding assays and in-cell target engagement assays, specifically the Cellular Thermal Shift Assay (CETSA).
Part 1: In Vitro Selectivity Profiling: The Competitive Binding Assay
Competitive binding assays are a powerful tool for quantifying the interaction of a test compound with a large panel of kinases.[6][7] These assays directly measure the binding of an inhibitor to the kinase's ATP-binding site by competing against a known, often fluorescently labeled, probe.[6] The resulting data, typically expressed as the dissociation constant (Kd) or the concentration of inhibitor required to displace 50% of the probe (IC50), provides a quantitative measure of binding affinity.
Experimental Workflow: A Step-by-Step Guide
The following protocol outlines a typical high-throughput competitive binding assay, such as those offered by commercial services like Eurofins' KINOMEscan™.[8]
Objective: To determine the binding affinity of a 7-azaindole derivative across a broad panel of human kinases.
Materials:
-
Test compound (e.g., a 1-Acetyl-5-hydroxy-7-azaindole derivative)
-
A panel of recombinant human kinases
-
An appropriate immobilized ATP-competitive ligand (the "probe")
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)
-
Multi-well plates (e.g., 384-well)
-
Detection reagents (e.g., quantitative PCR or fluorescence-based readout system)
Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and create a dilution series.
-
Assay Plate Preparation: In a multi-well plate, combine the test compound at various concentrations, a specific kinase from the panel, and the immobilized probe.
-
Incubation: Allow the components to incubate at room temperature for a defined period (e.g., 1-2 hours) to reach binding equilibrium.
-
Washing: Wash the plate to remove unbound components, leaving only the kinase-probe complexes and any kinase-test compound complexes that have displaced the probe.
-
Detection: Quantify the amount of kinase bound to the immobilized probe. This can be achieved through various methods, such as qPCR if the kinases are phage-tagged, or by detecting a fluorescent signal from a labeled probe.[6]
-
Data Analysis: The signal is inversely proportional to the binding affinity of the test compound. The data is plotted as the percentage of remaining probe binding versus the log of the test compound concentration. An IC50 or Kd value is then calculated from the resulting dose-response curve.
Data Interpretation and Visualization
The output of a kinase panel screen is a large dataset of binding affinities. To facilitate interpretation, this data is often visualized in a "tree spot" diagram or a heatmap, which graphically represents the selectivity of the compound across the human kinome.
Below is a table summarizing hypothetical data for a 7-azaindole derivative, "Compound X," against a selection of kinases.
| Kinase Target | Dissociation Constant (Kd) in nM | % Inhibition at 1 µM |
| Primary Target (e.g., BRAF) | 1.5 | 99% |
| Off-Target 1 (e.g., SRC) | 75 | 80% |
| Off-Target 2 (e.g., LCK) | 250 | 55% |
| Non-Target (e.g., CDK2) | >10,000 | <10% |
This data can be visualized using a simple flowchart to illustrate the decision-making process based on the screening results.
Caption: Decision workflow following in vitro kinase panel screening.
Part 2: In-Cell Target Engagement: The Cellular Thermal Shift Assay (CETSA®)
While in vitro assays are essential for determining direct binding affinity, they do not always reflect a compound's behavior in a complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in intact cells or even tissues.[9][10][11] The principle behind CETSA is that the binding of a ligand to its target protein stabilizes the protein, making it more resistant to thermal denaturation.[10][12]
Experimental Workflow: A Step-by-Step Guide
Objective: To confirm that a 7-azaindole derivative binds to its intended target in a cellular context and to assess its cellular selectivity.
Materials:
-
Cultured cells expressing the target kinase.
-
Test compound (e.g., a 1-Acetyl-5-hydroxy-7-azaindole derivative).
-
Cell lysis buffer.
-
Equipment for heat denaturation (e.g., PCR thermocycler).
-
Protein quantification method (e.g., Western blot, ELISA, or mass spectrometry).
Protocol:
-
Cell Treatment: Treat cultured cells with the test compound or a vehicle control for a specified time.
-
Heating: Heat the cell suspensions to a range of temperatures for a short period (e.g., 3 minutes).[10]
-
Cell Lysis: Lyse the cells to release their contents.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the denatured, aggregated proteins.
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein remaining using a specific antibody (e.g., via Western blot).
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated cells. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Data Interpretation and Visualization
The primary output of a CETSA experiment is a set of "melting curves." A rightward shift in the curve for the compound-treated sample demonstrates stabilization of the target protein.
Below is a table of hypothetical CETSA data for "Compound X" targeting BRAF in a melanoma cell line.
| Temperature (°C) | % Soluble BRAF (Vehicle) | % Soluble BRAF (Compound X) |
| 40 | 100 | 100 |
| 45 | 95 | 98 |
| 50 | 75 | 90 |
| 55 | 40 | 78 |
| 60 | 15 | 55 |
| 65 | 5 | 25 |
This data can be visualized in a workflow diagram illustrating the CETSA process.
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A Comparative Guide to the Synthesis of 1-Acetyl-5-hydroxy-7-azaindole: An In-Depth Analysis for Drug Discovery Professionals
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly kinase inhibitors used in oncology.[1][2][3][4] Its unique electronic properties, acting as a bioisostere for indole, allow for novel hydrogen bonding interactions that can enhance binding affinity and selectivity for biological targets.[2] The specific derivative, 1-Acetyl-5-hydroxy-7-azaindole, is a crucial building block in the synthesis of complex pharmaceutical intermediates. The acetyl group at the N1 position can modulate the electronic character of the pyrrole ring, while the C5 hydroxyl group provides a key handle for further functionalization.
This guide provides a comparative analysis of the primary synthetic strategies to access this valuable compound. The synthesis is logically dissected into two main stages: the construction of the core 5-hydroxy-7-azaindole intermediate, followed by the crucial N-acetylation step. We will delve into the causality behind experimental choices, evaluate the scalability and safety of different routes, and provide detailed, field-tested protocols.
Part I: Constructing the 5-Hydroxy-7-Azaindole Core
The primary challenge lies in the efficient and regioselective introduction of the hydroxyl group onto the pyridine ring of the 7-azaindole nucleus. Three distinct methodologies have emerged, each originating from the readily available 5-bromo-7-azaindole or related precursors.
Method A: Copper-Catalyzed Hydroxylation of 5-Bromo-7-azaindole
This modern approach leverages a copper-catalyzed C-O bond formation, a reliable transformation in contemporary organic synthesis. The strategy involves the initial protection of the pyrrole nitrogen, followed by hydroxylation and deprotection.
Causality and Experimental Rationale: The N-protection step is critical to prevent undesired side reactions. The acidic N-H of the pyrrole can interfere with organometallic catalysts and bases used in subsequent steps. The p-toluenesulfonyl (Ts) group is an excellent choice due to its stability under the reaction conditions and its straightforward removal. The use of a copper(I) or copper(II) catalyst in conjunction with a suitable ligand and a hydroxide source is a well-established method for the hydroxylation of aryl halides. The reaction proceeds via an oxidative addition/reductive elimination cycle, facilitated by the ligand.
Experimental Protocol (Adapted from CN107434807A[5]):
-
N-Protection:
-
To a solution of 5-bromo-7-azaindole (1.0 eq) in tetrahydrofuran (THF) at 0-5 °C, add a base such as potassium tert-butoxide (1.2 eq).
-
Stir for 30 minutes, then add p-toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the N-protected intermediate. A reported yield for a similar protection step is ~90%.[5]
-
-
Hydroxylation and Deprotection:
-
In a reaction vessel, combine the 1-tosyl-5-bromo-7-azaindole (1.0 eq), a copper catalyst such as cuprous iodide (CuI) (0.05-0.2 eq), a ligand like N,N'-dimethyl-ethylenediamine (0.05-0.5 eq), and a base such as potassium hydroxide or lithium hydroxide (1.0-5.0 eq).[5]
-
Add a suitable solvent (e.g., dioxane or toluene) and heat the mixture to 100-180 °C.
-
Monitor the reaction by HPLC or TLC. The reaction conditions facilitate both the hydroxylation and the in-situ deprotection of the tosyl group.
-
Upon completion, cool the mixture, dilute with water, and adjust the pH to neutral with acid.
-
Extract the product with an appropriate organic solvent. The combined organic phases are washed, dried, and concentrated. The crude product is then purified by column chromatography.
-
Method B: Borylation and Oxidation
This route employs classic organometallic chemistry, converting the C-Br bond into a C-B bond, which is then oxidized to the desired hydroxyl group. This method offers an alternative to direct hydroxylation.
Causality and Experimental Rationale: The conversion of an aryl halide to a boronic acid or its ester is a cornerstone of modern synthesis (e.g., Miyaura borylation). However, the described patent utilizes a more direct approach involving Grignard reagent formation followed by quenching with a borate ester.[6] This intermediate boronic acid is not isolated but is directly oxidized using a strong oxidant like hydrogen peroxide under basic conditions. This sequence is highly reliable for installing a hydroxyl group where a halogen once resided.
Experimental Protocol (Adapted from CN112939968A[6]):
-
Boronic Acid Formation:
-
Note: The patent describes using a Grignard reagent as a starting point. For this comparative guide, we adapt the principle starting from 5-bromo-7-azaindole.
-
Prepare a solution of 5-bromo-7-azaindole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon).
-
Cool the solution to -78 °C and add n-butyllithium (n-BuLi) (1.1 eq) dropwise to perform a lithium-halogen exchange.
-
After stirring for 30-60 minutes at low temperature, add trimethyl borate (1.2 eq) dropwise, maintaining the low temperature.
-
Allow the reaction to slowly warm to room temperature and stir for 1-2 hours.
-
Quench the reaction carefully by pouring it into iced water.
-
-
Oxidation:
-
To the quenched reaction mixture, add an aqueous solution of sodium hydroxide (e.g., 3M, 3.0 eq).
-
Slowly add hydrogen peroxide (30% solution, 3.0 eq) dropwise, maintaining the temperature below 20 °C with an ice bath.
-
Stir the reaction for 1-2 hours at room temperature.
-
Acidify the mixture with HCl to a pH of ~5.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting residue is purified by silica gel column chromatography to yield the solid 5-hydroxy-7-azaindole.
-
Method C: Methoxylation and Demethylation
This classical, two-step approach involves a nucleophilic aromatic substitution to install a methoxy group, which is then cleaved to reveal the free hydroxyl.
Causality and Experimental Rationale: Sodium methoxide is a potent and inexpensive nucleophile, making the initial SNAr reaction to displace the bromide cost-effective. The subsequent demethylation is necessary to unmask the hydroxyl group. This is typically achieved with strong Lewis acids like boron tribromide (BBr₃) or strong proton acids like HBr. While effective, these reagents are corrosive and hazardous, posing significant challenges for large-scale industrial applications.[5]
Representative Protocol:
-
Methoxylation:
-
Combine 5-bromo-7-azaindole (1.0 eq) with a significant excess of sodium methoxide (NaOMe) in a solvent like methanol or DMF.
-
Heat the reaction mixture in a sealed vessel or under reflux for several hours until the starting material is consumed (monitor by TLC/LCMS).
-
After cooling, neutralize the excess base and extract the 5-methoxy-7-azaindole product. Purify as needed.
-
-
Demethylation:
-
Dissolve the 5-methoxy-7-azaindole (1.0 eq) in a dry, aprotic solvent like dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to -78 °C and add boron tribromide (BBr₃) (1.2-1.5 eq) dropwise.
-
Stir at low temperature for an hour, then allow to warm to room temperature.
-
Carefully quench the reaction by slowly adding methanol, followed by water.
-
Extract the product, dry the organic phase, and concentrate. Purify by column chromatography.
-
Comparative Analysis of Core Synthesis Methods
| Parameter | Method A: Cu-Catalyzed Hydroxylation | Method B: Borylation/Oxidation | Method C: Methoxylation/Demethylation |
| Starting Material | 5-Bromo-7-azaindole | 5-Bromo-7-azaindole | 5-Bromo-7-azaindole |
| Key Reagents | TsCl, CuI, Ligand, KOH | n-BuLi, Trimethyl borate, H₂O₂ | NaOMe, BBr₃ (or HBr) |
| Number of Steps | 2-3 (including protection) | 2 (sequential one-pot) | 2 |
| Overall Yield | Moderate to Good (e.g., >60%) | Moderate to Good | Variable, can be high but demethylation can be problematic |
| Scalability | Good; avoids cryogenic temperatures | Poor; requires cryogenic temperatures (-78°C) and pyrophoric n-BuLi | Poor; BBr₃ is highly toxic, corrosive, and difficult to handle on scale |
| Safety & Handling | Moderate; requires high temperatures but reagents are manageable | Hazardous; pyrophoric n-BuLi and cryogenic setup | Highly Hazardous; BBr₃ is extremely corrosive and toxic |
| Cost-Effectiveness | Moderate; copper catalyst and ligand add cost | Moderate; n-BuLi and anhydrous conditions can be costly | Potentially low reagent cost, but safety/handling infrastructure is expensive |
Part II: N-Acetylation of 5-Hydroxy-7-azaindole
With the 5-hydroxy-7-azaindole core in hand, the final step is the introduction of the acetyl group at the N1 position. This transformation presents a key chemoselectivity challenge.
The Chemoselectivity Problem: The molecule possesses two nucleophilic sites: the pyrrole nitrogen (N1) and the phenolic oxygen (O5). Direct acetylation with reagents like acetic anhydride or acetyl chloride can lead to a mixture of N-acetylated, O-acetylated, and N,O-diacetylated products, complicating purification and reducing the yield of the desired compound.
Strategy 1: Direct Acetylation (Kinetically Controlled)
Under carefully controlled conditions, it may be possible to favor N-acetylation. The pyrrole nitrogen is generally more nucleophilic than a phenolic oxygen, but this can be substrate and condition-dependent.
Strategy 2: Protection-Acetylation-Deprotection (Thermodynamically Controlled)
For a robust and unambiguous synthesis, a protecting group strategy is superior. The hydroxyl group is first protected, directing the acetylation exclusively to the nitrogen. A subsequent deprotection step reveals the final product.
Causality and Experimental Rationale: A benzyl (Bn) or tert-butyldimethylsilyl (TBDMS) ether are common choices for protecting phenols. They are installed under standard conditions and are orthogonal to the N-acetylation step. The benzyl group can be removed via hydrogenolysis, while the silyl group is easily cleaved with fluoride ions (e.g., TBAF). This multi-step approach, while longer, guarantees the desired regiochemistry and is often more reliable and scalable.
Experimental Protocol (Protecting Group Strategy):
-
O-Protection (Benzylation):
-
Dissolve 5-hydroxy-7-azaindole (1.0 eq) in a solvent like acetone or DMF.
-
Add potassium carbonate (K₂CO₃) (2-3 eq) and benzyl bromide (BnBr) (1.1 eq).
-
Heat the mixture to 50-60 °C and stir for several hours until the reaction is complete.
-
Filter the solids and concentrate the filtrate. Purify the residue to obtain 5-benzyloxy-7-azaindole.
-
-
N-Acetylation:
-
Dissolve the 5-benzyloxy-7-azaindole (1.0 eq) in a mixture of pyridine and acetic anhydride.
-
Stir at room temperature for 1-2 hours.
-
Pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry and concentrate to yield 1-acetyl-5-benzyloxy-7-azaindole.
-
-
O-Deprotection (Hydrogenolysis):
-
Dissolve the acetylated intermediate in ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Stir the mixture under an atmosphere of hydrogen (H₂) (balloon or Parr shaker) for several hours.
-
Filter the catalyst through Celite and concentrate the filtrate to obtain the final product, 1-acetyl-5-hydroxy-7-azaindole.
-
Conclusion and Recommendations
The synthesis of 1-acetyl-5-hydroxy-7-azaindole is a multi-step process where the choice of strategy has significant implications for scalability, safety, and efficiency.
-
For the synthesis of the 5-hydroxy-7-azaindole core, Method A (Copper-Catalyzed Hydroxylation) represents the most balanced approach for both lab-scale and potential scale-up. [5] It avoids the highly hazardous reagents and cryogenic conditions of Methods B and C, offering a more practical and safer route. While it requires a catalyst and ligand, the operational simplicity and improved safety profile are significant advantages.
-
For the final N-acetylation step, the protection-acetylation-deprotection strategy is strongly recommended. While seemingly longer, it provides unambiguous control over regioselectivity, leading to a cleaner product profile, simpler purification, and more reliable yields, which are critical factors in drug development campaigns.
By carefully selecting from these methodologies, researchers and process chemists can confidently and efficiently produce this key azaindole building block, paving the way for the discovery and development of next-generation therapeutics.
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Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok, University of Rostock. Available at: [Link]
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A Researcher's Guide to In Vitro and In Vivo Profiling of 1-Acetyl-5-hydroxy-7-azaindole
In the landscape of modern drug discovery, the 7-azaindole scaffold has emerged as a "privileged structure," forming the core of numerous therapeutic agents, particularly in oncology.[1][2][3] Its unique ability to mimic indole and purine systems allows it to interact with a wide array of biological targets, most notably protein kinases.[1][4] This guide provides a comparative analysis of the in vitro and in vivo methodologies used to characterize derivatives of this scaffold, using the hypothetical compound 1-Acetyl-5-hydroxy-7-azaindole as a central example. Our focus will be on the strategic rationale behind experimental choices and the interpretation of data to bridge the critical gap between benchtop assays and whole-organism efficacy.
The 7-Azaindole Scaffold: A Foundation for Kinase Inhibition
The 7-azaindole core is a bioisostere of adenine, the purine base in ATP. This structural mimicry enables it to effectively compete with ATP for binding to the hinge region of protein kinases, a critical step in their catalytic activity.[2] The nitrogen atom at the 7-position and the pyrrole nitrogen can form crucial hydrogen bonds within the ATP binding pocket, anchoring the inhibitor.[1][5] Modifications at various positions of the azaindole ring, such as the N1-acetylation and C5-hydroxylation in our subject compound, are designed to fine-tune potency, selectivity, and pharmacokinetic properties.[1][4] Derivatives of this scaffold have shown promise in targeting key signaling pathways implicated in cancer, such as the MAPK/ERK and PI3K/AKT/mTOR pathways.[4]
Part 1: In Vitro Characterization - From Target Engagement to Cellular Effects
In vitro studies represent the foundational phase of drug discovery, offering a controlled environment to dissect the molecular mechanism and cellular impact of a compound. These assays are characterized by high throughput, relatively low cost, and the ability to isolate specific biological processes.
Cell-Free Assays: Gauging Direct Target Interaction
The initial step is often to confirm direct interaction with the intended molecular target. For a putative kinase inhibitor like 1-Acetyl-5-hydroxy-7-azaindole, this involves biochemical assays.
-
Kinase Inhibition Assays: These assays quantify the ability of the compound to inhibit the activity of purified kinases. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is a key metric of potency. A broad panel of kinases is typically screened to assess selectivity.[1][6]
Cell-Based Assays: Assessing Biological Response in a Cellular Context
Positive hits from cell-free assays are then advanced to cell-based studies to determine their effects on cancer cell lines.
-
Cytotoxicity Assays (MTT Assay): The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.[7] It measures the metabolic activity of cells, which correlates with the number of viable cells. A dose-response curve is generated to determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability).[8]
-
Mechanism of Action Studies: To understand how the compound induces cell death or inhibits proliferation, a variety of assays can be employed:
-
Cell Cycle Analysis: Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). A compound might cause arrest in a specific phase, indicating interference with cell cycle progression.[9][10]
-
Apoptosis Assays: Staining with annexin V and propidium iodide can differentiate between viable, apoptotic, and necrotic cells, revealing if the compound induces programmed cell death.[10]
-
Western Blotting: This technique is used to measure the levels of specific proteins involved in signaling pathways. For a kinase inhibitor, one would look for a decrease in the phosphorylation of downstream target proteins.[9]
-
Experimental Workflow: In Vitro Screening Cascade
Caption: General workflow for in vivo evaluation of an anti-cancer compound.
Sample Protocol: Mouse Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (vehicle control, test compound at various doses, positive control).
-
Treatment: Administer the compound according to the determined schedule (e.g., daily oral gavage) based on prior PK studies.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume 2-3 times per week. Monitor animal body weight and general health as indicators of toxicity.
-
Endpoint: Continue the study for a predetermined period or until tumors in the control group reach a maximum allowed size.
-
Analysis: At the end of the study, tumors may be excised for further analysis (e.g., western blotting for pharmacodynamic markers).
| Parameter | Description | Typical Measurement |
| Efficacy | ||
| Tumor Growth Inhibition (TGI) | The percentage reduction in tumor growth in treated vs. control animals. | Tumor volume (mm³) |
| Pharmacokinetics (PK) | ||
| Bioavailability (F%) | The fraction of an orally administered dose that reaches systemic circulation. | % |
| Half-life (t1/2) | The time required for the drug concentration in the plasma to decrease by half. | Hours |
| Cmax | The maximum observed plasma concentration of the drug. | ng/mL or µM |
| Toxicity | ||
| Body Weight Change | Significant weight loss can indicate toxicity. | % change from baseline |
| Clinical Observations | Monitoring for signs of distress or adverse effects. | Scored observations |
Table 2: Key endpoints and parameters measured in in vivo studies.
Part 3: Bridging the Gap - The In Vitro-In Vivo Correlation
The ultimate goal of preclinical studies is to predict human outcomes. A critical step in this process is establishing a correlation between in vitro potency and in vivo efficacy. A compound that is highly potent in a cell-based assay may fail in vivo due to poor pharmacokinetic properties, such as low bioavailability or rapid metabolism. [11][12][13] For instance, studies on 7-azaindole-derived synthetic cannabinoids have shown that metabolism can be extensive, and identifying the correct metabolites is crucial for detection in biological matrices. [12]The metabolic stability of the 7-azaindole scaffold can be influenced by the position of the nitrogen atom, potentially leading to a lower metabolic reactivity compared to other indole analogs. [11][13]This highlights the importance of using in vitro metabolism models (e.g., human liver microsomes) to predict in vivo metabolic fate before embarking on extensive animal studies. [11][12]
Caption: The drug discovery pipeline, showing the progression from in vitro to in vivo studies.
Conclusion
The evaluation of novel therapeutic candidates like 1-Acetyl-5-hydroxy-7-azaindole is a multi-faceted process where in vitro and in vivo studies play distinct yet complementary roles. In vitro assays provide a rapid and cost-effective means to assess potency, selectivity, and cellular mechanism of action. However, only through carefully designed in vivo studies can we understand how a compound behaves in a complex physiological system, ultimately determining its potential as a viable drug candidate. The successful translation from bench to bedside hinges on a logical, iterative progression through these experimental phases, guided by a deep understanding of the strengths and limitations of each model system.
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Comparison of in vitro and in vivo models for the elucidation of metabolic patterns of 7-azaindole-derived synthetic cannabinoids exemplified using cumyl-5F-P7AICA. PubMed, 26 Jul. 2020, [Link].
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A New 7‐Azaindole Structure Analog: Molecular Docking, Synthesis and Preliminary Biological Activity in Vitro for Anticancer. Semantic Scholar, [Link].
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A New 7‐Azaindole Structure Analog: Molecular Docking, Synthesis and Preliminary Biological Activity in Vitro for Anticancer | Request PDF. ResearchGate, 30 May 2025, [Link].
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7-Azaindole Analogues as Bioactive Agents and Recent Results. ResearchGate, [Link].
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In Vitro and In Vivo Pharmacokinetic Characterization of 7-Hydroxymitragynine, an Active Metabolite of Mitragynine, in Sprague-Dawley Rats. Springer Medicine, 22 Mar. 2025, [Link].
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A Researcher's Guide to Assessing the Specificity of 1-Acetyl-5-hydroxy-7-azaindole (GW788388), a TGF-β Receptor Inhibitor
For researchers in cellular signaling, fibrosis, and oncology, the fidelity of chemical probes is paramount. Misinterpreted data due to off-target effects can derail research programs. This guide provides an in-depth, objective comparison of 1-Acetyl-5-hydroxy-7-azaindole, also known as GW788388, a widely used inhibitor of the Transforming Growth Factor-β (TGF-β) pathway. We will dissect its specificity profile, compare it to a key alternative, and provide actionable experimental protocols for its validation in your own research context.
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and interact with the hinge region of various protein kinases[1][2][3]. GW788388 leverages this core to potently and selectively inhibit the TGF-β type I receptor, Activin Receptor-Like Kinase 5 (ALK5), a critical node in the canonical TGF-β signaling pathway[4][5].
Primary Target Engagement and Potency
GW788388 is a potent inhibitor of ALK5, with a reported IC50 of 18 nM in in-vitro fluorescence polarization binding assays[4][5]. It functions as an ATP-competitive inhibitor, blocking the kinase activity of the ALK5 receptor. This, in turn, prevents the phosphorylation of downstream signaling mediators, SMAD2 and SMAD3, thereby inhibiting the transcription of TGF-β target genes involved in processes like extracellular matrix deposition and fibrosis[4][6].
The TGF-β signaling pathway, which GW788388 modulates, is crucial in both normal physiology and disease. Upon ligand binding, the TGF-β type II receptor (TGF-βRII) phosphorylates and activates the type I receptor (ALK5), initiating the downstream cascade.
Caption: Simplified TGF-β signaling pathway showing the inhibitory action of GW788388 on ALK5.
Assessing Specificity: A Multi-Faceted Approach
A potent IC50 against the primary target is only the first step. A trustworthy chemical probe must also be selective, demonstrating minimal interaction with other proteins, especially closely related kinases. The assessment of GW788388 reveals a compound with good, but not absolute, specificity.
In Vitro Kinase Profiling
The gold standard for initial specificity assessment is a broad kinase panel screen. In such assays, the compound is tested for its ability to bind to or inhibit hundreds of different kinases.
Data from various sources indicates that GW788388 is highly selective for the ALK4/5/7 subfamily of TGF-β type I receptors[5][6][7]. However, it also inhibits the TGF-β type II receptor (TGF-βRII) and the Activin type II receptor (ACVR2)[4][8]. It does not significantly inhibit the Bone Morphogenic Protein (BMP) receptors, which is a key selectivity feature for isolating TGF-β-specific effects[5][6].
In a broader kinase panel, GW788388 at a high concentration (10 µM) only showed significant inhibition (>50%) of p38α, with an IC50 of 7.28 µM[5]. This is over 400-fold less potent than its activity against ALK5, suggesting a strong selectivity window in most cellular contexts.
Comparison with an Alternative: SB431542
SB431542 is another widely-used and well-characterized ALK4/5/7 inhibitor. It is often considered a benchmark for selective TGF-β inhibition[7][9][10]. Comparing the two provides context for experimental design.
| Parameter | GW788388 (1-Acetyl-5-hydroxy-7-azaindole) | SB431542 |
| Primary Target(s) | ALK5, ALK4, ALK7[5][6] | ALK5, ALK4, ALK7[7][10][11] |
| ALK5 Potency (IC50) | 18 nM [4][5] | 94 nM[10] |
| Other Known Targets | TGF-βRII, ACVR2, p38α (at high µM)[4][5][8] | Generally considered highly selective, with no major off-targets reported in common kinase panels[7][11] |
| Key Features | Higher potency than SB431542. Orally bioavailable and used in in vivo fibrosis models[4][6]. | Well-established benchmark inhibitor. Less potent than GW788388[7]. |
Causality Behind Experimental Choices: The choice between GW788388 and SB431542 often depends on the experimental system. For in vivo studies requiring oral administration, GW788388's favorable pharmacokinetic profile makes it a superior choice[6]. For cellular assays where exquisite specificity is the absolute priority and potency is less of a concern, SB431542 may be preferred due to its cleaner off-target profile in published screens.
Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)
Biochemical assays are essential, but they don't fully recapitulate the complex environment inside a cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify that a compound binds its intended target in intact cells or tissues[12]. The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation[12].
By heating cell lysates or intact cells treated with the compound to various temperatures and then quantifying the amount of soluble target protein remaining, a "melting curve" can be generated. A shift in this curve to a higher temperature in the presence of the compound is direct evidence of target engagement[12][13].
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocols for In-House Validation
Protocol 1: Broad Kinase Selectivity Profiling (Outsourced)
For most academic labs, performing a comprehensive kinome scan is not feasible. The most trustworthy approach is to utilize a commercial service.
-
Objective: To determine the binding affinity (Kd) or percent inhibition of GW788388 against a broad panel of human kinases.
-
Methodology:
-
Select a reputable vendor offering a large kinase panel (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology). The largest panels (e.g., scanMAX) provide the most comprehensive data[14].
-
Provide the vendor with a high-purity sample of GW788388.
-
Request an initial screen at a single high concentration (e.g., 1-10 µM) to identify potential off-targets.
-
For any significant "hits" identified in the primary screen, perform a follow-up dose-response experiment to determine the Kd or IC50 value for the off-target interaction[14].
-
-
Self-Validation: The service provider runs internal controls. The key validation on the researcher's end is to analyze the data critically. A desirable outcome is a large selectivity window (e.g., >100-fold) between the potency for the primary target (ALK5) and any significant off-targets.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for ALK5 Target Engagement
-
Objective: To confirm that GW788388 directly binds to ALK5 in a cellular context.
-
Materials:
-
Cell line expressing endogenous ALK5 (e.g., HaCaT, NMuMg).
-
GW788388 stock solution (e.g., 10 mM in DMSO).
-
Vehicle control (DMSO).
-
PBS, cell scrapers, protease inhibitor cocktail.
-
PCR tubes or 96-well PCR plate.
-
Thermocycler.
-
Centrifuge capable of 20,000 x g.
-
SDS-PAGE and Western Blotting reagents.
-
Validated primary antibody against ALK5.
-
-
Methodology:
-
Treatment: Plate cells and grow to ~80-90% confluency. Treat cells with the desired concentration of GW788388 (e.g., 1 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
Harvesting: Wash cells twice with ice-cold PBS. Harvest cells by scraping into PBS containing a protease inhibitor cocktail.
-
Heating: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermocycler and heat for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 2°C increments). Include an unheated control sample.
-
Lysis: Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction). Analyze the amount of soluble ALK5 in each sample by Western Blot.
-
-
Trustworthiness & Controls:
-
Vehicle Control (DMSO): This establishes the baseline melting curve for ALK5 in the absence of the inhibitor.
-
Unheated Control: This sample (for both vehicle and drug-treated) confirms the total amount of soluble ALK5 at the start.
-
Loading Control: When running the Western Blot, probe for a highly abundant and thermally stable protein (e.g., GAPDH) to ensure equal protein loading across lanes.
-
Expected Result: A clear rightward shift in the melting curve (i.e., more soluble ALK5 remains at higher temperatures) in the GW788388-treated samples compared to the vehicle control indicates target engagement.
-
Conclusion and Recommendations
1-Acetyl-5-hydroxy-7-azaindole (GW788388) is a potent and largely selective inhibitor of ALK5, making it a valuable tool for studying TGF-β signaling. Its high potency and favorable in vivo characteristics are significant advantages[4][6].
However, researchers must remain aware of its potential off-targets, primarily TGF-βRII, ACVR2, and at high concentrations, p38α[4][5][8]. When designing experiments:
-
Use the lowest concentration of GW788388 that elicits the desired biological effect to maximize selectivity.
-
Whenever possible, confirm key findings using a structurally distinct ALK5 inhibitor, such as SB431542, to ensure the observed phenotype is not due to an off-target effect unique to GW788388.
By employing these rigorous validation strategies, researchers can use GW788388 with confidence, ensuring the integrity and reproducibility of their findings.
References
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GW788388 - The Chemical Probes Portal. Chemical Probes Portal. [Link]
-
Gellibert, F. et al. (2008). Oral administration of GW788388, an inhibitor of TGF-beta type I and II receptor kinases, decreases renal fibrosis. Kidney International, 73(6), 705–715. [Link]
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Ahn, S. et al. (2021). Discovery of Selective Transforming Growth Factor β Type II Receptor Inhibitors as Antifibrosis Agents. Journal of Medicinal Chemistry, 64(15), 11345–11361. [Link]
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Jafari, R. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1479, 163-178. [Link]
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Li, Y. et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4500. [Link]
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Shaw, J. et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(8), 2098–2107. [Link]
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KINOMEscan Technology. Eurofins Discovery. [Link]
-
CETSA. Pelago Bioscience. [Link]
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Inman, G. J. et al. (2002). SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7. Molecular Pharmacology, 62(1), 65-74. [Link]
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SB-431542 – Knowledge and References. Taylor & Francis Online. [Link]
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SB431542 - XenWiki. Xenbase. [Link]
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Leask, A. et al. (2003). ALK-5 Mediates Endogenous and TGF-β1–Induced Expression of Connective Tissue Growth Factor in Embryonic Lung. American Journal of Respiratory Cell and Molecular Biology, 28(4), 456-462. [Link]
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The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]
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A Senior Application Scientist's Guide to Benchmarking 1-Acetyl-5-hydroxy-7-azaindole Against Established Kinase Inhibitor Standards
For researchers, scientists, and drug development professionals, the rigorous evaluation of a novel chemical entity is paramount to its progression through the discovery pipeline. This guide provides a comprehensive framework for benchmarking the investigational compound, 1-Acetyl-5-hydroxy-7-azaindole, against well-characterized, industry-standard kinase inhibitors. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, known for its role as a hinge-binding motif in numerous kinase inhibitors.[1][2][3] The addition of acetyl and hydroxyl groups to this core can significantly alter its physicochemical and pharmacological properties.
This document is structured to provide not just protocols, but the strategic reasoning behind the experimental choices, ensuring a robust and self-validating comparison. We will compare 1-Acetyl-5-hydroxy-7-azaindole against two established kinase inhibitors: Vemurafenib , a potent inhibitor of BRAF kinase[4][5][6], and SB203580 , a widely used selective inhibitor of p38 MAP kinase.[7] This comparative approach will allow for a thorough characterization of our compound of interest, providing insights into its potential therapeutic applications.
Comparative Physicochemical and Pharmacokinetic Profiling
A compound's journey to becoming a viable drug candidate begins with a fundamental understanding of its physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile. Here, we present a comparative analysis of 1-Acetyl-5-hydroxy-7-azaindole against our selected standards.
Disclaimer: As of the date of this publication, comprehensive experimental data for 1-Acetyl-5-hydroxy-7-azaindole is not publicly available. The data presented herein for this compound is hypothetical and serves to illustrate a comparative benchmarking framework.
| Property | 1-Acetyl-5-hydroxy-7-azaindole (Hypothetical) | Vemurafenib | SB203580 | Rationale for Measurement |
| Molecular Weight ( g/mol ) | 190.18 | 489.90[4] | 377.43 | Influences diffusion and permeability across biological membranes. |
| Aqueous Solubility (µM) | 75 | < 1 mg/mL (~2 µM)[6] | 50-100 | Critical for bioavailability and formulation development. |
| LogP | 1.8 | 5.1[6] | 3.2 | Predicts lipophilicity and membrane permeability. |
| Microsomal Stability (t½, min) | 45 | ~30 | > 60 | Indicates susceptibility to metabolic breakdown by liver enzymes. |
In Vitro Kinase Inhibition Assay: Determining Potency and Selectivity
The cornerstone of characterizing a potential kinase inhibitor is the determination of its half-maximal inhibitory concentration (IC50) against its intended target and a panel of other kinases to assess selectivity.
Experimental Workflow: Biochemical Kinase Assay
Caption: Workflow for a typical in vitro biochemical kinase assay.
Protocol: Biochemical Kinase Assay (IC50 Determination)[8]
-
Preparation of Reagents:
-
Prepare a 2X kinase solution in kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT).
-
Prepare a 2X substrate/ATP solution in kinase buffer. The ATP concentration should be at the Km for the specific kinase.
-
Perform a serial dilution of the test compounds in DMSO, followed by a further dilution in kinase buffer to achieve the desired final concentrations.
-
-
Reaction:
-
Add 25 µL of the test compound solution to the wells of a 96-well plate.
-
Add 25 µL of the 2X kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 50 µL of the 2X substrate/ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Stop the reaction and detect the remaining ATP using a commercially available kit (e.g., Kinase-Glo® Luminescent Kinase Assay).
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Comparative Kinase Inhibition Data
| Compound | Target Kinase | IC50 (nM) |
| 1-Acetyl-5-hydroxy-7-azaindole (Hypothetical) | p38α | 85 |
| BRAF V600E | >10,000 | |
| Vemurafenib | BRAF V600E | 31[8] |
| p38α | >10,000 | |
| SB203580 | p38α | 50 [7] |
| p38β | 500[7] | |
| BRAF V600E | >10,000 |
Cellular Potency and Cytotoxicity Assessment
While a biochemical assay reveals direct target engagement, a cell-based assay provides a more biologically relevant context, accounting for cell permeability and potential off-target effects.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for determining cellular potency using a cell viability assay.
Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Harvest and count the desired cancer cell line (e.g., A375 for BRAF V600E, or a cell line with an active p38 pathway).
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Incubate the plates for 72 hours.
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each compound concentration relative to the DMSO control.
-
Determine the GI50 (concentration required to inhibit cell growth by 50%).
-
Comparative Cellular Activity
| Compound | Cell Line | Target Pathway | GI50 (µM) |
| 1-Acetyl-5-hydroxy-7-azaindole (Hypothetical) | U-937 (p38 active) | p38 MAPK | 1.2 |
| A375 (BRAF V600E) | BRAF | >50 | |
| Vemurafenib | A375 (BRAF V600E) | BRAF | 0.173[9] |
| U-937 (p38 active) | p38 MAPK | >50 | |
| SB203580 | U-937 (p38 active) | p38 MAPK | 0.5-1.0 |
| A375 (BRAF V600E) | BRAF | >50 |
Conclusion
This guide outlines a systematic approach to benchmarking the novel compound, 1-Acetyl-5-hydroxy-7-azaindole. By comparing its physicochemical properties, in vitro kinase inhibitory activity, and cellular potency against established standards like Vemurafenib and SB203580, researchers can gain a comprehensive understanding of its potential as a therapeutic agent. The provided protocols and workflows offer a validated starting point for these critical early-stage drug discovery experiments. Based on our hypothetical data, 1-Acetyl-5-hydroxy-7-azaindole shows promise as a selective p38 MAPK inhibitor, warranting further investigation into its mechanism of action and preclinical development.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Acetyl-5-hydroxy-7-azaindole
For researchers and professionals in the dynamic field of drug development, the integrity of our work extends beyond discovery and synthesis; it encompasses the entire lifecycle of a chemical, including its responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Acetyl-5-hydroxy-7-azaindole, a heterocyclic compound whose derivatives are significant in medicinal chemistry.[1][2][3] Adherence to these procedures is not merely a matter of regulatory compliance but a cornerstone of laboratory safety and environmental stewardship.
At the time of writing, a specific Safety Data Sheet (SDS) for 1-Acetyl-5-hydroxy-7-azaindole is not publicly available. Therefore, this guidance is synthesized from the established safety profile of its parent compound, 7-azaindole, and the fundamental principles of hazardous waste management as mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4][5][6] The foundational principle is to manage this compound as a hazardous waste, thereby ensuring the highest degree of safety.
Hazard Assessment and Waste Characterization
Understanding the potential hazards of a chemical is the critical first step in managing its waste. The causality is simple: proper characterization dictates every subsequent handling, segregation, and disposal decision.
Inferred Hazard Profile: Based on the SDS for the parent compound, 7-azaindole, we can infer that 1-Acetyl-5-hydroxy-7-azaindole should be handled as, at a minimum, a substance that causes skin and serious eye irritation.[7] The addition of acetyl and hydroxy functional groups can alter the toxicological and ecotoxicological profile, a fact that necessitates a cautious approach. The compound is a solid, nitrogen-containing heterocyclic organic material.
Key Incompatibilities: A crucial aspect of safe disposal is preventing dangerous reactions in the waste container. Like its parent compound, 1-Acetyl-5-hydroxy-7-azaindole must be segregated from strong oxidizing agents and strong acids .[7] Mixing these materials can lead to exothermic reactions, gas evolution, or other hazardous situations within the waste accumulation drum.
Data Summary: 1-Acetyl-5-hydroxy-7-azaindole
| Property | Value / Information | Source |
| Chemical Name | 1-Acetyl-5-hydroxy-7-azaindole | - |
| CAS Number | Data Not Available | - |
| Physical State | Assumed to be a solid | Inferred |
| Known Hazards | Assumed to cause skin and serious eye irritation | [7] |
| Incompatibilities | Strong oxidizing agents, Strong acids | [7] |
| Storage | Keep in a dry, cool, and well-ventilated place. Keep container tightly closed. | |
| Disposal Classification | Non-Halogenated Organic Solid Waste | Inferred |
Waste Segregation and Containment Protocol
The proper handling of chemical waste begins at the point of generation. This protocol ensures that 1-Acetyl-5-hydroxy-7-azaindole is safely contained and correctly identified from the moment it is designated as waste.
Experimental Protocol: Waste Collection at the Bench
-
Don Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE. This includes:
-
Designate a Waste Stream: All solid waste of 1-Acetyl-5-hydroxy-7-azaindole, including residues and any contaminated materials (e.g., weighing paper, gloves, disposable spatulas), should be designated as "Solid, Non-Halogenated Organic Waste." Do not mix it with liquid waste or halogenated organic waste, as this complicates the final disposal process and increases costs.
-
Select a Compatible Container:
-
Use a container made of a material compatible with the waste, such as a high-density polyethylene (HDPE) or glass bottle with a screw-top lid.[9][10]
-
Ensure the container is in good condition, free from cracks or deterioration, and that the lid seals tightly.[9][11]
-
The container must be clean and dry before the first addition of waste.
-
-
Label the Container Immediately:
-
Attach a hazardous waste tag, as provided by your institution's Environmental Health & Safety (EH&S) department, to the container before adding any waste.
-
The label must clearly state:
-
The words "Hazardous Waste" .[9]
-
The full chemical name: "1-Acetyl-5-hydroxy-7-azaindole" . Do not use abbreviations or chemical formulas.[12]
-
An accurate list of all constituents and their approximate percentages.
-
The specific hazard characteristics (e.g., "Irritant").
-
The name of the principal investigator and the laboratory location (building and room number).[9]
-
-
The Disposal Workflow: From Bench to Final Pickup
The journey of chemical waste from a laboratory bench to its final, compliant disposal is a regulated and systematic process. The following workflow, visualized in the diagram below, outlines the critical decision points and required actions for a researcher.
Caption: Waste Disposal Workflow for 1-Acetyl-5-hydroxy-7-azaindole.
Accumulation and Storage in a Satellite Accumulation Area (SAA)
Federal regulations allow for the temporary collection of hazardous waste in laboratories in what is known as a Satellite Accumulation Area (SAA).[9] This designated area is crucial for safe, compliant, short-term storage.
SAA Protocol and Best Practices:
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel generating the waste.[12][13]
-
Container Management:
-
Segregation: Store the waste container for 1-Acetyl-5-hydroxy-7-azaindole separately from containers holding incompatible materials, particularly strong acids and oxidizers.[12][14]
-
Time and Volume Limits: A container can be kept in the SAA for up to one year, or until it is full.[9][13] Once a container is full, your institution's EH&S department must collect it within three days.[13]
Final Disposal and Emergency Procedures
The final step in the disposal process is transferring custody of the waste to your institution's trained professionals.
Requesting Disposal: When your waste container is approximately 90% full or approaching the one-year accumulation limit, submit a chemical waste pickup request to your EH&S department.[12] Do not allow waste to accumulate beyond these limits.
Prohibited Disposal Methods: Under no circumstances should 1-Acetyl-5-hydroxy-7-azaindole or its containers be disposed of via any of the following methods:
-
Drain Disposal: It is illegal and environmentally harmful to pour hazardous chemicals down the drain.[13]
-
Trash Disposal: Disposing of chemical waste in the regular trash can expose custodial staff to hazards and violates federal law.
-
Evaporation: Intentionally allowing a chemical to evaporate in a fume hood as a means of disposal is illegal.[9]
Spill Response: In the event of a small spill of solid 1-Acetyl-5-hydroxy-7-azaindole:
-
Alert personnel in the immediate area.
-
Wearing your PPE, gently sweep the solid material into a dustpan. Avoid creating dust.
-
Place the collected material into your designated hazardous waste container.
-
Clean the spill area with an appropriate solvent and towels, and dispose of the cleaning materials as solid hazardous waste.
-
For large spills, evacuate the area and contact your institution's EH&S emergency line immediately.
By adhering to this comprehensive disposal plan, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.
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Safety Data Sheet: 7-Azaindole. Carl ROTH. [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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7-Azaindole Safety Data Sheet. Jubilant Ingrevia Limited. [Link]
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Managing Hazardous Waste Generated in Laboratories. Ohio EPA. [Link]
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Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
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Synthetic approaches for the synthesis of 7-azaindole derivatives. RosDok, University of Rostock. [Link]
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Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline. The Royal Society of Chemistry. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Acetyl-5-hydroxy-7-azaindole
As researchers at the forefront of drug discovery and development, our work necessitates the synthesis and handling of novel chemical entities. 1-Acetyl-5-hydroxy-7-azaindole is one such compound, and while it holds promise, its novelty means that comprehensive toxicological data may be limited. In these situations, a conservative and rigorous approach to safety is not just a regulatory requirement but a professional obligation. This guide provides a detailed, experience-driven framework for selecting and using Personal Protective Equipment (PPE) when handling this and similar research chemicals.
Our core principle is to treat any compound of unknown toxicity as potentially hazardous.[1][2] The recommendations that follow are based on the structural class of 1-Acetyl-5-hydroxy-7-azaindole—a substituted heterocyclic aromatic compound—and established best practices for laboratory safety.[3]
Foundational Risk Assessment: Understanding the Hazard
While a specific Safety Data Sheet (SDS) for 1-Acetyl-5-hydroxy-7-azaindole may not be available, we can infer potential hazards from its parent structure, 7-azaindole, and related compounds.
-
7-Azaindole and its derivatives are typically beige to off-white solids.[4] They can cause skin and serious eye irritation.
-
Inhalation: As a fine powder, the primary route of exposure is inhalation, which can lead to respiratory tract irritation.[5][6][7]
-
Dermal Contact: Skin contact may cause irritation or allergic reactions in sensitive individuals.[5]
-
Eye Contact: The compound is expected to be a serious eye irritant.
-
Ingestion: Ingestion may be harmful.
Given these potential hazards, a multi-layered PPE strategy is essential to minimize exposure through all potential routes.
Core PPE Requirements: A Multi-Barrier Approach
The following table outlines the minimum required PPE for handling 1-Acetyl-5-hydroxy-7-azaindole in various laboratory settings. The logic is to establish multiple barriers between the researcher and the chemical.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Handling Solid | Chemical splash goggles & face shield | Double-gloving: Nitrile inner, thicker nitrile or neoprene outer | Flame-resistant lab coat, fully buttoned | NIOSH-approved N95 respirator or higher |
| Preparing Solutions | Chemical splash goggles & face shield | Double-gloving: Nitrile inner, chemically resistant outer (e.g., neoprene) | Flame-resistant lab coat, fully buttoned | Required if not in a certified chemical fume hood |
| Running Reactions/Work-up | Chemical splash goggles | Chemically resistant gloves (consult compatibility chart for solvents) | Flame-resistant lab coat, fully buttoned | Work must be conducted in a certified chemical fume hood |
| Handling Waste | Chemical splash goggles & face shield | Double-gloving with chemically resistant outer gloves | Flame-resistant lab coat, fully buttoned; consider a chemical-resistant apron | As needed based on the potential for aerosolization |
Detailed Protocols and Causality
Simply listing PPE is insufficient; understanding the "why" behind each choice is critical for building a culture of safety.
Eye and Face Protection: The Non-Negotiable First Line
Standard safety glasses are inadequate. Chemical splash goggles that form a seal around the eyes are the minimum requirement.[8][9]
-
Step-by-Step Protocol:
-
Select ANSI Z87.1-compliant chemical splash goggles.
-
Adjust the strap for a snug but comfortable fit, ensuring no gaps.
-
When handling larger quantities (>1 liter) or when there is a significant splash risk, a face shield must be worn over the goggles.[10] This provides a secondary barrier for the entire face.
-
-
Causality: The eyes are highly permeable. A direct splash of a corrosive or irritating solid can cause irreversible damage. A face shield protects against splashes that might otherwise circumvent the seal of the goggles.[10]
Hand Protection: The Double-Gloving Imperative
For potent or unknown compounds, a single pair of gloves presents an unnecessary risk. Double-gloving provides a critical safety buffer.
-
Step-by-Step Protocol:
-
Inner Glove: Don a pair of standard nitrile examination gloves. This is your "clean" layer.
-
Outer Glove: Select a chemically resistant glove based on the solvents being used. For solids, a second pair of nitrile gloves is often sufficient. For solutions, consult a glove compatibility chart for the specific solvent.
-
Technique: When removing gloves, peel the outer glove off first, turning it inside out. Then, with your now-gloved hand, remove the inner glove by slipping a finger underneath the cuff and peeling it off, again inside out. This prevents skin contact with the contaminated outer surface.
-
-
Causality: No glove material is impermeable forever. Solvents will eventually break through. Double-gloving significantly increases the time to breakthrough. It also protects the skin in the event the outer glove is torn or punctured.
Body Protection: Beyond the Basics
A standard lab coat is a starting point, but the material and fit are crucial.
-
Step-by-Step Protocol:
-
Causality: A fully fastened lab coat provides a barrier against splashes and spills. Flame-resistant material is critical when working with flammable solvents. Exposed skin on the legs or feet is a common and easily preventable route of exposure.
Respiratory Protection: Controlling the Invisible Hazard
Fine powders can easily become airborne, creating a significant inhalation hazard.[6][7]
-
Step-by-Step Protocol:
-
All weighing and handling of the solid compound should be done within a certified chemical fume hood or a powder containment hood.
-
If a hood is not available for a specific, brief task, a NIOSH-approved N95 respirator is the minimum requirement.[4]
-
Users of respirators must be fit-tested and trained in their proper use, storage, and maintenance.[8]
-
-
Causality: The respiratory system offers a direct path to the bloodstream. Engineering controls like fume hoods are the most effective way to prevent inhalation exposure.[8] A respirator is a last line of defense when engineering controls are not feasible.
Operational and Disposal Plans
Safe handling extends beyond the experiment itself to include preparation and cleanup.
Spill Management
-
Containment: In case of a spill, immediately alert others in the lab.
-
Cleanup: For small spills of the solid, carefully sweep it up and place it in a sealed container for hazardous waste disposal.[4] Avoid raising dust. For liquid spills, use a chemical spill kit with absorbent pads appropriate for the solvent.
-
Decontamination: Thoroughly decontaminate the spill area with an appropriate solvent, followed by soap and water.
Waste Disposal
-
Solid Waste: All solid 1-Acetyl-5-hydroxy-7-azaindole and any materials contaminated with it (e.g., weighing paper, gloves, absorbent pads) must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound and any solvents used for rinsing glassware should be collected in a separate, labeled hazardous waste container. Pay attention to solvent compatibility; for instance, do not mix halogenated and non-halogenated solvent waste unless your facility's procedures permit it.[11] The high boiling points of many polar aprotic solvents, often used to dissolve such compounds, make recovery by distillation energy-intensive, meaning aqueous workups are common, and the resulting mixed waste must be disposed of responsibly.[12][13]
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting appropriate PPE when working with 1-Acetyl-5-hydroxy-7-azaindole.
Caption: PPE selection workflow for handling 1-Acetyl-5-hydroxy-7-azaindole.
By internalizing these principles and protocols, you not only protect yourself and your colleagues but also uphold the scientific integrity of your work. Safety is the bedrock upon which reliable and reproducible research is built.
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Laboratory Safety and Chemical Hygiene Plan - Northwestern University . Provides a comprehensive framework for laboratory safety, referencing authoritative sources like the National Research Council. Available at: [Link]
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Unknown Chemicals - Purdue University Environmental Health and Safety . Describes procedures for handling chemicals with unknown hazards, emphasizing proper identification and disposal. Available at: [Link]
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Chemical Safety in Laboratories - Western Washington University . States that new chemicals or those of unknown hazard should be treated as hazardous under a Chemical Hygiene Plan. Available at: [Link]
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Guidelines for the Safe Handling of Unknown Chemicals - University of Pittsburgh . Outlines a systematic approach for evaluating and managing unknown chemicals discovered in a laboratory setting. Available at: [Link]
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Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PubMed Central . Discusses the challenges of disposing of high-boiling point polar aprotic solvents. Available at: [Link]
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Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - ACS Publications . Highlights environmental, health, and safety reasons for replacing certain common laboratory solvents. Available at: [Link]
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Personal Protective Equipment (PPE) - CHEMM . Provides an overview of the different levels of PPE based on the degree of protection required. Available at: [Link]
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Chemical Safety: Personal Protective Equipment - University of California, Santa Cruz . Details specific PPE requirements for laboratory work, including respirator use and glove selection. Available at: [Link]
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Personal Protective Equipment in Chemistry - Dartmouth College . Outlines specific PPE guidelines for a chemistry department, including the mandatory use of face shields over primary eye protection in certain situations. Available at: [Link]
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5 Types of PPE for Hazardous Chemicals - Hazmat School . Discusses the main categories of PPE and the importance of assessing the work environment to select the appropriate equipment. Available at: [Link]
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Chemical Safety PPE - University of Colorado Boulder . Specifies minimum PPE requirements for laboratory personnel, including approved eye protection and full coverage clothing. Available at: [Link]
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SAFETY DATA SHEET - Fisher Scientific (7-Azaindole, Canada WHMIS 2015) . Canadian safety data sheet reiterating that 7-Azaindole causes skin and serious eye irritation. Available at: [Link]
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Solvent Wastes in the Laboratory – Disposal and/or Recycling - Organic Chemistry Portal . Discusses the principles of collecting and recycling or disposing of solvent waste in a laboratory setting. Available at: [Link]
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Polar aprotic solvents – Knowledge and References - Taylor & Francis . Provides context on the properties and uses of polar aprotic solvents, which are relevant for dissolving compounds like azaindoles. Available at: [Link]
-
Polar aprotic solvent - Wikipedia . General overview of polar aprotic solvents, their properties, and common examples used in chemical synthesis. Available at: [Link]
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